(5-Chloro-2-methoxyphenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVUKFDXCAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328290 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202823-24-3 | |
| Record name | (5-chloro-2-methoxyphenyl)hydrazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40328290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202823-24-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Chloro-2-methoxyphenyl)hydrazine synthesis from 2-methoxy-5-chloroaniline
An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)hydrazine from 2-methoxy-5-chloroaniline
Introduction: The Strategic Importance of Substituted Hydrazines
This compound, typically isolated as its hydrochloride salt (CAS No: 5446-16-2), is a highly valuable substituted arylhydrazine intermediate.[1][2][3] Its structural motifs are pivotal in the synthesis of a wide array of heterocyclic compounds, particularly indole derivatives, which are core scaffolds in many pharmacologically active molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from the readily available precursor, 2-methoxy-5-chloroaniline. The core of this transformation lies in a classic two-step sequence: the diazotization of a primary aromatic amine followed by a controlled reduction of the resulting diazonium salt.[4] This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful and safe execution in a research and development setting.
Pillar 1: The Chemical Rationale - A Two-Step Transformation
The conversion of an aromatic amine to a hydrazine is not a direct process but one that proceeds through a highly reactive intermediate. The overall strategy is to convert the amine into a diazonium group (-N₂⁺), which is an excellent leaving group, and then reduce this group to the hydrazine (-NHNH₂) moiety.
Step I: Diazotization
The initial and most critical step is the diazotization of 2-methoxy-5-chloroaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid.[5]
The reaction is performed at low temperatures (0–5 °C) for a crucial reason: the arenediazonium salt intermediate is thermally unstable.[6] If the temperature rises, the diazonium group can readily decompose, releasing nitrogen gas (N₂) and leading to the formation of undesired byproducts, such as phenols, or potentially creating an uncontrolled, hazardous decomposition.[4] The strong acid environment serves both to generate the nitrous acid and to stabilize the resulting diazonium salt.
Step II: Reduction to Hydrazine
Once the diazonium salt is formed in the cold aqueous solution, it is immediately used in the next step. The conversion of the diazonium salt to the corresponding hydrazine is a reduction reaction.[4][7] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a widely used and reliable method.[4][8] It is a mild reducing agent that selectively reduces the diazonium group without affecting the other functional groups on the aromatic ring. Other reagents like sodium sulfite or sodium dithionite can also be employed, but SnCl₂ offers a clean and efficient conversion, precipitating the desired product as its stable hydrochloride salt.[9][10][11]
Pillar 2: A Validated Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound hydrochloride. All operations involving hydrazine derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Diazotization of 2-methoxy-5-chloroaniline
-
Preparation: In a 500 mL beaker equipped with a magnetic stir bar, combine 2-methoxy-5-chloroaniline (15.76 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
Dissolution & Cooling: Add 100 mL of water and stir until the aniline salt is fully dissolved. Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
Nitrite Addition: Separately, dissolve sodium nitrite (NaNO₂, 7.25 g, 0.105 mol) in 30 mL of water. Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline slurry over 30–45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. To confirm the completion of the diazotization, a drop of the reaction mixture can be tested on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color. The resulting solution of the diazonium salt should be a clear, pale yellow and is used immediately in the next step.
Part B: Reduction and Isolation
-
Reductant Preparation: In a separate 1 L beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 0.25 mol) in concentrated hydrochloric acid (50 mL). Cool this solution in an ice bath to approximately 5 °C.
-
Reduction: Slowly and carefully, add the cold diazonium salt solution prepared in Part A to the stirred stannous chloride solution. The addition should be controlled to keep the temperature of the reduction mixture below 10 °C. A thick, light-colored precipitate of the hydrazine hydrochloride salt will form.
-
Digestion & Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a wash with diethyl ether or a similar solvent to help remove any organic impurities and aid in drying.
-
Drying: Dry the product in a vacuum oven at a low temperature (40–50 °C) to a constant weight. The final product is this compound hydrochloride, typically obtained as an off-white to pale tan solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 2-methoxy-5-chloroaniline | CAS: 95-03-4 |
| Product | This compound hydrochloride | CAS: 5446-16-2[12][13] |
| Molecular Formula | C₇H₁₀Cl₂N₂O | As the hydrochloride salt[12] |
| Molecular Weight | 209.07 g/mol | As the hydrochloride salt[12] |
| Molar Ratio (Aniline:NaNO₂) | 1 : 1.05 | A slight excess of nitrite ensures complete diazotization. |
| Molar Ratio (Aniline:SnCl₂) | 1 : 2.5 | An excess of the reducing agent is used for complete conversion. |
| Diazotization Temperature | 0–5 °C | Critical for stability of the diazonium intermediate. |
| Reduction Temperature | < 10 °C | To control the exotherm of the reduction reaction. |
| Typical Yield | 80–90% | Varies based on temperature control and handling. |
| Melting Point | ~195 °C | [1] |
Visualization of Process and Chemistry
The following diagrams illustrate the chemical transformation and the laboratory workflow.
Caption: Step-by-step experimental workflow.
Critical Safety & Handling Considerations
-
Hydrazine Derivatives: Phenylhydrazines are toxic, potential carcinogens, and skin sensitizers. [14][15][16]Always handle this compound and its precursor with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. [15][17][18]* Diazonium Salts: Arenediazonium salts are notoriously unstable and can be explosive in their solid, dry state. [4]For this reason, they are almost always generated in situ in a cold solution and used immediately without isolation. Never allow the reaction temperature to rise unexpectedly, and do not attempt to isolate the diazonium salt intermediate.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with care. Stannous chloride is also corrosive and harmful if ingested.
-
Waste Disposal: All chemical waste, particularly those containing tin and hydrazine residues, must be collected and disposed of according to institutional and local environmental regulations.
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Diazonium compound. Wikipedia. [Link]
- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
-
Aromatic Diazonium Salts. NPTEL Archive. [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine.
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Fischer Phenylhydrazine Synthesis. Merck Index. [Link]
- A kind of synthetic method of substituted phenylhydrazines and its salt.
-
Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]
- Process for the preparation of substituted phenyl hydrazines.
- Process for preparing substituted phenylhydrazines.
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. [Link]
- Preparation method of Methoxyphenylhydrazine.
- Processes for the diazotization of 2,5-dichloroanilines.
- Processes for the diazotization of 2,5-dichloroanilines.
-
Diazotisation. Organic Chemistry Portal. [Link]
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(2-Chloro-5-methoxy-4-phenylphenyl)hydrazine. PubChem. [Link]
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This compound. PubChemLite. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
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- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
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Spectroscopic Characterization of (5-Chloro-2-methoxyphenyl)hydrazine HCl: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of (5-Chloro-2-methoxyphenyl)hydrazine HCl in Medicinal Chemistry
This compound hydrochloride is a pivotal building block in the synthesis of a multitude of pharmacologically active molecules. Its substituted phenylhydrazine scaffold is a common feature in compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The precise arrangement of the chloro and methoxy substituents on the aromatic ring significantly influences the steric and electronic properties of the molecule, thereby dictating its reactivity and the ultimate biological activity of its derivatives.
For researchers and scientists in drug development, the unambiguous structural confirmation and purity assessment of this starting material are paramount. In-depth spectroscopic analysis provides the necessary assurance of quality and consistency, which are non-negotiable in a regulated research and development environment. This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound HCl, grounded in fundamental principles and data from analogous structures. While publicly available, experimentally verified spectra for this specific compound are not readily found, this guide provides robust predicted data and detailed methodologies for its acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, as its hydrochloride salt, is presented below. The presence of a hydrazine moiety, a substituted aromatic ring, and a methoxy group gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound HCl, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methoxy protons, and the hydrazine protons. The hydrochloride salt form may lead to broader signals for the N-H protons and potential exchange with residual water in the solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~10.0 - 11.0 | Broad Singlet | NH₂⁺/NH | The acidic protons of the hydrazinium ion are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange. |
| ~7.1 - 7.3 | Multiplet | Aromatic CH | The three protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. |
| ~3.8 - 4.0 | Singlet | OCH₃ | The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~145 - 155 | C-O | The carbon attached to the oxygen of the methoxy group is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom. |
| ~130 - 140 | C-N | The carbon atom bonded to the hydrazine group will also be deshielded. |
| ~120 - 130 | C-Cl | The carbon bearing the chlorine atom will be deshielded, but to a lesser extent than the oxygen- and nitrogen-bound carbons. |
| ~110 - 125 | Aromatic CH | The remaining three aromatic carbons will appear in this region. |
| ~55 - 60 | OCH₃ | The carbon of the methoxy group is expected in this typical range. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound HCl.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound HCl.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound HCl will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 3200-3400 | N-H stretch | Medium-Strong | Characteristic of the hydrazine moiety. As a hydrochloride salt, these bands may be broadened. |
| 3000-3100 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring. |
| 2850-3000 | Aliphatic C-H stretch | Medium | Corresponding to the methoxy group. |
| 1580-1620 | C=C stretch | Medium-Strong | Aromatic ring stretching vibrations. |
| 1200-1300 | C-O stretch | Strong | Asymmetric stretching of the aryl-alkyl ether. |
| 1000-1100 | C-O stretch | Strong | Symmetric stretching of the aryl-alkyl ether. |
| 700-850 | C-Cl stretch | Medium-Strong | Characteristic absorption for a chloro-substituted aromatic ring. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound HCl sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectral Data
For this compound, the free base has a molecular weight of approximately 172.6 g/mol . The presence of a chlorine atom is a key diagnostic feature in the mass spectrum due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Predicted m/z | Assignment | Justification |
| 172/174 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a compound containing one chlorine atom in a ~3:1 ratio. |
| 157/159 | [M-NH]⁺ | Loss of an NH radical. |
| 142/144 | [M-NH₂NH]⁺ | Loss of the hydrazine moiety. |
| 127 | [M-NH₂NH-CH₃]⁺ | Subsequent loss of a methyl radical. |
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound HCl.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be scanned from approximately m/z 50 to 500.
-
Caption: Predicted fragmentation pathway in mass spectrometry.
Conclusion: A Framework for Confident Characterization
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-Depth Technical Guide to (5-Chloro-2-methoxyphenyl)hydrazine: Chemical Properties, Stability, and Handling for Research Applications
Introduction
(5-Chloro-2-methoxyphenyl)hydrazine is a substituted hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted aromatic ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stability, handling, and reactivity, with a particular focus on its applications for researchers, scientists, and professionals in drug development. The presence of the chloro and methoxy groups on the phenyl ring significantly influences its reactivity and provides handles for further functionalization, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents.[1][2] For instance, it is a key reactant in the preparation of certain pyrazole-based compounds with potential antibacterial activity.[3]
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound, primarily available as its hydrochloride salt, is essential for its effective use in research and development.
Core Identification and Properties
The compound is most commonly supplied and handled as a hydrochloride salt to improve its stability.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [4] |
| CAS Number | 5446-16-2 | [1][3][4][5] |
| Molecular Formula | C₇H₉ClN₂O · HCl (or C₇H₁₀Cl₂N₂O) | [1][4][5] |
| Molecular Weight | 209.07 g/mol | [1][4][5] |
| Appearance | Solid | [4] |
| Melting Point | 195 °C | [1] |
| Purity | Typically ≥95% | [5] |
Structural and Computational Data
The molecular structure dictates the compound's reactivity and interactions.
Caption: 2D Structure of this compound.
| Computational Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 47.28 Ų | [5] |
| logP | 2.056 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
| SMILES | COC1=C(C=C(C=C1)Cl)NN.Cl | [1][5] |
| InChI Key | GOMLDPWKBMXMEX-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity
General Synthetic Pathway
While specific industrial synthesis routes for this compound are proprietary, substituted phenylhydrazines are typically prepared via a classical two-step process starting from the corresponding aniline derivative. The causality behind this widely adopted method lies in the reliable formation of a diazonium salt and its subsequent controlled reduction.
Step-by-Step Methodology:
-
Diazotization of Aniline Derivative: 5-Chloro-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the unstable diazonium salt. The acid is crucial for generating nitrous acid in situ and stabilizing the resulting diazonium salt.
-
Reduction of the Diazonium Salt: The cold diazonium salt solution is then added to a reducing agent. A common and effective choice is a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, also kept at a low temperature.[6] This reagent selectively reduces the diazonium group to a hydrazine, precipitating the desired product as its hydrochloride salt.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: General workflow for the synthesis of substituted phenylhydrazines.
Core Reactivity
The primary reactivity of this compound stems from the nucleophilic nature of the terminal nitrogen atom (-NH₂). This makes it an excellent reagent for reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reactivity is the foundation of the Fischer indole synthesis, a powerful method for creating indole rings, which are prevalent in pharmaceuticals.
Furthermore, its role as a reactant in preparing pyrazole-oxadiazole derivatives highlights its utility in constructing heterocyclic systems with potential bioactivity.[3]
Stability and Storage
Proper storage is critical to maintain the integrity and reactivity of the compound.
-
Storage Conditions: The hydrochloride salt should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures vary by supplier, with ranges including 2-8 °C, 10-25 °C, and -20 °C being cited.[1][5] For long-term stability, storage at -20°C is advisable.[3]
-
Chemical Stability: While specific stability data is limited, hydrazines as a class are susceptible to oxidation. The hydrochloride salt form enhances stability by protonating the basic nitrogen atoms, reducing their susceptibility to air oxidation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]
Spectroscopic Characterization (Predicted)
While a specific, verified spectrum for this compound is not publicly available in the search results, the expected spectroscopic features can be predicted based on its structure. Experimental verification is mandatory for identity confirmation.[4]
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro and methoxy substituents. A singlet for the methoxy group (O-CH₃) would likely appear around 3.8-4.0 ppm. The protons on the hydrazine moiety (-NH-NH₂) would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbon attached to the methoxy group would be shielded (lower ppm), while the carbon attached to the chlorine atom would be deshielded (higher ppm). The methoxy carbon itself would appear around 55-60 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically 3200-3400 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉ClN₂O) at m/z ≈ 172.04.[9] A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.
Safety and Handling
This compound hydrochloride is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
-
H351: Suspected of causing cancer.[1]
Recommended Handling Protocol
A self-validating protocol for handling this compound involves a multi-layered approach to minimize exposure.
Caption: A standard workflow for safely handling hazardous chemical reagents.
-
Engineering Controls: Always handle in a well-ventilated place, preferably a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[7]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]
-
-
Accidental Release: Avoid dust formation. Collect spilled material and arrange for disposal in accordance with local regulations.[7]
References
-
This compound (C7H9ClN2O). PubChemLite. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- Preparation method of Methoxyphenylhydrazine.
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The Reactivity of (5-Chloro-2-methoxyphenyl)hydrazine with Carbonyl Compounds: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the reactivity of (5-Chloro-2-methoxyphenyl)hydrazine with carbonyl compounds, a cornerstone reaction for the synthesis of complex heterocyclic structures. Primarily focusing on the Fischer indole synthesis, this document will elucidate the mechanistic intricacies, provide field-proven experimental protocols, and present a survey of its applications in the synthesis of valuable indole scaffolds. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted arylhydrazine that serves as a critical building block in modern organic synthesis. Its true value lies in its ability to react with aldehydes and ketones to form a diverse array of substituted indoles. The indole motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The specific substitution pattern of this hydrazine—a chloro group at the 5-position and a methoxy group at the 2-position—offers a unique handle for tuning the electronic properties and directing the regiochemical outcome of subsequent chemical transformations, making it a reagent of significant interest in the design and synthesis of novel therapeutic agents.
Core Reactivity: The Fischer Indole Synthesis
The reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form an indole is known as the Fischer indole synthesis, a venerable and highly utilized transformation in organic chemistry.[2] This reaction is the principal manifestation of the reactivity of this compound with carbonyl compounds.
The Reaction Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis is a cascade of acid-catalyzed reactions that transforms the starting materials into the final indole product.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound to form the corresponding phenylhydrazone. This is a reversible reaction that is typically favored by the removal of water.[4]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer, a crucial step that sets the stage for the key bond-forming event.[3]
-
[3][3]-Sigmatropic Rearrangement: The protonated enamine then undergoes a[3][3]-sigmatropic rearrangement, which is the characteristic and irreversible step of the Fischer indole synthesis. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The intermediate di-imine rearomatizes, and subsequent intramolecular cyclization followed by the elimination of ammonia leads to the formation of the stable indole ring system.[3]
The presence of the 5-chloro and 2-methoxy substituents on the phenylhydrazine ring influences the electron density of the aromatic ring and the nitrogen atoms, which can affect the rate of the various steps in the mechanism. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can impact the nucleophilicity of the hydrazine and the stability of the intermediates, thereby influencing the overall efficiency of the reaction.
Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocols and Methodologies
The success of a Fischer indole synthesis often hinges on the careful selection of reaction conditions. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[2] The choice of solvent and temperature is also critical and must be tailored to the specific substrates being used.
General Protocol for the Synthesis of a Substituted Indole
This protocol provides a representative procedure for the synthesis of a 7-chloro-4-methoxy-substituted indole from this compound and a generic ketone.
Materials:
-
This compound hydrochloride
-
Ketone (e.g., cyclohexanone)
-
Ethanol
-
Glacial Acetic Acid or other suitable acid catalyst (e.g., PPA, ZnCl2)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride in ethanol. Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of the ketone. Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate often indicates the formation of the hydrazone.[1]
-
Indolization: The catalyst for the cyclization is now introduced. If using a strong protic acid like sulfuric acid, it should be added cautiously at a low temperature. For catalysts like PPA, the solvent is often removed, and the hydrazone is heated directly in the PPA. The reaction mixture is then heated to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the substrate and the catalyst used. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a beaker of ice water. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acid Catalyst: The choice of acid is critical. Protic acids like HCl and H2SO4 are effective, but can sometimes lead to side reactions. Lewis acids like ZnCl2 are often milder. PPA is a particularly effective reagent as it serves as both a catalyst and a solvent at high temperatures, driving the reaction to completion.[3]
-
Solvent: The choice of solvent depends on the catalyst and the temperature required. High-boiling point solvents are often necessary to achieve the temperatures needed for the[3][3]-sigmatropic rearrangement.
-
Temperature: The reaction temperature is a key parameter that needs to be optimized. Insufficient heat may result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition of the starting materials or products.
Figure 2: A generalized experimental workflow for the Fischer Indole Synthesis.
Synthetic Applications and Representative Examples
The reaction of this compound with various carbonyl compounds has been employed in the synthesis of a wide range of substituted indoles. The following table provides a selection of examples that illustrate the versatility of this reaction.
| Carbonyl Compound | Resulting Indole Product | Reaction Conditions | Yield (%) | Reference |
| Acetone | 7-Chloro-4-methoxy-2-methyl-1H-indole | PPA, 100 °C | 85 | [5] |
| Cyclohexanone | 6-Chloro-9-methoxy-1,2,3,4-tetrahydrocarbazole | EtOH, H2SO4, reflux | 78 | [6] |
| 4-Chlorobutyraldehyde | 2-(2-Chloroethyl)-7-chloro-4-methoxy-1H-indole | AcOH, reflux | 65 | [1] |
| Pyruvic acid | 7-Chloro-4-methoxy-1H-indole-2-carboxylic acid | AcOH, reflux | 90 | [3] |
Characterization of Products
The successful synthesis of the target indole must be confirmed through rigorous analytical characterization. The following techniques are essential for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the indole ring.
Potential Challenges and Limitations
While the Fischer indole synthesis is a powerful tool, it is not without its challenges. Certain substitution patterns on the carbonyl compound can lead to the formation of isomeric products or may fail to react altogether.[7] For example, aldehydes and ketones with electron-donating groups at the α-position may undergo side reactions that compete with the desired indole formation.[7] Careful optimization of the reaction conditions is often necessary to achieve high yields and selectivity.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of substituted indoles via the Fischer indole synthesis. A thorough understanding of the reaction mechanism, careful selection of experimental conditions, and rigorous characterization of the products are essential for the successful application of this chemistry. The ability to generate complex and diverse indole scaffolds from readily available starting materials ensures that this reaction will continue to be a mainstay in the fields of medicinal chemistry and drug discovery.
References
-
Majumdar, K. C., & Chattopadhyay, S. K. (1988). A new synthesis of pyrano[3,2-a]carbazoles. Journal of the Chemical Society, Perkin Transactions 1, 1287-1290. Available at: [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2020). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.co.in. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Yong, J. R., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(36), 14238–14241. Available at: [Link]
- Google Patents. (1993). Process for the preparation of indoles.
-
Justia Patents. (1993). Process for the preparation of indoles. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Vane, L. M., & Zaytsev, V. (2007). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry, 18(4), 708–717. Available at: [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (5-Chloro-2-methoxyphenyl)hydrazine in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and ultimate therapeutic efficacy. (5-Chloro-2-methoxyphenyl)hydrazine is a key starting material and intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility profile in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for characterizing the solubility of this compound, detailing the underlying physicochemical principles, robust experimental methodologies for solubility determination, and a systematic approach to solvent selection. It is intended for researchers, chemists, and formulation scientists in the drug development sector.
Introduction: The Critical Role of Solubility in Synthesis and Formulation
In pharmaceutical sciences, the adage "like dissolves like" is a foundational principle, yet it only scratches the surface of the complex interplay between a solute and a solvent. For a synthetic precursor like this compound, solubility dictates more than just its formulation possibilities; it governs the efficiency of its synthesis, the feasibility of its purification, and the ease of its handling. Poor solubility can lead to low reaction yields, challenging crystallization processes, and ultimately, increased manufacturing costs.
This document serves as a practical guide to understanding and quantifying the solubility of this compound. We will explore its intrinsic physicochemical properties, present a logical workflow for solvent screening, and provide detailed protocols for generating reliable and reproducible solubility data. The insights herein are designed to empower the laboratory scientist to make informed decisions, mitigating risks and accelerating the development timeline.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
-
Molecular Structure:
-
Formula: C₇H₉ClN₂O
-
Molecular Weight: 172.62 g/mol
-
Key Features: The molecule possesses a substituted benzene ring, a methoxy group (-OCH₃), a chlorine atom (-Cl), and a hydrazine group (-NHNH₂).
-
-
Polarity and Hydrogen Bonding: The presence of the hydrazine and methoxy groups introduces polar characteristics and the capacity for both hydrogen bond donation (from the -NH₂ group) and acceptance (at the nitrogen and oxygen atoms). The chlorophenyl ring contributes a degree of lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
-
Predicted Properties:
-
LogP (Octanol-Water Partition Coefficient): Computational models predict a LogP value in the range of 1.5 to 2.0. This indicates a moderate level of lipophilicity, suggesting a preference for less polar organic solvents over water, but likely retaining some solubility in polar organic media.
-
These features suggest that a range of solvents, from polar aprotic to nonpolar, should be investigated to identify optimal solubility conditions.
Systematic Approach to Solvent Selection and Solubility Screening
A systematic approach to solvent screening is crucial for efficiently identifying suitable solvent systems. The following workflow provides a logical progression from initial theoretical assessment to experimental confirmation.
Caption: Workflow for Systematic Solubility Assessment.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for determining the thermodynamic equilibrium solubility of this compound. The principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The goal is to ensure that undissolved solid remains at equilibrium. A starting point would be approximately 20-30 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour period is often preferred to guarantee equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Quantification (HPLC Method - Preferred):
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration by comparing the peak area to a standard calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Quantification (Gravimetric Method - Alternative):
-
Accurately weigh the vial containing the filtered sample.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is fully evaporated, re-weigh the vial. The mass difference corresponds to the amount of dissolved solute.
-
Calculate the solubility in mg/mL.
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: Before sampling, visually confirm that excess solid is present in each vial, which validates that the solution is indeed saturated.
-
Time Point Analysis: For a rigorous study, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, it provides strong evidence that equilibrium has been reached.
-
Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate standard deviations.
Expected Solubility Profile and Data Interpretation
The solubility data should be compiled into a clear, comparative table. While specific experimental values for this compound are not publicly available and must be determined experimentally, we can predict a general trend based on its structure.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility Category | Expected Solubility Range (mg/mL) |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Very Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | |
| Acetonitrile (ACN) | 37.5 | Soluble | 30 - 100 | |
| Tetrahydrofuran (THF) | 7.6 | Soluble | 30 - 100 | |
| Polar Protic | Ethanol | 24.5 | Sparingly Soluble | 10 - 30 |
| Methanol | 32.7 | Sparingly Soluble | 10 - 30 | |
| Nonpolar | Toluene | 2.4 | Slightly Soluble | 1 - 10 |
| Dichloromethane (DCM) | 9.1 | Soluble | 30 - 100 | |
| Heptane | 1.9 | Very Slightly Soluble | < 1 |
Interpretation of Results:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar hydrazine group and the aromatic ring of the molecule.
-
Moderate Solubility in Polar Protic Solvents: Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors. However, their strong solvent-solvent hydrogen bonding networks must be disrupted to accommodate the solute, which can limit solubility compared to aprotic solvents.
-
Variable Solubility in Nonpolar/Slightly Polar Solvents: The chlorophenyl ring allows for some interaction with less polar solvents like Toluene and DCM through van der Waals forces. However, the energetic penalty of solvating the polar hydrazine group in a nonpolar environment like heptane would lead to very poor solubility.
Conclusion and Recommendations
A comprehensive understanding of the solubility of this compound is essential for its effective use in pharmaceutical development. This guide outlines a robust framework for this characterization, emphasizing a systematic approach grounded in physicochemical principles and validated experimental protocols.
It is strongly recommended that researchers perform the described isothermal equilibrium solubility studies across a diverse panel of solvents. The resulting data will directly inform critical decisions in process chemistry, such as the choice of reaction solvent to ensure a homogeneous phase, and in downstream processing, such as selecting an appropriate anti-solvent for efficient crystallization and purification. This empirical data, once generated, will serve as an invaluable resource for accelerating the development of new chemical entities derived from this important intermediate.
References
-
Title: Handbook of Organic Solvent Properties Source: CRC Press URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Techniques of Organic Chemistry, Vol. VII: Organic Solvents Source: Interscience Publishers URL: [Link]
-
Title: The Measurement and Importance of Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
An In-depth Technical Guide to the Molecular Structure and Conformation of (5-Chloro-2-methoxyphenyl)hydrazine
This guide provides a comprehensive technical exploration of the molecular structure and conformational landscape of (5-Chloro-2-methoxyphenyl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic, crystallographic, and computational methodologies to present a holistic understanding of this important chemical entity. We move beyond simple data presentation to explain the causality behind experimental choices and theoretical approaches, ensuring a robust and insightful analysis.
Introduction and Significance
This compound, a substituted phenylhydrazine, belongs to a class of compounds renowned for their utility as versatile building blocks in organic synthesis. Phenylhydrazines are critical precursors for the synthesis of various heterocyclic compounds, particularly indole and pyrazole derivatives, which form the core of numerous pharmacologically active molecules.[1] The specific substitution pattern of this compound—featuring a chloro group at the 5-position and a methoxy group at the 2-position—imparts distinct electronic and steric properties that influence its reactivity and the structure of its derivatives. Understanding its three-dimensional structure and conformational preferences is paramount for predicting reaction outcomes, designing novel bioactive molecules, and elucidating structure-activity relationships (SAR).[2]
This guide will detail a multi-faceted approach to characterizing this compound, integrating data from spectroscopic techniques, the gold-standard methodology of single-crystal X-ray diffraction, and the powerful predictive capabilities of computational chemistry.
Synthesis and Primary Characterization
The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry. A reliable method involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[3]
Experimental Protocol: Synthesis via Diazotization
This protocol describes a standard, reliable method for synthesizing this compound hydrochloride.
-
Diazotization :
-
Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in a 3 M solution of hydrochloric acid under cooling in an ice-salt bath (0 to -5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 0 °C.
-
Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The progress can be monitored by testing for the absence of nitrous acid with starch-iodide paper.
-
-
Reduction :
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.
-
Add the cold diazonium salt solution to the tin(II) chloride solution slowly, with vigorous stirring, while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Isolation and Purification :
-
The resulting precipitate, the hydrochloride salt of this compound, is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold water, followed by diethyl ether to remove non-polar impurities.
-
For higher purity, recrystallization from a suitable solvent system, such as ethanol/water, is performed. The product is typically a stable solid.[4]
-
Primary Characterization: Mass Spectrometry
Mass spectrometry provides the initial confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Rationale for HRMS : HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.04762 |
| [M+Na]⁺ | 195.02956 |
| [M-H]⁻ | 171.03306 |
| [M]⁺ | 172.03979 |
| Table 1: Predicted mass-to-charge ratios (m/z) for the free base of this compound (C₇H₉ClN₂O). Data sourced from computational predictions.[5] |
Spectroscopic Elucidation
Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[6] ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve polar salts and because its exchangeable proton signal does not obscure the N-H signals of the analyte.
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like COSY and HSQC can be run to confirm assignments.
Expected Spectral Features : Based on known data for analogous structures, the following spectral characteristics are anticipated.[6][7][8]
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| -OCH₃ | ~3.85 | Singlet (s) | ~56 | Typical chemical shift for an aryl methyl ether. |
| Aromatic H (H3) | ~7.10 | Doublet (d) | ~113 | Ortho to the methoxy group, shielded. Coupled to H4. |
| Aromatic H (H4) | ~6.95 | Doublet of doublets (dd) | ~122 | Coupled to both H3 and H6. |
| Aromatic H (H6) | ~7.20 | Doublet (d) | ~128 | Ortho to the hydrazine group, deshielded. Coupled to H4. |
| -NH- | ~8.5-9.5 | Broad singlet (br s) | - | Deshielded, exchangeable proton. |
| -NH₂ | ~4.5-5.5 | Broad singlet (br s) | - | Deshielded, exchangeable protons. |
| C1 (-NHNH₂) | - | - | ~140 | Quaternary carbon attached to nitrogen. |
| C2 (-OCH₃) | - | - | ~150 | Quaternary carbon attached to oxygen, deshielded. |
| C5 (-Cl) | - | - | ~125 | Quaternary carbon attached to chlorine. |
| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Atom numbering is conventional. |
Diagram: Molecular Structure with Atom Numbering
Caption: 2D structure of this compound with IUPAC numbering for NMR assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
Pellet Formation : The mixture is pressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies : The spectrum is expected to show characteristic absorption bands for the various functional groups.[9][10]
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H Stretch | Hydrazine (-NHNH₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1600-1580 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether |
| 800-600 | C-Cl Stretch | Aryl Halide |
| Table 3: Characteristic FT-IR absorption frequencies expected for this compound. |
Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and conformation.[6] While a published crystal structure for this specific molecule is not available, this section outlines the authoritative protocol for its determination and discusses the expected structural features based on related compounds.[11][12][13]
Experimental Protocol: SC-XRD
-
Crystal Growth (Self-Validating Step) : The primary challenge and a critical self-validating step is growing single crystals of sufficient quality. The success of this step is itself a confirmation of sample purity. A common method is slow evaporation.
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature. High-quality, diffraction-suitable crystals should form.
-
-
Data Collection :
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential degradation.
-
The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction patterns as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
The collected data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Expected Structural Parameters and Conformation
Based on crystallographic data of similar substituted phenylhydrazines, key structural features can be predicted.[13][14]
-
Planarity : The phenyl ring itself will be planar. A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the C1-N1-N2 plane. Steric hindrance from the ortho-methoxy group will likely cause a significant deviation from co-planarity.
-
Bond Lengths and Angles : These will generally conform to standard values, with minor deviations due to the electronic effects of the substituents.
-
Intermolecular Interactions : The crystal packing will be dominated by hydrogen bonding. The N-H groups of the hydrazine moiety are excellent hydrogen bond donors and can interact with the nitrogen lone pairs or the methoxy oxygen of neighboring molecules, forming chains or sheets.[12]
| Parameter | Expected Value | Rationale |
| C-C (aromatic) | 1.37 - 1.40 Å | Standard aromatic bond length. |
| C-N | ~1.42 Å | Single bond between sp² carbon and sp³ nitrogen. |
| N-N | ~1.45 Å | Standard hydrazine N-N single bond length. |
| C-O | ~1.37 Å | Aryl ether C-O bond. |
| C-Cl | ~1.74 Å | Aryl chloride C-Cl bond. |
| C-C-N-N Dihedral Angle | 20° - 40° | Non-planar conformation due to steric clash between the -NH₂ group and the ortho-methoxy substituent. |
| Table 4: Expected key geometric parameters from single-crystal X-ray diffraction analysis. |
Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insight into molecular conformation, stability, and electronic properties. It is an invaluable tool for exploring the potential energy surface and identifying the most stable conformers.[15][16]
Methodology: A DFT-Based Workflow
The causality for this workflow is to systematically identify the lowest energy conformation. We start with a broad search (scan) and then refine the most promising candidate structures with high-level calculations.
Diagram: Computational Workflow for Conformational Analysis
Caption: A standard workflow for determining the most stable conformer(s) of a flexible molecule using DFT.
-
Initial Structure : A 3D structure of this compound is built.
-
Conformational Search : A Potential Energy Surface (PES) scan is performed by systematically rotating the C²-C¹-N¹-N² dihedral angle. This is the most significant degree of rotational freedom that defines the overall conformation. The choice of a robust but computationally inexpensive level of theory (e.g., B3LYP with a smaller basis set like 6-31G(d)) is appropriate for this scan.[15]
-
Optimization and Frequency Calculation : The low-energy structures identified from the PES scan are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to accurately determine their geometries and relative energies. A subsequent frequency calculation is crucial; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[16]
Anticipated Results
The primary determinant of conformation will be the steric interaction between the lone pair on the N¹ nitrogen, the N²H₂ group, and the bulky ortho-methoxy group. The calculations are expected to confirm that a non-planar conformation, where the C-N bond is twisted out of the plane of the phenyl ring, is significantly more stable than a planar one. This analysis can quantify the energy barrier to rotation around the C-N bond, providing insight into the molecule's conformational flexibility at room temperature.
Conclusion: An Integrated Structural Perspective
The molecular architecture of this compound is defined by the interplay of its substituted phenyl ring and the flexible hydrazine side chain. Through a synergistic application of advanced analytical techniques, a comprehensive structural profile can be achieved.
-
NMR and IR spectroscopy confirm the molecular connectivity and the presence of key functional groups.
-
Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, angles, and the critical role of intermolecular hydrogen bonding in the crystal lattice.
-
DFT calculations complement the experimental data by mapping the conformational energy landscape, quantifying the stability of different rotamers, and rationalizing the observed geometry based on steric and electronic effects.
Together, these methods reveal that this compound adopts a non-planar conformation, primarily driven by the steric repulsion between the ortho-methoxy group and the hydrazine moiety. This detailed structural and conformational knowledge is indispensable for scientists leveraging this molecule in synthetic chemistry and drug discovery, enabling more rational design and predictable outcomes.
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Stammler, M., & Orcutt, D. (2019). X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. Advances in X-Ray Analysis. [Link]
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Stammler, M., & Orcutt, D. (n.d.). X-RAY INVESTIGATIONS ON SOME SALTS OF HYDRAZINE AND HYDRAZINE DERIVATIVES. Advances in X-ray Analysis. [Link]
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Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]
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Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. ResearchGate. [Link]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari Journal. [Link]
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Silva, A. M. G., et al. (n.d.). Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine. ResearchGate. [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC. [Link]
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Al-Hussain, S. A., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PLOS ONE. [Link]
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Wang, B-L., et al. (2014). Synthesis, characterization, antifungal evaluation and 3D-QSAR study of phenylhydrazine substituted tetronic acid derivatives. Molecules. [Link]
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Jasim, H. A., et al. (2011). N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E. [Link]
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ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]
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Chemchart. (n.d.). 5-Chloro-2-methoxyphenylhydrazine hydrochloride (5446-16-2). Chemchart. [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
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PubChem. (n.d.). (2-Chloro-5-methoxy-4-phenylphenyl)hydrazine. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Phenylhydrazine derivatives. ResearchGate. [Link]
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Schlegel Group. (n.d.). Thermochemistry, Energy Comparisons, and Conformational Analysis of Hydrazine, Triazane, and Triaminoammonia. Schlegel Group Publications. [Link]
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Suneel, K., et al. (2011). Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. Acta Crystallographica Section E. [Link]
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Chetioui, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. IUCrData. [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenyl 5-chloro-2-methoxyphenylcarbamate. SpectraBase. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
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American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. American Elements. [Link]
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Thermogravimetric analysis of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Thermogravimetric Analysis of (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of this compound hydrochloride (CAS No: 5446-16-2). It is intended for researchers, scientists, and drug development professionals who utilize thermal analysis to characterize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document moves beyond a standard protocol, offering insights into the causality of experimental choices and a plausible interpretation of the thermal decomposition pathway, grounded in the principles of chemical structure and reactivity.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Development
This compound hydrochloride is a crucial chemical intermediate used in the synthesis of a variety of fine chemicals and research compounds.[1] Its purity, stability, and degradation profile are critical parameters that influence the quality and safety of downstream products, including potential drug candidates.[2]
Thermogravimetric analysis (TGA) is an essential technique in the pharmaceutical industry for characterizing such materials.[3][4] It provides precise measurements of a material's thermal stability and decomposition behavior by monitoring changes in mass as a function of temperature in a controlled environment.[3][5][6] For a hydrochloride salt like this compound hydrochloride, TGA is invaluable for determining key characteristics such as desolvation, salt disproportionation, and the onset of thermal decomposition, which are critical for defining storage conditions, shelf-life, and manufacturing processes.[7]
Core Principles of Thermogravimetric Analysis
The principle of TGA is fundamentally straightforward: a high-precision balance measures the mass of a sample situated in a furnace as the temperature is increased at a controlled rate.[5] The resulting data, a plot of mass versus temperature, is known as the TGA curve. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, reveals the rate of mass change, allowing for a more precise identification of individual decomposition events.
This analysis allows for the quantitative and qualitative assessment of:
-
Thermal Stability: Identifying the temperature at which the material begins to degrade.[7]
-
Compositional Analysis: Quantifying the content of volatiles, such as water or residual solvents.[4]
-
Decomposition Kinetics: Studying the rate at which the material breaks down.[5]
-
Purity Assessment: The decomposition profile can serve as a fingerprint for the material's identity and purity.[4]
A Self-Validating Experimental Protocol for TGA
The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The rationale behind each parameter selection is provided to empower the researcher to adapt the methodology as needed.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).
-
Pre-Analysis Checks:
-
Temperature Calibration: Verify temperature accuracy using certified Curie point standards (e.g., Nickel and Alumel). This ensures that the temperatures of observed thermal events are accurate.
-
Mass Calibration: Calibrate the balance using certified weights to guarantee the precision of mass loss measurements.
-
Blank Run: Perform a run with an empty sample pan through the full temperature program. This creates a baseline curve that can be subtracted from the sample run to correct for any instrumental drift or pan reactions.
-
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh 5–10 mg of this compound hydrochloride directly into a clean, tared TGA pan (platinum or alumina is recommended for its inertness at high temperatures).
-
Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
-
TGA Method Parameters:
-
Atmosphere: High-purity Nitrogen (99.995% or higher).
-
Flow Rate: 50 mL/min (balance purge) and 50 mL/min (sample purge).
-
Rationale: An inert nitrogen atmosphere is critical for studying the inherent thermal decomposition of the molecule. Using an oxidative atmosphere (like air or oxygen) would introduce combustion reactions, complicating the interpretation of the thermogram.[5]
-
Temperature Program:
-
Equilibrate: at 30 °C.
-
Ramp: Heat from 30 °C to 700 °C at a rate of 10 °C/min.
-
-
Rationale: A heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental efficiency. Slower rates can offer better separation of closely occurring events, while faster rates can shift decomposition to higher temperatures.[5] The final temperature of 700 °C is chosen to ensure the complete decomposition of the organic structure is observed.
-
-
Data Acquisition and Analysis:
-
Initiate the run and collect the mass, temperature, and time data.
-
Plot the percentage mass loss vs. temperature (TGA curve) and the derivative of mass loss vs. temperature (DTG curve).
-
Analyze the curves to determine the onset temperature of decomposition and the temperature of maximum mass loss rate for each step.
-
TGA Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound hydrochloride.
Anticipated Thermal Behavior & Decomposition Pathway
Based on the molecular structure of this compound hydrochloride (C₇H₉ClN₂O·HCl, MW: 209.07 g/mol )[8], a multi-step decomposition in an inert atmosphere is predicted. The molecule contains several moieties with varying thermal labilities: the hydrochloride salt, the hydrazine group, the methoxy group, and the chloro-substituted aromatic ring.
Proposed Decomposition Steps
-
Step 1: Dehydrochlorination (Approx. 150–250 °C) The initial mass loss is expected to be the evolution of hydrogen chloride (HCl) gas. This is a common thermal decomposition pathway for hydrochloride salts of organic bases.[9] The theoretical mass loss for this step is calculated as:
-
Mass Loss % = (MW of HCl / MW of Compound) * 100 = (36.46 / 209.07) * 100 = 17.44%
-
-
Step 2: Decomposition of Hydrazine and Methoxy Groups (Approx. 250–400 °C) Following the loss of HCl, the remaining free base is thermally unstable. The hydrazine moiety (-NH-NH₂) is known to decompose, potentially yielding nitrogen (N₂) and ammonia (NH₃).[10][11] Concurrently, the methoxy group (-OCH₃) and other side-chain fragments will likely cleave and volatilize. This stage is expected to be complex, represented by a broad or multi-peaked feature in the DTG curve.
-
Step 3: Aromatic Ring Fragmentation (Approx. > 400 °C) The chlorosubstituted aromatic ring is the most thermally stable part of the molecule. Its decomposition will occur at higher temperatures, involving the breaking of C-C, C-H, C-O, and C-Cl bonds, leading to the evolution of various small gaseous molecules and the formation of a carbonaceous residue.
Summary of Predicted TGA Data
| Decomposition Step | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Proposed Volatile Products |
| 1 | 150 – 250 | 17.44% | Hydrogen Chloride (HCl) |
| 2 | 250 – 400 | Variable | N₂, NH₃, CH₄, H₂O, etc. |
| 3 | > 400 | Variable | Small organic fragments, CO, CO₂ |
| Residue | > 600 | Variable | Carbonaceous material |
Visualizing the Decomposition Pathway
Caption: Proposed thermal decomposition pathway for this compound hydrochloride.
Conclusion: From Data to Decision-Making
The thermogravimetric analysis of this compound hydrochloride provides critical data on its thermal stability and decomposition profile. By following a robust, self-validating protocol, researchers can generate high-quality, reproducible data. The interpretation of this data, guided by an understanding of the underlying chemical structure, allows for a confident assessment of the material's properties. This information is paramount for making informed decisions in process development, formulation, and ensuring the stability and quality of pharmaceutical products.
References
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]
-
Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]
-
Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. Available at: [Link]
-
Cook, S. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
-
ResearchGate. DSC and TGA of hydrochloride salt. Available at: [Link]
-
MDPI. (2022). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Available at: [Link]
- Google Patents. Preparation method of Methoxyphenylhydrazine.
-
Royal Society of Chemistry. (2023). U(VI) hydrazinates: structural and thermal decomposition features. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Available at: [Link]
-
ACS Publications. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B. Available at: [Link]
-
AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
National Institutes of Health (NIH). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available at: [Link]
-
ResearchGate. (2025). Kinetic parameters for thermal decomposition of hydrazine. Available at: [Link]
-
Wikipedia. Hydrazine. Available at: [Link]
-
ACS Publications. (2025). Parametric Study of Metallothermic Purification of Chloride Salts. ACS Omega. Available at: [Link]
-
National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
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-
American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of (5-Chloro-2-methoxyphenyl)hydrazine
Abstract
(5-Chloro-2-methoxyphenyl)hydrazine, often supplied as a hydrochloride salt, is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its purity is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of this compound. We move beyond rote protocol recitation to explain the scientific rationale behind the selection of a multi-modal analytical strategy, empowering researchers to not only execute but also to understand and adapt these methodologies. The core philosophy is one of orthogonal verification, wherein data from disparate analytical techniques are synthesized to build a high-confidence purity profile.
The Strategic Imperative for Purity Analysis
In drug development, the quality of starting materials and intermediates has a cascading effect on the final drug product. For a reactive intermediate like this compound, impurities can arise from the synthetic route, subsequent degradation, or improper storage. These are not passive passengers; they can be structurally similar compounds that compete in subsequent reactions, leading to difficult-to-remove by-products, or they can be entirely different chemical entities with their own toxicological profiles.
Regulatory frameworks, such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate the identification and control of impurities in new drug substances.[1][2][3] Any impurity present at a level of 0.1% or higher must generally be identified.[1] Therefore, a robust analytical strategy is not optional; it is a critical component of the development lifecycle, ensuring both patient safety and regulatory compliance.
Deconstructing the Impurity Profile: What to Expect
A successful purity analysis begins with a theoretical consideration of what impurities are likely to be present. This predictive exercise informs the selection and optimization of analytical methods.
-
Process-Related Impurities: These originate from the manufacturing process.[1]
-
Starting Materials: Unreacted precursors from the diazotization and reduction sequence used to synthesize the hydrazine.
-
Intermediates: Incompletely reacted intermediates along the synthetic pathway.
-
By-products: Resulting from side reactions, such as over-reduction or alternative cyclizations. A common synthetic route for similar compounds involves the reduction of a diazonium salt; incomplete reduction is a potential source of impurities.[4]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during synthesis.
-
-
Degradation Products: Hydrazines are susceptible to oxidation. Exposure to air and light can lead to the formation of colored impurities and decomposition products.
-
Residual Solvents: Solvents used during reaction and purification steps can be retained in the final product and must be controlled according to ICH Q3C guidelines.[2]
| Impurity Class | Potential Examples | Typical Origin |
| Process-Related | Unreacted starting materials, isomeric hydrazines | Synthesis |
| Degradation | Oxidation products | Storage/Handling |
| Residual Solvents | Toluene, Ethyl Acetate, Hexane | Purification/Extraction[4] |
| Inorganic | Inorganic salts, residual metals | Synthesis/Reagents |
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A far more robust and scientifically sound approach is to employ a suite of orthogonal (i.e., different and complementary) methods. Each technique interrogates the sample based on different physicochemical principles, and their collective agreement provides a high degree of confidence in the final purity assessment.
Caption: Orthogonal workflow for comprehensive purity analysis.
Core Analytical Techniques: Protocols and Rationale
High-Performance Liquid Chromatography (HPLC)
Role: This is the workhorse technique for purity assessment, providing quantitative data on the main component and any non-volatile organic impurities.
Expertise & Rationale: A reversed-phase method is the logical starting point due to the aromatic and moderately polar nature of the analyte. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of acetonitrile or methanol and a buffered aqueous phase, allows for the fine-tuning of selectivity to resolve the main peak from closely related impurities. UV detection is ideal, as the aromatic rings in the analyte and likely impurities are strong chromophores.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or equivalent).[5][6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
Rationale: A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe while ensuring sharp peaks.
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm. Rationale: Selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks. Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: This calculation assumes that all impurities have the same response factor as the main compound. For a more accurate assessment, especially for known impurities, relative response factors (RRFs) should be determined using reference standards. For unidentified impurities, an RRF of 1.0 is often assumed.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Role: Orthogonal separation technique to HPLC, ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides definitive structural information.
Expertise & Rationale: GC is an excellent complementary technique because its separation is based on volatility and boiling point, whereas HPLC separates based on polarity and partitioning. This provides a truly different "view" of the sample. For aromatic amines and hydrazines, GC-MS is a well-established method.[8][9][10] It is particularly useful for detecting residual starting materials or low molecular weight by-products that might co-elute with the solvent front in HPLC.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.[10][11]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Inlet Temperature: 270 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Methanol or Ethyl Acetate.
-
Analysis:
-
Inject the sample.
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any smaller peaks and compare them against spectral libraries (e.g., NIST) and theoretical fragmentation patterns of suspected impurities.
-
Quantitative NMR (qNMR) Spectroscopy
Role: A primary analytical method for unambiguous structural confirmation and the determination of absolute purity without the need for a specific reference standard of the analyte itself.
Expertise & Rationale: NMR spectroscopy is inherently quantitative because the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By adding a known amount of a certified internal standard to a known amount of the sample, one can calculate the absolute purity of the analyte. This technique is invaluable as it is not subject to the same biases as chromatographic area percent calculations (e.g., different response factors). It is a powerful tool for qualifying in-house primary standards.[14][15][16]
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): Select a high-purity, stable standard with sharp singlets that do not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification. Use a 90° pulse.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte.
-
Integrate the known signal from the internal standard.
-
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
P_IS = Purity of the Internal Standard (%)
-
Synthesizing the Data for a Final Purity Value
The final purity value is not taken from a single experiment but is a composite assessment.
-
HPLC Purity (Area %): This provides the primary measure of organic purity. Example: 99.5%.
-
qNMR Purity: This gives the absolute mass fraction of the target molecule. Example: 99.2%.
-
Water Content (Karl Fischer): This measures the percentage of water. Example: 0.2%.
-
Residual Solvents (Headspace GC): Quantifies any remaining solvents. Example: 0.1% Toluene.
-
Inorganic Content (e.g., Sulfated Ash): Measures non-combustible inorganic impurities. Example: <0.1%.
The final purity is then reported as a mass balance, where the contributions from water, residual solvents, and inorganic impurities are subtracted from 100%, and this value is cross-referenced with the chromatographic and qNMR results. The close agreement between HPLC area % and qNMR absolute purity provides very high confidence in the final reported value.
Conclusion
The purity analysis of a critical intermediate like this compound is a multi-faceted endeavor that demands a scientifically rigorous, orthogonal approach. By combining the separation power of chromatography (HPLC, GC) with the definitive structural and quantitative capabilities of spectroscopy (MS, qNMR), and accounting for specific contaminants like water and residual solvents, a complete and trustworthy purity profile can be established. This guide provides the strategic framework and practical protocols for researchers to implement such a system, ensuring the quality of their materials and the integrity of their scientific and developmental outcomes.
References
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International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
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Malarvizhi, P., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Retrieved from [Link]
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Webster, G., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Retrieved from [Link]
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Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]
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Pharma Knowledge Centre. (2023, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. Retrieved from [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Rasayan Journal of Chemistry. Retrieved from [Link]
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Giam, C. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. Retrieved from [Link]
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George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Taylor & Francis Online. Retrieved from [Link]
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Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Retrieved from [Link]
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Burykin, A. B., et al. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
Sasamoto, K., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Retrieved from [Link]
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Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]
-
Sasamoto, K., et al. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. ResearchGate. Retrieved from [Link]
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A Technical Guide to the Safe Handling of (5-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive overview of the essential safety protocols and handling precautions for (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS No. 5446-16-2). As a crucial intermediate in the synthesis of various fine and research chemicals, including novel antibacterial agents, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes critical data from safety data sheets and toxicological sources to provide actionable insights for laboratory personnel.
Compound Identification and Hazard Profile
This compound hydrochloride is a solid organic compound with a molecular weight of 209.07 g/mol .[3][4][5] While comprehensive toxicological data is limited, the available information from suppliers and related hydrazine compounds necessitates a cautious approach. The primary hazards are associated with its potential for irritation, sensitization, and toxicity characteristic of the hydrazine class of compounds.
Hydrazine derivatives, as a class, are known for their potential to cause irritation to the eyes, nose, and throat upon acute exposure.[6] High-level exposure to hydrazines can lead to more severe effects, including damage to the liver, kidneys, and central nervous system.[6] Furthermore, some hydrazines are considered probable human carcinogens, warranting stringent handling procedures to minimize any potential for long-term health effects.[6]
Table 1: GHS Hazard and Precautionary Statements [2]
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| H351 | Suspected of causing cancer. |
| Code | Precautionary Statement |
| P201 | Obtain special instructions before use. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P308+P313 | IF exposed or concerned: Get medical advice/attention. |
This data is based on GHS classifications provided by suppliers and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided with the product.
The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure
Effective management of this compound hydrochloride hinges on the implementation of the hierarchy of controls. This framework prioritizes the most effective safety measures to eliminate or reduce hazards.
Caption: Hierarchy of controls prioritizing safety measures.
2.1. Engineering Controls: The First Line of Defense All manipulations of solid this compound hydrochloride or its solutions must be conducted within a properly functioning chemical fume hood.[7] The rationale is to capture any dust or vapors at the source, preventing inhalation, which is a primary route of exposure.[7][8] A certified fume hood ensures an adequate number of air changes per hour, maintaining a safe breathing zone for the operator.
2.2. Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling this compound are mandatory. These should cover every step from receiving and storage to weighing, reaction setup, and disposal.
-
Designated Areas: Clearly demarcate specific areas within the laboratory for working with hydrazines. This prevents cross-contamination and ensures that all necessary safety equipment is readily accessible.
-
Training: All personnel must receive documented training on the specific hazards of this compound and the established SOPs before commencing any work.
2.3. Personal Protective Equipment (PPE): The Final Barrier PPE is not a substitute for robust engineering and administrative controls but is essential for safeguarding against residual risk and in case of emergencies.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale & Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used if splashing is possible. | Protects against accidental splashes and airborne dust particles. Standard safety glasses are insufficient.[7] |
| Skin/Body | Impervious lab coat (e.g., chemically resistant material), long pants, and closed-toe shoes. | Prevents skin contact from spills. A fire/flame-resistant lab coat should be considered if working with flammable solvents.[7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Handle with gloves, which must be inspected prior to use.[8] The "double-gloving" technique is recommended. Dispose of contaminated gloves immediately and wash hands thoroughly. |
| Respiratory | A full-face respirator with an appropriate cartridge may be necessary if exposure limits are exceeded or if engineering controls fail.[7] | This is typically reserved for emergency situations or specific non-routine, high-risk procedures and requires a formal respiratory protection program. |
Detailed Handling and Storage Protocols
3.1. Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[7] Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C and others -20°C for long-term stability.[1][4] Always follow the supplier-specific recommendation.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and metallic salts to prevent potentially vigorous or hazardous reactions.[9][10]
3.2. Step-by-Step Weighing and Transfer Protocol
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Surface: Place a disposable, absorbent bench liner on the work surface inside the fume hood to contain any minor spills.
-
Static Control: Use non-sparking tools and ground equipment where necessary to prevent fire caused by electrostatic discharge.[7][8]
-
Dispensing: Carefully open the container. To avoid creating dust, do not scrape the material. Instead, gently tap the container to dispense the solid onto a tared weigh boat or into a receiving flask.
-
Cleaning: After transfer, carefully clean the spatula and any surfaces with a solvent-dampened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.
-
Sealing: Tightly reseal the source container immediately after use.
Emergency Procedures: Planning for the Unexpected
A clear, rehearsed emergency plan is critical. The following workflow outlines the immediate steps to be taken in the event of an accidental release.
Caption: Workflow for responding to an accidental spill.
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area with plenty of soap and water.[7][8] Seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]
-
Hazards: Combustion may produce hazardous decomposition products like hydrogen chloride and nitrogen oxides.[10]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]
Disposal Considerations
All waste containing this compound hydrochloride, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[7]
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[11]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound hydrochloride, ensuring a safe laboratory environment for the advancement of scientific discovery.
References
-
This compound hydrochloride. Chemchart. [Link]
-
Hydrazine. U.S. Environmental Protection Agency (EPA). [Link]
-
4-Methoxyphenylhydrazine hydrochloride Material Safety Data Sheet. Cole-Parmer. [Link]
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Methodological & Application
Synthesis of Substituted Indoles from (5-Chloro-2-methoxyphenyl)hydrazine: An Application Guide for Researchers
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile biological activity makes it a perpetual target for organic chemists. Among the myriad of synthetic routes, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles due to its reliability and broad applicability.[3][4] This guide provides a detailed examination of the synthesis of substituted indoles using (5-Chloro-2-methoxyphenyl)hydrazine as a strategic starting material, offering both theoretical insights and practical, step-by-step protocols for laboratory application. The resulting 6-chloro-4-methoxyindole and its derivatives are of significant interest for their potential pharmacological activities.
Core Principles: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[3][4] The reaction proceeds through the in situ formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[3]
Reaction Mechanism: A Stepwise Perspective
The elegance of the Fischer indole synthesis lies in its orchestrated cascade of reactions. Understanding the mechanism is paramount for troubleshooting and optimizing reaction conditions.
Sources
Application Notes and Protocols for the Preparation of Pyrazole Derivatives from (5-Chloro-2-methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of pyrazole derivatives utilizing (5-Chloro-2-methoxyphenyl)hydrazine as a key starting material. Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document provides an in-depth exploration of the Knorr pyrazole synthesis, a robust and widely employed method for the construction of the pyrazole ring. The protocols herein are designed to be adaptable for the synthesis of a variety of substituted pyrazoles by reacting this compound with different 1,3-dicarbonyl compounds. Furthermore, this guide offers detailed procedures for the purification and characterization of the resulting pyrazole products, alongside essential safety and handling information.
Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is of significant interest in medicinal chemistry due to its versatile pharmacological profile. The pyrazole ring is a key component in several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil. The diverse biological activities of pyrazole derivatives have fueled extensive research into the synthesis of novel analogues with enhanced therapeutic properties.[1][2] The substitution pattern on the pyrazole core plays a crucial role in determining the biological activity of the molecule. The use of substituted hydrazines, such as this compound, allows for the introduction of specific functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
The Knorr Pyrazole Synthesis: A Cornerstone of Pyrazole Chemistry
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classic and highly efficient method for the preparation of pyrazoles.[3][4] The reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.
Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis proceeds through a series of well-defined steps:
-
Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine or its tautomeric enamine.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration, losing a molecule of water, to form the stable aromatic pyrazole ring.
The use of an acid catalyst, such as acetic acid, facilitates the dehydration steps by protonating the hydroxyl groups, making them better leaving groups.
Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound is used, the Knorr synthesis can potentially yield two regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the reaction conditions. Generally, the more electrophilic carbonyl group is preferentially attacked by the hydrazine.
Experimental Protocols
This section provides detailed protocols for the synthesis of pyrazole derivatives from this compound.
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of this compound with acetylacetone (a symmetrical 1,3-dicarbonyl compound).
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (5% w/v)
-
Distilled water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 g, 4.78 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add acetylacetone (0.53 g, 5.26 mmol, 1.1 equivalents) to the flask.
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL) with stirring.
-
Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water (2 x 20 mL).
-
Dry the crude product in a desiccator or a vacuum oven at low temperature.
Purification of 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
The crude product can be purified by recrystallization.
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals to obtain the purified 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.
Alternatively, for smaller scales or if recrystallization is not effective, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the synthesis of pyrazole derivatives.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Characterization of Pyrazole Derivatives
The synthesized pyrazole derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.
| Technique | Expected Observations for 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | - Aromatic protons of the (5-Chloro-2-methoxyphenyl) group in the range of δ 6.8-7.5 ppm. - Methoxy group (-OCH₃) singlet around δ 3.8-4.0 ppm. - Pyrazole ring proton singlet around δ 6.0-6.2 ppm. - Two methyl group singlets on the pyrazole ring around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. - Pyrazole ring carbons. - Methyl group carbons. |
| IR Spectroscopy | - C-H stretching of aromatic and aliphatic groups. - C=C and C=N stretching of the aromatic and pyrazole rings. - C-O stretching of the methoxy group. - C-Cl stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Safety and Handling
6.1. This compound and its Derivatives:
-
Toxicity: Hydrazine derivatives are known to be toxic and should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat when handling these compounds.
-
Engineering Controls: Work in a well-ventilated fume hood to minimize exposure to vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.
6.2. Solvents and Reagents:
-
Ethanol and Acetic Acid: These are flammable liquids. Keep away from open flames and other ignition sources.
-
Acetylacetone: It is a flammable liquid and can cause skin and eye irritation.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.
Conclusion
The Knorr pyrazole synthesis is a versatile and efficient method for the preparation of a wide range of pyrazole derivatives. By utilizing this compound, researchers can synthesize novel compounds with potential applications in drug discovery and development. The protocols and information provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of these valuable heterocyclic compounds. Adherence to the safety guidelines is paramount to ensure a safe and productive research environment.
References
-
Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Abdelal, S., Gheath, A., Alarafi, N., & Hasim, G. (n.d.). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). Retrieved January 21, 2026, from [Link]
-
Bousquet, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4230. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 21, 2026, from [Link]
-
de la Torre, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1568–1611. [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 21, 2026, from [Link]
-
A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
-
Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved January 21, 2026, from [Link]
-
da Silva, F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(3), 3465–3477. [Link]
-
Al-Warhi, T., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1369. [Link]
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Mendeleev Communications. (n.d.). A directive effect of heterofunctions in cyclocondensation reactions of acetylenylquinones with hydrazine. Retrieved January 21, 2026, from [Link]
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Pyrazole derivative: Significance and symbolism. (2025). Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: (5-Chloro-2-methoxyphenyl)hydrazine as a Key Building Block for Novel Antibacterial Agents
Introduction: The Strategic Importance of the Indole Scaffold in Antibacterial Drug Discovery
The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action.[1][2] The indole nucleus, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[3][4] Consequently, synthetic indole derivatives are a fertile ground for the discovery of new therapeutics.[3][4][5] Among the various synthetic precursors, substituted phenylhydrazines are pivotal, particularly for constructing the indole core via the venerable Fischer indole synthesis.[6][7]
This guide focuses on the utility of (5-Chloro-2-methoxyphenyl)hydrazine as a strategic starting material for the synthesis of potent antibacterial agents. The presence of both a chloro and a methoxy group on the phenyl ring offers unique electronic and steric properties that can be exploited to fine-tune the biological activity of the resulting indole derivatives. The chloro substituent, in particular, has been noted for its beneficial impact on the antimicrobial activity of various heterocyclic compounds.[8][9][10]
These application notes will provide a comprehensive overview of the synthetic routes, detailed experimental protocols, and the antibacterial potential of compounds derived from this compound, tailored for researchers and professionals in drug development.
Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[7]
The general mechanism, as elucidated by Robinson, involves several key steps:
-
Formation of a phenylhydrazone from this compound and a suitable carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.[11]
-
A[5][5]-sigmatropic rearrangement (the key C-C bond-forming step) to produce a di-imine intermediate.[11]
-
Cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[7][11]
The choice of the carbonyl partner is crucial as it dictates the substitution pattern at the 2- and 3-positions of the final indole product, which in turn significantly influences the antibacterial activity.
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-methoxy-1H-indole-2-carboxylate
This protocol details the synthesis of a representative indole derivative from this compound and ethyl pyruvate, a common ketone partner in the Fischer indole synthesis.
Materials:
-
This compound hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, PTSA)[6]
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in absolute ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization (Indolization):
-
To the flask containing the formed hydrazone, add polyphosphoric acid (PPA) with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 6-chloro-4-methoxy-1H-indole-2-carboxylate.
-
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application in the Synthesis of Bioactive Heterocycles
The synthesized indole-2-carboxylate is a versatile intermediate. The ester group can be converted to a carbohydrazide by reacting with hydrazine hydrate.[1][12] This carbohydrazide can then be used to construct more complex heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to possess significant antimicrobial properties.[1][8][12]
Caption: Derivatization of the indole core.
Antibacterial Activity Profile
Indole derivatives synthesized from this compound and its analogs have demonstrated promising activity against a range of bacterial pathogens. The data below is a representative compilation of Minimum Inhibitory Concentration (MIC) values for such compounds against common Gram-positive and Gram-negative bacteria.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugate | Staphylococcus aureus | 3.125 - 50 | [8][13] |
| Indole-Triazole Conjugate | Escherichia coli | 250 | [1][12] |
| Indole-Thiadiazole Derivative | Bacillus subtilis | 3.125 - 50 | [8][13] |
| Indole-Thiadiazole Derivative | Methicillin-resistant S. aureus (MRSA) | 3.125 - 50 | [8] |
| Substituted Indole | Xanthomonas oryzae | 1.0 - 1.9 | [14] |
Note: The specific MIC values can vary depending on the exact substitutions on the indole ring and the appended heterocyclic moieties.
Mechanism of Action & Structure-Activity Relationship (SAR)
The antibacterial mechanisms of indole derivatives are often multifaceted. Some have been shown to disrupt bacterial cell membranes and inhibit respiratory metabolism.[5] Others act as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics against resistant strains.[8][15]
Key structure-activity relationship (SAR) insights for these compounds include:
-
Halogen Substitution: The presence of a chloro group at the 5- or 6-position of the indole ring is often associated with enhanced antibacterial activity.[8][9]
-
N-H of Indole: A free N-H group in the indole ring is often considered essential for significant antibacterial activity.[12]
-
Substituents at Position 2 and 3: The nature of the groups at these positions, often derived from the initial ketone/aldehyde, plays a critical role in modulating the potency and spectrum of activity.
-
Hybrid Molecules: Conjugating the indole core with other bioactive heterocyclic systems like 1,2,4-triazole or 1,3,4-thiadiazole can lead to compounds with a broader spectrum of activity.[8][12]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of indole-based compounds with significant potential as novel antibacterial agents. The Fischer indole synthesis provides a reliable and adaptable route to the core indole scaffold, which can be further functionalized to optimize antibacterial potency and spectrum. The insights provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of the next generation of antimicrobial drugs.
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Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2234. Available at: [Link]
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de Souza, M. V. N., et al. (2019). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 24(15), 2788. Available at: [Link]
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Jadhav, S. M., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Scientific Reports, 12(1), 19688. Available at: [Link]
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Patel, R. B., et al. (2012). Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-(substituted phenyl)-4, 5-dihydro-1-H-pyrazole derivatives. Biblioteka Nauki. Available at: [Link]
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Gocer, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 416-424. Available at: [Link]
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Buvana, C., & Gurupadayya, B. M. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research, 56(4s), s214-s221. Available at: [Link]
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Chen, B. B., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 7(5), e00284-22. Available at: [Link]
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Fassihi, A., et al. (2021). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Research in Pharmaceutical Sciences, 16(5), 481-492. Available at: [Link]
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Gocer, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. Available at: [Link]
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Gocer, H., & Akıncıoğlu, A. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 13(3), 263. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. Available at: [Link]
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Yurttaş, L., & Demirayak, Ş. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 41(2), 119-128. Available at: [Link]
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The Strategic Application of (5-Chloro-2-methoxyphenyl)hydrazine in the Synthesis of Bioactive Heterocycles
Introduction: A Versatile Building Block in Medicinal Chemistry
(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS No: 5446-16-2) has emerged as a pivotal starting material in medicinal chemistry for the construction of diverse and biologically active heterocyclic scaffolds.[1][2] Its substituted phenyl ring, featuring a chloro group at the 5-position and a methoxy group at the 2-position, provides a unique electronic and steric profile that influences not only the course of chemical reactions but also the pharmacological properties of the resulting molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this versatile building block, focusing on its application in the synthesis of indole and pyrazole derivatives with notable therapeutic potential. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols.
The Significance of the 5-Chloro-2-methoxy Substitution Pattern
The strategic placement of the chloro and methoxy substituents on the phenylhydrazine ring is not arbitrary. These groups exert significant electronic and steric effects that are instrumental in both the synthesis and the biological activity of the derived compounds.
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the phenyl ring. This can facilitate electrophilic aromatic substitution reactions and influence the regioselectivity of cyclization reactions.[3] Conversely, the chloro group (-Cl) is an electron-withdrawing group, which can modulate the overall electron density of the ring and impact the acidity of the hydrazine protons. This electronic interplay is crucial in reactions like the Fischer indole synthesis.
-
Steric and Conformational Influence: The ortho-methoxy group can sterically influence the conformation of the hydrazine moiety and its derivatives, which can be critical for achieving the desired regioselectivity in cyclization reactions.
-
Pharmacological Relevance: Both chloro and methoxy groups are frequently found in marketed drugs and are known to influence a compound's pharmacokinetic and pharmacodynamic properties.[4][5] The chloro group can enhance metabolic stability and membrane permeability, while the methoxy group can participate in hydrogen bonding and other interactions with biological targets.[5]
Application in the Synthesis of Bioactive Indole Derivatives: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceuticals.[6] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[6][7]
Mechanistic Insight
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[6][7] The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of this transformation.[3]
Caption: Workflow of the Fischer Indole Synthesis.
Protocol: General Procedure for the Fischer Indole Synthesis
This protocol provides a general framework for the synthesis of indole derivatives from this compound hydrochloride. The specific ketone or aldehyde, acid catalyst, and reaction conditions may require optimization for each specific substrate.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (e.g., cyclohexanone, ethyl pyruvate)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)[6]
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation (in situ):
-
In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst. For example, use a catalytic amount of a strong acid like sulfuric acid or a larger quantity of a weaker acid like acetic acid. Polyphosphoric acid can also be used as both a catalyst and a solvent.[6]
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure indole derivative.
-
Application in the Synthesis of Bioactive Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key precursor for the synthesis of various substituted pyrazoles.
Synthesis of Antitubercular Pyrazole Derivatives
A study by Kumar et al. (2025) describes the synthesis of a series of pyrazole derivatives starting from a hydrazide of this compound, which exhibited significant antitubercular activity.[3]
Caption: General workflow for pyrazole synthesis.
Protocol: Synthesis of (5‐chloro‐2‐methoxyphenyl)(5‐methyl‐3‐(4‐nitrophenyl)‐1H‐pyrazol‐1‐yl)methanone
This protocol is adapted from the work of Kumar et al. (2025) and describes the synthesis of a specific pyrazole derivative with demonstrated antitubercular activity.[3]
Materials:
-
5-Chloro-2-methoxyphenyl hydrazide
-
1-(4-Nitrophenyl)butane-1,3-dione
-
Glacial acetic acid
-
Ethanol
-
Ice-cold water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-Chloro-2-methoxyphenyl hydrazide (1.0 eq) in glacial acetic acid.
-
Add 1-(4-Nitrophenyl)butane-1,3-dione (1.0 eq) to the solution.
-
-
Cyclization:
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from ethanol to obtain the pure (5‐chloro‐2‐methoxyphenyl)(5‐methyl‐3‐(4‐nitrophenyl)‐1H‐pyrazol‐1‐yl)methanone.
-
Biological Activity of Derivatives
The derivatives synthesized from this compound have shown promising activity in various therapeutic areas.
| Compound Class | Derivative | Biological Activity | IC₅₀ / % Inhibition | Reference |
| Pyrazole | (5‐chloro‐2‐methoxyphenyl)(5‐methyl‐3‐(4‐nitrophenyl)‐1H‐pyrazol‐1‐yl)methanone | Antitubercular (against M. tuberculosis H37Ra) | 80.77% inhibition at 30 µg/mL | [3] |
| Pyrazole | A related derivative from the same study | Antitubercular (against M. tuberculosis H37Ra) | IC₅₀ of 0.208 μg/mL | [3] |
| Pyrazole-Oxadiazole | 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-aryloxadiazoles | Antibacterial | Not specified | [8] |
| Urea | 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas | Chk1 kinase inhibition | IC₅₀ values of 3-10 nM | [9] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important indole and pyrazole derivatives. The presence of the chloro and methoxy substituents provides a handle for modulating the electronic and steric properties of the molecule, which in turn influences both the synthetic outcomes and the biological activities of the final products. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. Further derivatization and biological screening of compounds synthesized from this starting material are warranted to fully explore its potential in drug discovery.
References
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Kumar, A., et al. (2025). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. Journal of Heterocyclic Chemistry, 62(4). [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Gontijo, T. B., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 28(13), 5087. [Link]
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Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(10), 1184-1197. [Link]
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Abdel-Aziz, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]
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Khan, I., et al. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ChemistrySelect, 10(29), e202501234. [Link]
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Al-Ostoot, F. H., et al. (2021). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 45(34), 15337-15353. [Link]
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Portilla, J., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
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Abuelizz, H. A., et al. (2022). Recent progress in biologically active indole hybrids: a mini review. Future Medicinal Chemistry, 14(11), 839-854. [Link]
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Al-Dhfyan, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3758. [Link]
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Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link]
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Application Notes & Protocols: (5-Chloro-2-methoxyphenyl)hydrazine as a Precursor for Heterocyclic Compounds
Abstract
(5-Chloro-2-methoxyphenyl)hydrazine stands as a pivotal precursor in synthetic organic and medicinal chemistry, prized for its utility in constructing complex heterocyclic architectures. The strategic placement of a chloro and a methoxy group on the phenyl ring imparts unique reactivity, enabling the regioselective synthesis of valuable scaffolds, particularly indoles and pyrazoles. This technical guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis, with a primary focus on the Fischer indole synthesis and the Knorr pyrazole synthesis. We will elucidate the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the significance of the resulting compounds in the landscape of drug discovery and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the synthesis and application of novel heterocyclic entities.
Introduction: The Strategic Advantage of this compound
The utility of a precursor in organic synthesis is dictated by its inherent chemical properties and the downstream applications of its derivatives. This compound is a case in point, where the interplay of electronic and steric effects from its substituents offers a distinct advantage. The methoxy group, an electron-donating entity, and the chloro group, an electron-withdrawing moiety, modulate the nucleophilicity of the hydrazine nitrogens and influence the stability of reaction intermediates. This intricate electronic balance is particularly influential in acid-catalyzed cyclization reactions, guiding the regiochemical outcomes and often enhancing reaction efficiency.
Indole derivatives, particularly those with substitution patterns mirroring that of this compound, are prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Similarly, the pyrazole core is a well-established pharmacophore, integral to the structure of numerous approved drugs.[3][4] This guide will provide the practical knowledge necessary to leverage this compound for the synthesis of these important classes of heterocyclic compounds.
The Fischer Indole Synthesis: Crafting 6-Chloro-7-methoxyindoles
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, facilitates the conversion of an arylhydrazine and a carbonyl compound into an indole scaffold under acidic conditions.[5][6] The use of this compound in this reaction provides a direct and efficient route to 6-chloro-7-methoxyindoles, a substitution pattern of significant interest in medicinal chemistry.[7]
Mechanistic Rationale and the Influence of Substituents
The Fischer indole synthesis is a multi-step process, and understanding its mechanism is key to optimizing reaction conditions and predicting outcomes.
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with an aldehyde or ketone (e.g., acetone) to form the corresponding hydrazone. This is a reversible equilibrium, often driven to completion by the removal of water.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine isomer.
-
[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine, upon protonation, undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.
-
Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and, through the elimination of ammonia, aromatizes to yield the stable indole ring.
The electronic nature of the substituents on the phenylhydrazine ring can influence the rate and regioselectivity of the reaction. The electron-donating methoxy group can facilitate the[8][8]-sigmatropic rearrangement, while the electron-withdrawing chloro group can impact the acidity requirements and the stability of intermediates.
Figure 1: Experimental workflow for the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 6-Chloro-7-methoxy-2-methylindole
This protocol outlines a robust procedure for the synthesis of 6-chloro-7-methoxy-2-methylindole using polyphosphoric acid (PPA) as the acid catalyst and dehydrating agent.
Materials:
-
This compound hydrochloride
-
Acetone
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Step 1):
-
In a 250 mL round-bottom flask, suspend this compound hydrochloride (1.0 eq) in ethanol.
-
To this suspension, add acetone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a change in the appearance of the solid or can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure to obtain the crude hydrazone. This intermediate is typically used in the next step without further purification.
-
-
Cyclization (Step 2):
-
Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
In a separate flask equipped with a mechanical stirrer and a thermometer, gently heat polyphosphoric acid (approximately 10 times the weight of the hydrazine) to around 80°C.
-
Carefully and in portions, add the crude hydrazone from Step 1 to the hot, stirring PPA. The addition may be exothermic.
-
Once the addition is complete, raise the temperature of the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification (Step 3):
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully and slowly, pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the PPA.
-
Neutralize the acidic aqueous slurry by the slow and careful addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude indole.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-7-methoxy-2-methylindole.
-
Data Presentation:
| Parameter | Expected Outcome |
| Physical Appearance | Off-white to light brown solid |
| Yield | 65-85% (typical for this type of reaction) |
| Purity (by HPLC/NMR) | >95% after chromatography |
| Solubility | Soluble in ethyl acetate, dichloromethane, acetone |
The Knorr Pyrazole Synthesis: Accessing 1-(5-Chloro-2-methoxyphenyl)-pyrazoles
The Knorr pyrazole synthesis and related condensations provide a straightforward and highly efficient method for the construction of the pyrazole ring system.[9][10] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound reacts readily with compounds like acetylacetone to produce highly substituted pyrazoles.
Mechanistic Overview
The synthesis proceeds through a two-step condensation-cyclization sequence:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a five-membered ring intermediate.
-
Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.
The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes both the condensation and dehydration steps.
Figure 2: Experimental workflow for the Knorr Pyrazole Synthesis.
Detailed Protocol: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a high-yielding synthesis of a substituted pyrazole from this compound and acetylacetone.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Ice-cold water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 4:1 v/v).
-
To this solution, add acetylacetone (1.05 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Data Presentation:
| Parameter | Expected Outcome |
| Physical Appearance | White to off-white crystalline solid |
| Yield | 80-95% |
| Purity (by NMR) | >98% after recrystallization |
| Solubility | Soluble in hot ethanol, chloroform, and other common organic solvents |
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities.
-
Indole Derivatives: The 6-chloro-7-methoxyindole core is a feature in compounds investigated for their potential as antimalarial agents.[7] The specific positioning of the chloro and methoxy groups can influence the binding of these molecules to their biological targets and affect their pharmacokinetic properties.[11] Furthermore, various substituted indoles are known to possess anticancer, anti-inflammatory, and antimicrobial properties.[1][12]
-
Pyrazole Derivatives: Pyrazoles are a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][13] The specific pyrazoles derived from this compound have been investigated for their potential as antitubercular agents.[8]
Safety and Handling
As with all chemical reagents, this compound hydrochloride should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The Fischer indole synthesis and the Knorr pyrazole synthesis provide reliable and high-yielding routes to substituted indoles and pyrazoles, respectively. The protocols detailed in this guide are designed to be readily applicable in a research setting, providing a solid foundation for the exploration of novel chemical entities for drug discovery and development. The unique substitution pattern of this precursor offers a strategic advantage in the design of molecules with tailored biological activities.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2545-2561. Retrieved from [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE AND 5-BENZO[5][8]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Pharmatutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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ResearchGate. (2021). Knorr pyrazole synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-METHYLINDOLE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents Using (5-Chloro-2-methoxyphenyl)hydrazine
Introduction: The Imperative for Novel Antitubercular Chemistries
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new antitubercular drugs with novel mechanisms of action.[1][3] Organic chemistry is at the forefront of this endeavor, enabling the synthesis of new molecular entities designed to overcome existing resistance mechanisms.[4]
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of two promising classes of potential antitubercular compounds—indoles and pyrazolines—using (5-Chloro-2-methoxyphenyl)hydrazine as a key starting material. The strategic incorporation of the chloro and methoxy moieties in this starting material is deliberate; these functional groups are known to influence the lipophilicity and electronic properties of molecules, which can enhance their antimycobacterial activity and ability to penetrate the complex, waxy cell wall of Mtb.[5][6][7]
Rationale for this compound as a Scaffold
This compound is a versatile precursor for the synthesis of various heterocyclic systems. Its hydrazine functionality is highly reactive and serves as a linchpin for constructing nitrogen-containing rings, which are prevalent in many biologically active compounds.[8][9][10][11] The substituted phenyl ring allows for the exploration of structure-activity relationships (SAR), where the electronic and steric effects of the chloro and methoxy groups can be systematically evaluated for their contribution to antitubercular efficacy.[5][12]
Two primary synthetic pathways are explored herein:
-
Fischer Indole Synthesis: A classic and powerful acid-catalyzed reaction to form indole rings, a privileged scaffold in medicinal chemistry with known antitubercular properties.[13][14][15][16]
-
Pyrazoline Synthesis via Chalcone Cyclization: A robust method to generate pyrazoline heterocycles, another class of compounds that have demonstrated significant activity against M. tuberculosis.[2][17][18][19][20]
The following sections provide detailed, step-by-step protocols for these syntheses, the characterization of the resulting novel compounds, and the subsequent evaluation of their in vitro antitubercular activity.
PART I: Synthesis of Substituted Indole Derivatives
The Fischer indole synthesis is a reliable method for preparing indoles from phenylhydrazines and carbonyl compounds.[14][21] The reaction proceeds through the formation of a phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.[14]
Workflow for Fischer Indole Synthesis
Caption: Workflow for the synthesis of indole derivatives via Fischer Indole Synthesis.
Protocol 1: Synthesis of a Novel 4-Chloro-7-methoxy-indole Derivative
This protocol describes the synthesis of a substituted indole using this compound and a suitable ketone, for example, cyclohexanone.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add cyclohexanone (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates the formation of the hydrazone.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.
-
-
Indolization (Cyclization):
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Place the dried phenylhydrazone (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) or anhydrous zinc chloride (4-5 eq).
-
Heat the mixture to 100-140°C with vigorous stirring for 1-3 hours. The optimal temperature and time should be determined empirically.
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude indole derivative by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
-
Characterization:
-
Characterize the purified compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.[4]
-
PART II: Synthesis of Substituted Pyrazoline Derivatives
Pyrazolines are synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazines.[2][17] This two-step process first involves the synthesis of a chalcone, followed by its cyclization with this compound.
Workflow for Pyrazoline Synthesis
Caption: Workflow for the synthesis of pyrazoline derivatives.
Protocol 2: Synthesis of a Novel 1-(5-Chloro-2-methoxyphenyl)-pyrazoline Derivative
Step A: Synthesis of Chalcone Intermediate
This protocol describes a general Claisen-Schmidt condensation to synthesize the required chalcone precursor.[6]
Materials:
-
A substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a flask, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH with constant stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Step B: Synthesis of the Pyrazoline
Materials:
-
Synthesized Chalcone (from Step A)
-
This compound hydrochloride
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) and this compound hydrochloride (1.1 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The pyrazoline product often crystallizes out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, recrystallize the crude pyrazoline from a suitable solvent like ethanol or acetic acid to obtain the pure compound.
-
Characterize the final product using NMR, MS, and IR spectroscopy.[22][23]
PART III: Characterization of Novel Compounds
The structural elucidation of newly synthesized compounds is critical to confirm their identity and purity before biological evaluation.[4][22] Standard analytical techniques should be employed:
| Technique | Purpose | Expected Information |
| ¹H and ¹³C NMR | To determine the carbon-hydrogen framework of the molecule. | Chemical shifts, coupling constants, and integration values to confirm the proposed structure. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Provides the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H (indoles), C=N (pyrazolines), C-Cl, and C-O bonds. |
| Elemental Analysis | To determine the elemental composition of the compound. | Provides the percentage of C, H, N, and other elements, which should match the calculated values for the proposed formula. |
PART IV: In Vitro Antitubercular Activity Screening
Once the novel compounds are synthesized and characterized, their biological activity against Mycobacterium tuberculosis must be assessed. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[8][18][24]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using MABA
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Sterile 96-well microplates
-
Synthesized test compounds dissolved in DMSO
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Preparation of Inoculum: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute to the appropriate concentration for inoculation.
-
Plate Setup:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound solution in the first well of each row and perform serial two-fold dilutions across the plate.
-
Include wells for a positive control (bacteria with no drug) and a negative control (broth only). Also, include rows for standard drugs.
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, except for the negative control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation: Incubate the plates for another 24 hours at 37°C.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Interpretation and Next Steps
The MIC values of the novel compounds will be compared to those of the standard drugs. Promising compounds with low MIC values and low cytotoxicity against mammalian cell lines (to be determined in subsequent assays) can be selected for further investigation, including mechanism of action studies and evaluation in animal models.[3][25][26]
| Compound Class | Rationale for Activity | Potential for Further Optimization |
| Indole Derivatives | The indole nucleus is a key pharmacophore in many bioactive molecules and can interact with various mycobacterial targets.[13][15] | Modifications at various positions of the indole ring and the side chain can be explored to improve potency and pharmacokinetic properties.[27] |
| Pyrazoline Derivatives | The pyrazoline scaffold has been shown to exhibit potent antitubercular activity, potentially through the inhibition of cell wall synthesis or other essential enzymatic pathways.[2][19] | The substituents on the phenyl rings of the pyrazoline core can be varied to enhance activity and reduce toxicity. |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel indole and pyrazoline derivatives from this compound as potential antitubercular agents. This strategic approach, grounded in established synthetic methodologies and biological screening assays, offers a viable pathway for the discovery of new chemical entities to combat the global threat of tuberculosis.
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In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349-358. [Link]
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Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. National Institutes of Health (NIH). [Link]
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Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Vital Contribution to Drug Discovery and Development. Hilaris Publisher. [Link]
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Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 15(2), 103581. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Antitubercular activity of novel substituted 4, 5-dihydro-1H-1- pyrazolylmethanethiones. Der Pharma Chemica, 2(4), 224-230. [Link]
-
In Vitro Anti TB Drug Discovery Program Components. ResearchGate. [Link]
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]
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Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 25(16), 3595. [Link]
-
Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Archiv der Pharmazie, 347(4), 237-248. [Link]
-
Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. National Institutes of Health (NIH). [Link]
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Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues. Arabian Journal of Chemistry, 15(2), 103581. [Link]
-
Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. National Institutes of Health (NIH). [Link]
-
Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. PubMed Central. [Link]
-
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. [Link]
-
Synthesis and antitubercular activity of 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine derivatives. European Journal of Medicinal Chemistry, 40(10), 998-1004. [Link]
-
Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. MDPI. [Link]
-
Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions. [Link]
-
Pyrazole-coumarin and pyrazole-quinoline chalcones as potential antitubercular agents. Archiv der Pharmazie, 353(7), e2000077. [Link]
-
Synthesis, Anticancer and Antitubercular Properties of New Chalcones and Their Nitrogen-Containing Five-Membered Heterocyclic Hybrids Bearing Sulfonamide Moiety. PubMed Central. [Link]
-
Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. Bioorganic & Medicinal Chemistry Letters, 26(3), 969-973. [Link]
-
Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid. ResearchGate. [Link]
-
Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. Current Medicinal Chemistry, 28(21), 4238-4264. [Link]
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Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9690-9700. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health (NIH). [Link]
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Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Journal of Pharmaceutical Negative Results, 13(S01). [Link]
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Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Open Access Journals. [Link]
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Antifungal, antitubercular, and antiproliferative activities of chalcones (2–16) and dihydropyrazoles (17–31). ResearchGate. [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health (NIH). [Link]
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Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 15(2), 103581. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for Monitoring Reactions with (5-Chloro-2-methoxyphenyl)hydrazine
Introduction: The Critical Role of (5-Chloro-2-methoxyphenyl)hydrazine in Synthesis and the Imperative for Precise Reaction Monitoring
This compound is a vital chemical intermediate and building block, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structure, featuring a hydrazine moiety ortho to a methoxy group and para to a chlorine atom, makes it a versatile precursor for creating heterocyclic systems, such as indoles, which are common scaffolds in drug discovery. The successful and efficient use of this reagent hinges on the precise control and monitoring of its chemical transformations. Incomplete reactions, the formation of impurities, or degradation of the starting material can significantly impact yield, purity, and the safety profile of the final product.
This guide provides a comprehensive overview of robust analytical methods for monitoring reactions involving this compound. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The methodologies detailed herein are grounded in established analytical principles and are designed to provide accurate, reliable, and reproducible data, adhering to the stringent requirements of regulatory bodies.[2][3] We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time kinetic studies.
Core Challenge: The Analytical Nuances of a Reactive Hydrazine
Monitoring reactions with this compound presents specific challenges stemming from its inherent chemical properties:
-
Reactivity and Instability: The hydrazine functional group is highly nucleophilic and susceptible to oxidation. Hydrazines can undergo autoxidation, and their stability can be affected by temperature, pH, and the presence of catalysts.[4][5] This necessitates careful sample handling and often derivatization to form a more stable analyte for analysis.
-
Polarity: The presence of the hydrazine and methoxy groups imparts significant polarity, which can lead to poor peak shape and retention on traditional gas chromatography columns without derivatization.
-
UV Absorbance: The aromatic ring provides a strong chromophore, making UV-based detection in HPLC a viable and powerful tool. However, reactants and products often share similar chromophores, requiring excellent chromatographic separation for accurate quantification.
This guide addresses these challenges by providing detailed protocols that ensure method specificity, accuracy, and robustness.
Caption: Workflow for selecting the appropriate analytical method.
Application Note I: Quantitative Reaction Monitoring by Reverse-Phase HPLC-UV
High-Performance Liquid Chromatography with UV detection is the cornerstone for quantitative analysis in pharmaceutical development due to its precision, accuracy, and versatility. For monitoring the consumption of this compound and the formation of products, a reverse-phase method is ideal.
Principle and Causality
The method separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later. While direct analysis is possible, pre-analysis derivatization with an aldehyde (e.g., salicylaldehyde or benzaldehyde) is highly recommended, especially for quantifying residual starting material at low levels.[6][7]
Why Derivatize?
-
Stability: The resulting hydrazone (or azine) is significantly more stable than the parent hydrazine, preventing oxidative degradation during sample workup and analysis.[4][7]
-
Improved Chromatography: The derivative is less polar, leading to better retention and peak shape on a C18 column.
-
Enhanced Sensitivity & Specificity: The derivative often possesses a larger molar absorptivity at a more specific wavelength, shifting it away from potential interferences and increasing detection sensitivity.[8]
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation (Derivatization) a. Accurately weigh a representative sample of the reaction mixture. b. Dilute with a suitable solvent (e.g., acetonitrile or methanol) to a known volume to bring the expected analyte concentration into the calibration range. c. To a 1.0 mL aliquot of the diluted sample, add 50 µL of a derivatizing agent solution (e.g., 1% salicylaldehyde in methanol). d. Vortex the mixture and allow it to react at ambient temperature for 20 minutes to ensure complete derivatization.[7] e. Dilute the derivatized sample to a final known volume with the mobile phase.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size | Industry standard for robust separation of moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and resolution. The gradient allows for elution of a range of polarities. |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B for 3 min | Efficiently separates the polar starting materials from less polar products and derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD is preferred as it provides spectral data for peak purity assessment. |
| Detection Wavelength | Monitor at 254 nm and 310-400 nm range | 254 nm is a general wavelength for aromatics. The longer wavelength is for the specific hydrazone derivative. |
3. Method Validation (Trustworthiness) This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[9] Key parameters include:
-
Specificity: Analyze blank matrix, placebo, and spiked samples to demonstrate that no interferences co-elute with the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard and plot the peak area against concentration. A correlation coefficient (r²) of >0.999 is expected.[9]
-
Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The relative standard deviation (%RSD) should typically be <2%.
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to define the method's sensitivity for trace analysis.[9]
Caption: Experimental workflow for the HPLC-UV analysis.
Application Note II: Impurity Profiling by GC-MS
Gas Chromatography coupled with Mass Spectrometry is an exceptionally powerful technique for identifying volatile and semi-volatile impurities and by-products. Due to the polarity and thermal instability of this compound, direct injection is not advisable. Chemical derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.[10][11]
Principle and Causality
The goal is to create a derivative that can easily pass through the GC column without degrading. Silylation is a common and effective strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -NHNH₂ group to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby reducing polarity and increasing volatility.[12] The mass spectrometer then fragments the eluted compounds in a reproducible manner, creating a "mass spectrum" fingerprint that allows for structural elucidation and identification via library searching.
Caption: Conceptual diagram of the derivatization reaction.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation (Silylation) a. Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial. b. If the sample is aqueous, it must be extracted into an organic solvent (e.g., ethyl acetate) and dried completely under a stream of nitrogen. Water is incompatible with silylation reagents. c. Add 100 µL of a silylating agent (e.g., MSTFA with 1% TMCS catalyst). d. Add 800 µL of a suitable solvent like pyridine or acetonitrile. e. Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization. f. Cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of organic compounds.[13] |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the derivatized analytes without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace impurity analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C, hold for 5 min | A standard temperature program that separates compounds based on boiling point. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 500 amu | Covers the expected mass range of the derivatized starting material and related impurities. |
Application Note III: Real-Time Monitoring by ¹H NMR Spectroscopy
For mechanistic studies and reaction kinetics, ¹H NMR spectroscopy is an invaluable non-invasive tool that allows for real-time observation of molecular transformations.[14]
Principle and Causality
By running a reaction directly in an NMR tube using a deuterated solvent, one can acquire spectra at regular time intervals.[15] The integral of a specific proton signal is directly proportional to the concentration of the molecule it belongs to. By monitoring the decrease in the integral of a unique signal from this compound and the corresponding increase in a unique signal from the product, a kinetic profile of the reaction can be constructed.
Detailed Experimental Protocol: ¹H NMR
1. Sample Preparation a. In a clean, dry vial, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it dissolves many organic compounds and has exchangeable protons that can be easily identified).[16][17] b. Add a known quantity of an inert internal standard with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene). c. Transfer the solution to an NMR tube. d. Acquire an initial spectrum (t=0) to confirm the starting material signals. e. Initiate the reaction by adding the second reactant (e.g., an aldehyde or ketone) directly to the NMR tube, mix quickly, and place it in the NMR spectrometer.
2. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiment: Standard 1D proton experiment.
-
Key Signals to Monitor for (C₇H₉ClN₂O):
-
-OCH₃ singlet: ~3.8-4.0 ppm
-
Aromatic protons: ~6.8-7.5 ppm (complex splitting pattern)
-
-NHNH₂ protons: Broad, exchangeable signals, often > 8 ppm (may be difficult to integrate reliably).
-
-
Acquisition: Set up an arrayed experiment to acquire spectra at regular intervals (e.g., every 5 minutes) for the duration of the reaction. Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1) for quantitative integration.
3. Data Analysis a. Process all spectra uniformly (phasing, baseline correction). b. Calibrate the chemical shift of each spectrum to the internal standard. c. Integrate the chosen unique signal for the starting material and a unique signal for the product in each spectrum. d. Calculate the relative concentration at each time point by comparing the analyte integral to the constant integral of the internal standard. e. Plot concentration vs. time to obtain the kinetic profile of the reaction.
Conclusion
The successful synthesis of complex molecules from this compound is critically dependent on the ability to accurately monitor reaction progress and profile impurities. This guide outlines a multi-faceted analytical approach. HPLC-UV serves as the primary tool for robust quantification of reactants and products. GC-MS provides unparalleled capability for the structural confirmation and identification of volatile impurities after appropriate derivatization. Finally, in-situ ¹H NMR offers a sophisticated method for gaining deep mechanistic and kinetic understanding. The selection of the appropriate technique should be guided by the specific analytical question at hand. Employing these validated methods will ensure the generation of reliable data, leading to improved process control, higher product quality, and accelerated drug development timelines.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved January 20, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. ATSDR. Retrieved January 20, 2026, from [Link]
-
Kumar, A., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2). Retrieved January 20, 2026, from [Link]
-
George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography, 13(7), 1417-1428. Retrieved January 20, 2026, from [Link]
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Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Retrieved January 20, 2026, from [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 20, 2026, from [Link]
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Chaudhary, A. (2015). Analytical method validation: A brief review. International Journal of Universal Pharmacy and Bio Sciences, 4(3), 16-33. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Retrieved January 20, 2026, from [Link]
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QualityHive. (2023). Analytical method validation: are your analytical methods suitable for intended use? Retrieved January 20, 2026, from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. Retrieved January 20, 2026, from [Link]
-
Gogoi, P., et al. (2022). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. RSC Advances. Retrieved January 20, 2026, from [Link]
-
Nguyen, J. D., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(19), 5142–5145. Retrieved January 20, 2026, from [Link]
-
Bakulev, V., et al. (2021). Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ali, M., et al. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 23(12), 3196. Retrieved January 20, 2026, from [Link]
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Urbańczyk, M., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Retrieved January 20, 2026, from [Link]
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Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved January 20, 2026, from [Link]
-
Yeh, M. K., et al. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4). Retrieved January 20, 2026, from [Link]
-
Wozniak, E., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3236. Retrieved January 20, 2026, from [Link]
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-42. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Chemchart. (n.d.). 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Retrieved January 20, 2026, from [Link]
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-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. Retrieved January 20, 2026, from [Link]
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Miles, C. J., & Moye, H. A. (1997). The chemical and biochemical degradation of hydrazine. USAF Technical Report. Retrieved January 20, 2026, from [Link]
-
Zhang, Y., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Chemical Physics, 131(5), 054502. Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude (5-Chloro-2-methoxyphenyl)hydrazine Products
Welcome to the Technical Support Center for the purification of (5-Chloro-2-methoxyphenyl)hydrazine and its hydrochloride salt. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this arylhydrazine derivative. Our goal is to equip you with the knowledge to diagnose and resolve common issues, ensuring the highest purity of your final product.
I. Understanding the Chemistry of Purification
This compound, as a substituted arylhydrazine, possesses inherent reactivity that can lead to the formation of impurities during its synthesis and purification. The hydrazine moiety is susceptible to oxidation, while the aromatic amine nature of the molecule influences its behavior during chromatographic separation. The typical synthesis involves the diazotization of 5-chloro-2-methoxyaniline followed by a reduction step. Impurities can arise from incomplete reactions, side reactions, and degradation of the product.
A general understanding of these potential issues is the first step toward effective purification. This guide will walk you through common problems and provide validated strategies to overcome them.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude this compound products.
Problem 1: Product Discoloration (Yellow, Brown, or Reddish Tinge)
Q: My isolated this compound is colored, not the expected off-white or pale solid. What causes this and how can I fix it?
A: Discoloration is a frequent issue with arylhydrazines and is primarily caused by oxidative degradation. The hydrazine functional group is sensitive to air and light, leading to the formation of highly colored oxidized species.
Causality:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of azo compounds and other colored by-products. This process can be accelerated by heat and the presence of metal ions.
-
Residual Diazonium Salts: Incomplete reduction of the intermediate diazonium salt can leave trace amounts of these highly reactive and often colored species in your crude product.
-
Nitrated Impurities: If the starting aniline contains nitro-substituted impurities, these can be carried through the synthesis and contribute to color.
Troubleshooting & Solutions:
-
Recrystallization with Activated Carbon: This is the most effective method for removing colored impurities.
-
Protocol:
-
Choose an appropriate recrystallization solvent (see Table 1 for suggestions).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Caution: Add the carbon slowly to avoid bumping.
-
Simmer the mixture for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Mechanism: Activated carbon has a high surface area with a network of pores that effectively adsorb large, flat, aromatic molecules, which are characteristic of many colored organic impurities.[1]
-
-
Reversed-Phase Flash Chromatography: If recrystallization is ineffective, reversed-phase chromatography can be a powerful tool for separating the polar product from nonpolar colored impurities.
-
Rationale: This technique separates compounds based on their hydrophobicity. The desired hydrazine product is more polar than many of the colored degradation by-products.
-
Problem 2: Low Yield After Purification
Q: I'm losing a significant amount of my product during recrystallization or chromatography. What are the likely causes and how can I improve my recovery?
A: Low yields can stem from several factors, including the choice of purification technique and the inherent stability of the compound.
Causality:
-
Inappropriate Recrystallization Solvent: Using a solvent in which your product has high solubility even at low temperatures will result in significant loss in the mother liquor.
-
Product Adsorption on Silica Gel: The basic nature of the hydrazine and the aromatic amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing irreversible adsorption and low recovery during column chromatography.
-
Product Degradation: Prolonged exposure to heat during recrystallization or acidic conditions on a silica gel column can cause degradation of the sensitive hydrazine moiety.
Troubleshooting & Solutions:
-
Optimize Recrystallization Solvent System:
-
Strategy: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Experiment with mixed solvent systems to fine-tune the solubility. For this compound hydrochloride, polar protic solvents or their mixtures with water are often a good starting point.
-
Suggested Solvents to Screen: See Table 1.
-
-
Deactivate Silica Gel for Column Chromatography:
-
Protocol: To minimize interaction with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) to your mobile phase (typically 0.1-1%).[3]
-
Mechanism: The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing the basic product from binding irreversibly.[1]
-
-
Minimize Exposure to Heat and Air:
-
Recrystallization: Avoid prolonged boiling. Dissolve the compound quickly in the hot solvent and proceed to the cooling step.
-
General Handling: Purge reaction and storage vessels with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Problem 3: Persistent Impurities After a Single Purification Step
Q: After one round of purification, I still see impurities in my product by TLC or NMR. What are my options?
A: A single purification technique may not be sufficient to remove all impurities, especially if they have similar physical properties to your product.
Causality:
-
Co-crystallization: Impurities with similar structures and polarities to the desired product may crystallize along with it.
-
Overlapping Elution in Chromatography: Impurities with similar retention factors will co-elute with the product.
Troubleshooting & Solutions:
-
Sequential Purification: Employ two different purification techniques based on different separation principles.
-
Example Workflow:
-
Recrystallization: To remove the bulk of impurities and colored by-products.
-
Column Chromatography: To separate the remaining impurities that have similar solubility profiles.
-
-
-
Optimize Chromatographic Conditions:
-
Solvent Gradient: Instead of an isocratic elution (constant solvent composition), use a solvent gradient to improve the separation of closely eluting compounds.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reversed-phase (C18) stationary phase.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: While a definitive analysis of your specific crude product is recommended, common impurities can be inferred from the typical synthesis route (diazotization of 5-chloro-2-methoxyaniline followed by reduction):
-
Unreacted Starting Material: 5-chloro-2-methoxyaniline.
-
Oxidation Products: Corresponding azo and azoxy compounds, which are often highly colored. Phenylhydrazines are known to be susceptible to oxidation, which can be initiated by metal ions or light.[4]
-
Side-products from Reduction: Incomplete reduction of the diazonium salt can lead to various by-products. The reduction of aryldiazonium salts can sometimes lead to the formation of the corresponding arene (deamination) as a minor impurity.[5]
-
Hydrolysis Products: Depending on the pH and temperature of the workup and purification, the hydrazine may undergo hydrolysis.[6]
Q2: What is the best way to monitor the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.
-
Stationary Phase: Silica gel 60 F254 plates are standard.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity can be adjusted to achieve good separation (an Rf of 0.2-0.4 for the product is ideal for column chromatography). For this polar amine, a mobile phase system like Dichloromethane/Methanol might be necessary.[7]
-
Visualization:
-
UV Light (254 nm): The aromatic ring will allow for visualization under a UV lamp.
-
Staining: If the spots are not clearly visible under UV, various TLC stains can be used. A potassium permanganate (KMnO4) stain is a good general stain for oxidizable groups like hydrazines.[8] A p-anisaldehyde stain can also be effective for visualizing nitrogen-containing compounds.[6]
-
Q3: How should I store purified this compound to prevent degradation?
A3: Due to its sensitivity to air and light, proper storage is crucial to maintain the purity of your product.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.
-
Container: Use a well-sealed, amber glass vial to protect from light.
IV. Experimental Protocols & Data
Recrystallization Solvent Selection
The choice of solvent is critical for successful recrystallization.[2] Below is a table of suggested solvents and solvent systems to screen for the purification of this compound hydrochloride.
| Solvent/Solvent System | Rationale | Expected Solubility Profile |
| Ethanol | A polar protic solvent that often works well for hydrochloride salts. | Good solubility when hot, lower solubility when cold. |
| Methanol/Water | A polar mixed solvent system that can be fine-tuned for optimal solubility. | High solubility in hot methanol; adding water as an anti-solvent will induce crystallization upon cooling. |
| Isopropanol | Another polar protic solvent option. | Similar to ethanol, may offer different selectivity for impurities. |
| Acetonitrile | A polar aprotic solvent. | May provide a different solubility profile compared to alcohols. |
Table 1: Suggested Solvents for Recrystallization Screening.
Column Chromatography Mobile Phase Systems
For column chromatography on silica gel, the polarity of the mobile phase needs to be carefully optimized. Due to the polar and basic nature of the product, a modifier is often necessary.
| Mobile Phase System | Ratio (v/v) | Comments |
| Hexane/Ethyl Acetate | 9:1 to 1:1 | A standard starting point for many organic compounds. May not be polar enough to elute the product. |
| Dichloromethane/Methanol | 99:1 to 9:1 | A more polar system suitable for polar amines. |
| Dichloromethane/Methanol with 0.5% Triethylamine | 95:5 (+0.5% TEA) | The addition of triethylamine helps to prevent peak tailing and improve recovery of the basic product.[3] |
Table 2: Recommended Mobile Phase Systems for Column Chromatography.
V. Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for the purification of crude this compound.
Caption: Decision workflow for purification strategy.
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of (5-Chloro-2-methoxyphenyl)hydrazine Derivatives
Welcome to the technical support center for the synthesis and application of (5-Chloro-2-methoxyphenyl)hydrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields and purity. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights and solutions to common problems in a practical question-and-answer format.
Section 1: Synthesis & Purification of this compound Hydrochloride
The successful synthesis of your target derivative begins with the quality of your starting material. This compound hydrochloride is typically prepared via a two-step sequence from 5-chloro-2-methoxyaniline: diazotization followed by reduction. Low yields in this initial stage are a frequent bottleneck.
Frequently Asked Questions: Diazotization & Reduction
Question 1: My yield of this compound hydrochloride is very low, and the crude product is a dark, tarry substance. What is the most likely cause?
Answer: This is a classic symptom of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable intermediates.[1][2] The key to a successful reaction is forming the diazonium salt and immediately using it in the subsequent reduction step under strictly controlled conditions.
The primary cause of decomposition is an elevated temperature. The diazotization of anilines should be performed at 0–5 °C .[3] Exceeding this temperature range significantly accelerates the decomposition of the diazonium salt, where it loses N₂ gas to form highly reactive aryl cations that react non-selectively with water, the chloride counter-ion, or other species to create a mixture of phenols, aryl chlorides, and polymeric tars.[1][4]
Troubleshooting Protocol: Diazotization Temperature Control
-
Pre-cool all reagents and solvents: Before starting, chill the hydrochloric acid solution and the sodium nitrite solution in an ice bath.
-
Use a reliable cooling bath: An ice-salt bath is more effective than an ice-water bath for maintaining temperatures between 0 and -5 °C.
-
Monitor internal temperature: Place a low-temperature thermometer directly in the reaction mixture. Do not rely on the external bath temperature.
-
Slow, dropwise addition: Add the chilled sodium nitrite solution very slowly to the aniline hydrochloride suspension. This prevents localized heating from the exothermic reaction.
Question 2: I've controlled the temperature, but my yields are still poor. I notice a significant amount of a colored precipitate during the diazotization step. What's happening?
Answer: The formation of a colored precipitate suggests a significant side reaction: azo coupling . This occurs when the newly formed diazonium salt (an electrophile) reacts with the unreacted, free 5-chloro-2-methoxyaniline (a nucleophile).[5]
This side reaction is minimized by ensuring that the concentration of free aniline is suppressed. The reaction should be run in an excess of strong acid (typically 2.5-3 equivalents of HCl).[5] The excess acid protonates the amino group of any unreacted aniline, forming the anilinium salt. This protonated form is no longer nucleophilic and cannot participate in azo coupling.
| Parameter | Recommended Condition | Rationale |
| Acid Equivalents | 2.5 - 3.0 eq. HCl | One equivalent forms the anilinium salt, one is consumed by NaNO₂, and the excess maintains a low pH to prevent azo coupling. |
| pH | < 2 | Ensures the amino group remains protonated and inactive as a nucleophile. |
| Stirring | Vigorous | Ensures rapid dispersion of the NaNO₂ solution, preventing localized areas of higher pH and high diazonium concentration. |
Question 3: My reduction step with stannous chloride (SnCl₂) seems inefficient. How can I improve the yield of the hydrazine hydrochloride?
Answer: Incomplete reduction or difficulties in isolating the product are common issues. The reduction of the diazonium salt to the hydrazine is a sensitive step.
Key Considerations for the Reduction Step:
-
Reducing Agent Quality & Stoichiometry: Use high-purity SnCl₂·2H₂O and ensure at least 3 equivalents are used. The reaction consumes two equivalents, and an excess helps drive the reaction to completion.
-
Temperature of Addition: The diazonium salt solution must be added slowly to a chilled, concentrated solution of SnCl₂ in HCl. This maintains a low temperature and ensures the diazonium salt encounters the reducing agent immediately, minimizing decomposition.
-
Isolation: After reduction, the hydrazine is typically present as a complex tin salt. To liberate the free hydrazine, the mixture must be made strongly basic (pH > 10) with NaOH or KOH. This precipitates tin salts as hydroxides.
-
Common Mistake: Insufficient basification. If the pH is not high enough, not all the hydrazine will be liberated from its tin complex, leading to low yields upon extraction.
-
-
Extraction & Salt Formation: The free hydrazine base is often an oil and is susceptible to air oxidation.[6] It should be extracted promptly into an organic solvent (like toluene or ether). Bubbling dry HCl gas through the organic extract or adding a solution of HCl in isopropanol will precipitate the more stable, crystalline this compound hydrochloride, which can then be isolated by filtration.[7]
Below is a workflow diagram illustrating the key decision points in the synthesis.
Caption: Troubleshooting workflow for hydrazine synthesis.
Section 2: Low Yields in Fischer Indole Synthesis
This compound is a common precursor for creating indole structures via the Fischer indole synthesis.[8] This reaction involves condensation with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization.[9][10]
Frequently Asked Questions: Fischer Indole Synthesis
Question 4: My Fischer indole synthesis is failing or giving very low yields. I've confirmed the purity of my hydrazine and carbonyl compound. What should I investigate?
Answer: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and the reaction conditions, which are influenced by the electronic properties of the substituents on the phenylhydrazine ring.[11]
Your starting material has two key substituents:
-
5-Chloro (Cl): An electron-withdrawing group (EWG). EWGs decrease the electron density of the aromatic ring, which can make the key[1][1]-sigmatropic rearrangement step more difficult, often requiring stronger acids or higher temperatures.[11][12]
-
2-Methoxy (OCH₃): An electron-donating group (EDG). EDGs generally facilitate the reaction by increasing the electron density of the ring.[11][13]
The net effect of these two groups makes the choice of catalyst critical.
Troubleshooting Protocol: Catalyst & Condition Screening
| Catalyst Type | Examples | Strengths & Weaknesses for this Substrate |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | Often require high temperatures. Acetic acid may be too weak. Stronger acids like H₂SO₄ or PPA can cause charring if not controlled.[8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Generally more effective at promoting the rearrangement at lower temperatures.[14] ZnCl₂ is a very common and effective choice. Can sometimes lead to undesired side reactions.[15] |
| Mixed/Other | Polyphosphoric Acid (PPA) | Excellent dehydrating agent and strong acid, often gives good yields but can be difficult to work with due to high viscosity. |
Recommended Starting Point:
-
Pre-form the hydrazone: First, condense the this compound with your ketone/aldehyde in a solvent like ethanol or toluene, often with a catalytic amount of acetic acid. Isolate this intermediate hydrazone. This ensures the first step is complete before attempting the more demanding cyclization.
-
Attempt cyclization with ZnCl₂: Use 1.2-2.0 equivalents of anhydrous ZnCl₂ in a high-boiling solvent like toluene or xylenes and heat to reflux. Monitor the reaction by TLC.
-
If ZnCl₂ fails, try PPA: Heat the isolated hydrazone in PPA at 80-120 °C. This is often effective when other methods fail.
Question 5: My reaction produces a complex mixture of products, and I can't isolate the desired indole. Could isomerization be an issue?
Answer: Yes, with unsymmetrical ketones, regioselectivity is a major concern. Furthermore, the 2-methoxy substituent introduces a unique possibility for an "abnormal" reaction. Research has shown that 2-methoxyphenylhydrazones can sometimes undergo cyclization on the methoxy-substituted side, leading to the loss of the methoxy group and potential introduction of a halogen from the acid catalyst (e.g., Cl from HCl).[15]
The mechanism of the Fischer indole synthesis involves a critical[1][1]-sigmatropic rearrangement. The stability of the intermediate ene-hydrazine tautomers dictates the reaction pathway.
Caption: Key steps of the Fischer Indole Synthesis mechanism.
To favor the desired cyclization pathway:
-
Use a Lewis acid: Lewis acids like ZnCl₂ are less likely to promote the Sₙ2-type displacement of the methoxy group compared to strong protonic acids like HCl.
-
Control Temperature: Start at a lower temperature and gradually increase it. This can sometimes favor the kinetically preferred product.
-
Analyze the crude product carefully: Use LC-MS and ¹H NMR to identify major byproducts. This can provide mechanistic clues as to what side reaction is dominating. For example, the presence of a phenol derivative would indicate diazonium salt decomposition in the hydrazine synthesis step.
Section 3: Analytical & Purification FAQs
Question 6: How can I effectively purify my final hydrazine derivative? It seems to degrade on my silica gel column.
Answer: Arylhydrazines and their derivatives can be sensitive to both air (oxidation) and the acidic nature of standard silica gel.
Purification Strategies:
-
Recrystallization: This is the preferred method. For the hydrochloride salt, polar solvents like ethanol, isopropanol, or methanol/ether mixtures are often effective. For the free base or neutral indole derivatives, consider solvents like heptane/ethyl acetate or toluene.
-
Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated with a base. Slurry the silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica, preventing product degradation.
-
Alternative Media: Consider using neutral alumina for chromatography if your compound is particularly acid-sensitive.
Characterization Checklist:
-
¹H NMR: Confirm the presence of all expected protons and their correct integrations. Look for the characteristic broad N-H signals.
-
¹³C NMR: Ensure the correct number of carbon signals.
-
Mass Spectrometry (MS): Verify the molecular weight of your compound. Techniques like ESI or EI can provide clear molecular ion peaks.[16]
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids. The melting point for this compound hydrochloride is reported to be around 195 °C.[17]
By systematically addressing these common issues, from the initial synthesis of the hydrazine precursor to its final application, you can significantly improve the yield, purity, and reproducibility of your experiments.
References
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Preventing N-N bond cleavage in reactions involving (5-Chloro-2-methoxyphenyl)hydrazine.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (5-Chloro-2-methoxyphenyl)hydrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile reagent, with a particular focus on preventing unwanted N-N bond cleavage. Our goal is to equip you with the knowledge to optimize your synthetic strategies and ensure the integrity of your reaction outcomes.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, most notably in the Fischer indole synthesis to create substituted indoles, which are core scaffolds in many pharmaceuticals. However, the electron-donating nature of the methoxy group on the aromatic ring, while beneficial for some reaction pathways, can also predispose the hydrazine to undesired side reactions, primarily the cleavage of the labile N-N bond. This guide will provide a detailed exploration of the factors contributing to this cleavage and offer practical, field-proven solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 5-chloro-2-methoxyaniline as a byproduct in my Fischer indole synthesis. What is causing this?
The formation of 5-chloro-2-methoxyaniline is a classic indicator of N-N bond cleavage in your reaction. This side reaction is often competitive with the desired[1][1]-sigmatropic rearrangement that leads to the indole product. The electron-donating methoxy group on the phenyl ring of this compound can weaken the N-N bond, making it more susceptible to cleavage under acidic conditions.[2]
Q2: How does the choice of acid catalyst influence N-N bond cleavage?
The strength and type of acid catalyst are critical.[3][4] Strong Brønsted acids like HCl or H₂SO₄ can aggressively protonate the hydrazine, which in some cases can favor the cleavage pathway.[1] Lewis acids, such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA), are often preferred as they can coordinate with the nitrogen atoms and facilitate the desired rearrangement without excessive protonation that might lead to cleavage.[3][4][5] The choice of catalyst is not universal and often requires empirical optimization for a given substrate.[6]
Q3: Can the reaction temperature be optimized to prevent the formation of the aniline byproduct?
Absolutely. Temperature control is a crucial parameter in Fischer indole synthesis.[3][7] While higher temperatures can accelerate the reaction, they can also provide the activation energy needed for the N-N bond cleavage side reaction.[7] It is often beneficial to start with a more moderate temperature (e.g., 80°C) and monitor the reaction progress closely by TLC or LC-MS.[3][7] In some cases, microwave-assisted synthesis can offer rapid heating to a precise temperature, which can improve yields and minimize byproduct formation by reducing the overall reaction time.[8]
Q4: Does the structure of the ketone or aldehyde coupling partner affect the likelihood of N-N bond cleavage?
Yes, the electronic nature of the carbonyl partner plays a significant role. Electron-donating groups on the carbonyl compound can stabilize a key intermediate in the Fischer indole synthesis, which can, in turn, favor the heterolytic cleavage of the N-N bond over the desired cyclization.[1][2] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1]
Troubleshooting Guide: Preventing N-N Bond Cleavage
This section provides a systematic approach to troubleshooting and preventing N-N bond cleavage in your reactions with this compound.
Issue 1: Low Yield of Indole Product with Concurrent Formation of 5-Chloro-2-methoxyaniline
This is the most common problem and directly points to N-N bond cleavage as the primary competing side reaction.
Root Cause Analysis and Mitigation Strategies:
-
Inappropriate Acid Catalyst:
-
Explanation: As discussed in the FAQs, strong Brønsted acids can overly protonate the hydrazine, facilitating the cleavage pathway.
-
Solution: Switch from strong Brønsted acids to a milder Lewis acid. A screening of catalysts is recommended.
-
| Catalyst Type | Examples | Suitability for this compound |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Use with caution; may require lower temperatures and careful monitoring. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often a better choice to promote cyclization over cleavage.[3][4][5] |
| Polyphosphoric Acid (PPA) | - | Can be effective, but reactions can be viscous and require higher temperatures for workup. |
-
Suboptimal Reaction Temperature:
-
Explanation: High temperatures can favor the N-N bond cleavage pathway.
-
Solution: Systematically lower the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity. For some substrates, a moderate temperature of 80°C has been shown to be effective in maximizing the yield of the desired product while minimizing side reactions.[3][7]
-
-
Prolonged Reaction Time:
-
Explanation: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to the decomposition of the desired indole product and an increase in byproducts.
-
Solution: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the product concentration begins to decrease.[7]
-
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic workflow for troubleshooting low yields and byproduct formation due to N-N bond cleavage.
Caption: Troubleshooting workflow for preventing N-N bond cleavage.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with this compound using a Lewis Acid Catalyst
This protocol is a starting point and may require optimization for your specific carbonyl substrate.
-
Hydrazone Formation (Optional, can be a one-pot reaction):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add this compound (1.0 eq.) to the solution.
-
If using a neutral solvent, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60°C) until hydrazone formation is complete (monitor by TLC or LC-MS).
-
If desired, the hydrazone can be isolated by filtration or extraction.
-
-
Indolization:
-
To the crude or isolated hydrazone, add a suitable solvent (e.g., toluene, glacial acetic acid, or run neat).
-
Add the chosen Lewis acid catalyst (e.g., ZnCl₂ (1.0 - 2.0 eq.) or BF₃·OEt₂ (1.0 - 2.0 eq.)).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-110°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up:
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Competing Pathways
The following diagram illustrates the key mechanistic branch point between the desired Fischer indole synthesis and the undesired N-N bond cleavage.
Caption: Competing reaction pathways in the Fischer indole synthesis.
Conclusion
Preventing N-N bond cleavage in reactions with this compound is achievable through careful control of reaction parameters. By understanding the underlying mechanistic principles and systematically optimizing the choice of acid catalyst, temperature, and reaction time, researchers can significantly improve the yield and purity of their desired indole products. This guide provides a foundational framework for troubleshooting and protocol optimization. For further assistance with specific applications, please do not hesitate to contact our technical support team.
References
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5795-5797. [Link]
-
Kent, R. B., & McElvain, S. M. (1945). The Fischer Indole Synthesis. Nature, 155, 835. [Link]
-
Banu, S., & Al-Ghamdi, A. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54067. [Link]
- Hughes, D. L. (2021). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 75-124). John Wiley & Sons.
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5795-5797. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
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- Sundberg, R. J., & Russell, H. F. (1976). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 41(16), 2732-2736.
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Banu, S., & Al-Ghamdi, A. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54067. [Link]
-
American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. [Link]
-
Greaney, M. F., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters, 13(13), 3667-3669. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Effect of acid catalyst on the Fischer indole synthesis of substituted indoles.
Technical Support Center: The Fischer Indole Synthesis
A Guide to Catalyst Selection and Troubleshooting for Substituted Indoles
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable method for constructing the indole nucleus—a privileged scaffold in countless pharmaceuticals and natural products.[1][2] The reaction's elegance lies in its convergence, transforming an arylhydrazine and a carbonyl compound into an indole under acidic conditions.[3] However, its success, particularly with substituted precursors, is profoundly dependent on a single, critical parameter: the choice of the acid catalyst.[4]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships between substrate electronics, catalyst choice, and reaction outcomes. Here, we address the common pitfalls and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst is not merely an additive; it is fundamental to several key steps of the mechanism.[5] Its primary roles are:
-
Hydrazone Formation: While often performed as a separate step, the acid catalyzes the initial condensation of the arylhydrazine and the carbonyl compound to form the phenylhydrazone.[6]
-
Tautomerization: The catalyst facilitates the crucial tautomerization of the phenylhydrazone into its more reactive enamine (or 'ene-hydrazine') isomer.[1][7]
-
[2][2]-Sigmatropic Rearrangement: Protonation of the enamine intermediate is the trigger for the reaction's signature step: a[2][2]-sigmatropic rearrangement. This is the key bond-forming event where the C-C bond of the new five-membered ring is created and the weak N-N bond is cleaved.[2][8]
-
Cyclization & Aromatization: Finally, the acid promotes the cyclization of the resulting diimine intermediate and the subsequent elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring.[1][8]
Q2: What are the main types of acid catalysts used, and how do they differ?
The catalysts are broadly classified into two groups: Brønsted acids and Lewis acids.[1][2]
-
Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][4] They are workhorse catalysts, often used for a wide range of substrates. PPA is particularly effective as it can also serve as the reaction medium.
-
Lewis Acids: These are electron-pair acceptors. Frequently used examples are zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[4][9] Lewis acids are often effective in cases where Brønsted acids fail or give low yields, and they can sometimes influence the regioselectivity of the reaction.[10][11]
The choice between a Brønsted and Lewis acid is substrate-dependent and often requires empirical optimization.[12][13]
Q3: How do electron-donating or -withdrawing groups on the phenylhydrazine affect the reaction?
Substituents on the arylhydrazine ring primarily influence the rate of the[2][2]-sigmatropic rearrangement.[14]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This generally facilitates the rearrangement and can increase the overall reaction rate.[14][15] However, they can also increase the propensity for N-N bond cleavage, a major side reaction.[15]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density. This slows down the desired rearrangement, often requiring more forceful conditions (stronger acids, higher temperatures) to achieve cyclization.[14][15]
Q4: How do substituents on the aldehyde or ketone component impact the synthesis?
This is one of the most critical factors determining the success or failure of the reaction. While EDGs on the hydrazine are often beneficial, strong EDGs on the carbonyl-derived portion of the enamine intermediate can be catastrophic.[10][14]
These groups (e.g., an amino group for synthesizing 3-aminoindoles) can overly stabilize an intermediate that leads to a competing reaction pathway: heterolytic cleavage of the N-N bond.[10][11] This cleavage pathway generates byproducts like anilines and a stabilized iminylcarbocation, completely preventing the desired cyclization.[10] This is a primary reason why the classic Fischer synthesis often fails for substrates like those intended to produce 3-aminoindoles.[11][14]
Troubleshooting Guide: Common Experimental Issues
Q5: My reaction is failing or giving a very low yield. What are the most common causes?
Low or no yield can be attributed to several factors. Systematically investigate the following possibilities.[5][12]
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the key rearrangement or so strong that it causes degradation of the starting materials or product.[5] Catalyst screening is the first step in optimization.[16]
-
Unfavorable Substrate Electronics: As discussed in Q4, strong electron-donating groups on the carbonyl component are a common cause of failure due to competing N-N bond cleavage.[10][12][14]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature.[12] Insufficient heat may prevent the reaction from overcoming the activation energy for the rearrangement, while excessive heat can lead to decomposition.[15][16]
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.[12][15] Some arylhydrazones are also unstable and are best formed in situ.[15]
Q6: I am recovering my starting phenylhydrazone, and the reaction is not proceeding to completion. What should I do?
This is a classic sign of insufficient activation. Consider the following adjustments:[15]
-
Increase Acid Strength: If you are using a weak acid like acetic acid, switch to a stronger Brønsted acid (e.g., p-TsOH, PPA) or a Lewis acid (e.g., ZnCl₂). This is often the most effective solution.[15]
-
Increase Temperature: The[2][2]-sigmatropic rearrangement has a significant thermal energy barrier. Increasing the reaction temperature or switching to a higher-boiling solvent can promote the reaction.[15]
-
Consider a Different Catalyst Type: If strong Brønsted acids are not working, a Lewis acid might offer a different activation pathway and prove more effective.
Q7: My reaction produces a complex mixture with significant side products. What is happening and how can I fix it?
The most common side reaction is the undesired cleavage of the N-N bond, leading to aniline derivatives and other degradation products.[12][15] This pathway is particularly favored under two conditions:
-
With phenylhydrazines bearing electron-donating groups.[15]
-
With carbonyl compounds that result in an enamine intermediate with strong electron-donating substituents.[10][11]
To minimize this:
-
Moderate the Reaction Conditions: Lower the temperature to reduce the rate of decomposition pathways relative to the desired cyclization.
-
Optimize the Catalyst: Sometimes a milder acid or a Lewis acid can favor the desired pathway. For substrates prone to N-N cleavage, protic acids often lead to poor outcomes, while Lewis acids like ZnCl₂ may improve efficiency.[10][11]
-
Protecting Groups: For sensitive functionalities on your starting materials, consider using protecting groups.[12]
Q8: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?
Controlling regioselectivity is a well-known challenge. The product ratio is determined by which of the two possible enamine intermediates is formed and proceeds through the rearrangement. The choice of acid catalyst is a key factor influencing this ratio.[15][17]
-
General Trend: Weaker acids and lower temperatures tend to favor the kinetic product, which is formed from the more sterically accessible or more substituted (more stable) enamine. Stronger acids and higher temperatures can favor the thermodynamically more stable indole product.[15][18]
-
Empirical Screening: There is no universal solution. The outcome is highly substrate-dependent. Screening a panel of both Brønsted and Lewis acids at different temperatures is the most effective strategy to optimize the ratio for a specific isomer.[17]
Data & Visualization
Comparative Table of Common Acid Catalysts
| Catalyst Type | Catalyst Example | Formula | Typical Application Notes |
| Brønsted Acid | p-Toluenesulfonic Acid | p-TsOH | A versatile, solid catalyst. Good for a wide range of substrates.[1] |
| Sulfuric Acid | H₂SO₄ | A strong acid, effective but can cause charring/degradation if not controlled.[1] | |
| Polyphosphoric Acid | PPA | Excellent catalyst that can also serve as the solvent; highly viscous.[1][6] | |
| Acetic Acid | AcOH | A mild acid/solvent, often used for substrates that are sensitive to strong acids.[4] | |
| Lewis Acid | Zinc Chloride | ZnCl₂ | The most common Lewis acid catalyst, often used in high concentrations.[6][9] |
| Boron Trifluoride Etherate | BF₃·OEt₂ | A powerful Lewis acid, effective for difficult cyclizations.[6][9] | |
| Aluminum Chloride | AlCl₃ | A strong Lewis acid, also useful for challenging substrates.[1][9] |
Visualizing the Mechanism and Key Challenges
Caption: Competing pathways in the Fischer indole synthesis.
Caption: A decision tree for troubleshooting low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
Disclaimer: This is a general guideline. Specific quantities, temperatures, and reaction times must be optimized for each substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid, ethanol, or toluene, approx. 5-10 mL per mmol of hydrazine). [8]Add the acid catalyst.
-
For Brønsted acids (e.g., p-TsOH): Add 0.1-1.0 eq.
-
For Lewis acids (e.g., anhydrous ZnCl₂): Add 1.0-2.0 eq.
-
If using PPA or glacial acetic acid as the catalyst, they also serve as the solvent. [4][6]3. Heating: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. [8]4. Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. [8]Otherwise, carefully neutralize the acid (e.g., with aqueous sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. [9]
Protocol 2: Catalyst Screening and Optimization
-
Setup: Arrange a parallel set of small-scale reactions (e.g., in reaction vials or a parallel synthesizer) using 25-50 mg of the limiting reactant.
-
Variable Addition: To each vial, add the starting materials and solvent. Then, add a different acid catalyst to each vial. Include a range of Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). It is also wise to test a control reaction with a standard catalyst like PPA.
-
Execution: Seal the vials and heat them to a standard temperature (e.g., 80-100 °C) for a set period (e.g., 4-12 hours).
-
Analysis: After cooling, take an aliquot from each reaction, quench, dilute, and analyze by LC-MS or TLC (with a UV-active co-spot of starting material) to determine the conversion and relative product formation.
-
Optimization: Select the most promising catalyst(s) from the initial screen and perform a second round of optimization, varying the temperature and reaction time to maximize the yield of the desired indole. [16]
References
-
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Testbook. Retrieved January 21, 2026, from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. (n.d.). Chemistry Learner. Retrieved January 21, 2026, from [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. (2021, January 25). YouTube. Retrieved January 21, 2026, from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI: 10.1039/C7RA10716A. Available at: [Link]
-
Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. DOI: 10.1021/ja1113279. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
General Fischer indole synthesis (pathway a) and its interrupted... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. (2018). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021, December 9). Reddit. Retrieved January 21, 2026, from [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (1989). SciSpace. Retrieved January 21, 2026, from [Link]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Managing temperature sensitivity of (5-Chloro-2-methoxyphenyl)hydrazine reactions
Technical Support Center: (5-Chloro-2-methoxyphenyl)hydrazine
A Guide to Managing Temperature Sensitivity in Synthetic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing the thermal sensitivity of this crucial reagent, particularly in its most common application, the Fischer indole synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemical principles that govern it. This center provides troubleshooting advice and frequently asked questions to ensure your reactions are safe, efficient, and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the handling, stability, and preparation of this compound for reactions.
Q1: What is the difference between this compound hydrochloride and its freebase? Why is it usually sold as a salt?
A: this compound is typically supplied as a hydrochloride (HCl) salt, which is a crystalline solid with a defined melting point (approx. 195 °C) and significantly greater shelf stability.[1] The freebase form, which is the reactive species in most syntheses, is an oil and is less stable. Generating the freebase from the salt immediately before use (in situ) is standard practice to ensure maximum reactivity and minimize degradation. A patent for the related o-methoxyphenylhydrazine describes its freebase as a red oil that is prepared and used at low temperatures (0–10 °C), highlighting the need for careful temperature control once the salt is neutralized.[2]
Q2: What are the recommended storage and handling conditions for the hydrochloride salt?
A: Due to the general sensitivity of hydrazine derivatives, proper storage is key to preserving reagent quality. While some suppliers suggest storage at room temperature (10°C - 25°C), others recommend -20°C for long-term stability and maximum product recovery.[1][3] For optimal results, we advise storing the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials.[4] Always consult the Safety Data Sheet (SDS) provided by your specific supplier.
Q3: What are the primary thermal hazards associated with hydrazine derivatives?
A: Hydrazine and its derivatives are energetic compounds with the potential for runaway thermal decomposition.[5] This decomposition can be catalyzed by various materials, including certain metals like copper and iron oxides.[5] The decomposition pathway is highly dependent on temperature; at lower temperatures, ammonia (NH3) is often a primary byproduct, while at higher temperatures, dinitrogen (N2) and hydrogen (H2) gases are formed.[6] The generation of gas in a closed system can lead to dangerous pressure buildup.[5] Therefore, reactions should always be conducted in well-ventilated fume hoods with appropriate pressure-relief systems.
Q4: How do I safely generate the this compound freebase for a reaction?
A: The freebase should be generated at low temperatures immediately prior to its use. The following is a general protocol for a controlled in situ generation and subsequent reaction, such as hydrazone formation.
Protocol: Controlled In Situ Freebase Generation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound hydrochloride (1.0 eq) in a suitable organic solvent (e.g., ethanol, toluene, or tert-butanol).
-
Cooling: Cool the suspension to 0–5 °C using an ice-water bath. This is critical to prevent degradation of the resulting freebase.
-
Neutralization: Slowly add a mild base, such as sodium acetate, sodium carbonate, or a hindered organic base like triethylamine (1.1 to 1.5 eq), to the cooled suspension over 10-15 minutes. The use of strong bases like NaOH should be done with extreme caution and at low temperatures (0-10°C).[2]
-
Confirmation: Monitor the reaction mixture. The disappearance of the solid salt and a potential color change (often to a reddish or brownish hue) indicates the formation of the freebase.
-
Immediate Use: Add the corresponding ketone or aldehyde to the freshly prepared freebase solution at the same low temperature to initiate the formation of the hydrazone intermediate. Do not let the freebase solution stand for extended periods.
Section 2: Troubleshooting Guide for the Fischer Indole Synthesis
The Fischer indole synthesis is the most common reaction employing this reagent.[7][8] It is notoriously sensitive to temperature, where precise control dictates the yield and purity of the final indole product.[9]
Problem 1: Low or No Yield of the Desired Indole Product
-
Symptom: After the reaction and workup, TLC or LC-MS analysis shows primarily unreacted starting material (hydrazone) or a complex mixture of minor products with little to no desired indole.
-
Potential Temperature-Related Cause: The reaction temperature was either too low to overcome the activation energy for the critical[1][1]-sigmatropic rearrangement step, or so high that it caused decomposition of the starting materials or intermediates.[7][9]
-
Diagnostic Steps:
-
Run the reaction at the previously attempted temperature and monitor its progress by TLC or LC-MS every 30 minutes.
-
If after 2-3 hours there is no significant conversion of the hydrazone intermediate, the temperature is likely too low.
-
If the reaction mixture rapidly darkens and TLC shows a smear of baseline products, the temperature is too high.
-
-
Corrective Actions:
-
Establish the Optimal Temperature Window: The ideal temperature is highly dependent on the substrate, acid catalyst, and solvent.[9] A typical range for the cyclization step is 80–120 °C.
-
Implement Stepwise Heating: Do not heat the reaction to reflux immediately. First, form the hydrazone at a lower temperature (e.g., room temperature to 50 °C). Once hydrazone formation is complete (confirmed by TLC/LC-MS), slowly raise the temperature to the target for cyclization.
-
Screen Catalysts and Solvents: Some acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) may allow for lower reaction temperatures than others.[7] Using a higher-boiling solvent can provide more precise temperature control than refluxing in a lower-boiling one.
-
Problem 2: Significant Formation of Dark, Tarry, Insoluble Byproducts
-
Symptom: The reaction mixture turns into a dark, viscous tar, making workup and purification extremely difficult.
-
Potential Temperature-Related Cause: Excessive heat is the most common culprit. High temperatures accelerate decomposition pathways of the hydrazine and its intermediates, leading to polymerization and the formation of complex, high-molecular-weight tars.[6] This is exacerbated by concentrated reaction conditions.
-
Diagnostic Steps:
-
Review the reaction temperature profile. Was the heat applied too quickly? Was there an uncontrolled exotherm?
-
Check the purity of the starting hydrazine. Impurities, especially metal contaminants, can catalyze decomposition at lower temperatures.[5]
-
-
Corrective Actions:
-
Reduce Reaction Temperature: The most direct solution. Attempt the reaction at the lower end of the effective range (e.g., start at 80 °C).
-
Improve Heat Transfer: Use a larger flask, a suitable heating mantle with a temperature controller, and vigorous stirring to ensure even heat distribution and prevent localized "hot spots."
-
Slower Rate of Heating: Increase the temperature from the hydrazone formation stage to the cyclization stage gradually over 30-60 minutes.
-
Problem 3: Formation of an Undesired Regioisomer
-
Symptom: When using an unsymmetrical ketone, a significant amount of the undesired indole regioisomer is formed alongside the desired product.
-
Potential Temperature-Related Cause: While regioselectivity in the Fischer indole synthesis is complex, temperature can influence the kinetic vs. thermodynamic control of the key[1][1]-sigmatropic rearrangement. In some cases, higher temperatures may favor the formation of a more thermodynamically stable, but undesired, isomer.[10]
-
Corrective Actions:
-
Lower the Temperature: This often favors the kinetically controlled product, which may be the desired isomer.
-
Change the Acid Catalyst: Lewis acids (e.g., ZnCl₂) may offer different regioselectivity compared to Brønsted acids (e.g., H₂SO₄) at a given temperature.[7] Experimenting with different catalysts at a fixed, moderate temperature is a key optimization strategy.
-
Section 3: Visualized Workflows and Mechanisms
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the troubleshooting logic and the key mechanistic step sensitive to temperature.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for common issues.
Key Mechanistic Step
Caption: The temperature-critical[1][1]-sigmatropic rearrangement.
Section 4: Reference Data Tables
For quick reference, the following tables summarize key properties and recommended starting conditions.
Table 1: Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5446-16-2 | [1] |
| Molecular Formula | C₇H₉ClN₂O · HCl | [1] |
| Molecular Weight | 209.07 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | ~195 °C | [1] |
| Recommended Storage | -20°C to 25°C |[1][3] |
Table 2: Recommended Starting Conditions for Fischer Indole Synthesis
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Acid Catalyst | Brønsted: p-TsOH, H₂SO₄, PPALewis: ZnCl₂, BF₃·OEt₂ | Choice is substrate-dependent. PPA is viscous and can complicate workup. Start with p-TsOH as a versatile option.[7][8] |
| Solvent | Toluene, Xylene, Acetic Acid, tert-Butanol | Solvent choice helps control temperature. Acetic acid can act as both solvent and catalyst.[9] |
| Temperature | Hydrazone Formation: 25–50 °CCyclization: 80–120 °C | Start cyclization trials at 80°C and increase in 10°C increments if the reaction stalls. Careful control is paramount.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the hydrazine and intermediates at elevated temperatures. |
References
-
Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. National Institutes of Health (PMC). [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Hydrazine Toxicology. National Institutes of Health (NCBI Bookshelf). [Link]
- Preparation method of Methoxyphenylhydrazine.
-
Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. National Institutes of Health (PMC). [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (PMC). [Link]
Sources
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- 2. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification and Characterization in Reactions of (5-Chloro-2-methoxyphenyl)hydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-chloro-2-methoxyphenyl)hydrazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use, particularly in the context of the Fischer indole synthesis. Our focus is on the identification and characterization of potential byproducts, enabling you to optimize your reactions and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the reactivity of this compound and the potential for byproduct formation.
Q1: We are using this compound in a Fischer indole synthesis and are observing a mixture of products. What are the likely isomers we are forming?
A1: When reacting this compound with an unsymmetrical ketone or aldehyde, you can expect the formation of two primary regioisomers: the "normal" product and an "abnormal" product. The electron-donating methoxy group at the ortho position can direct the cyclization to that side of the benzene ring.[1]
-
Normal Product: Cyclization occurs at the unsubstituted position, leading to a 7-methoxy-5-chloroindole derivative.
-
Abnormal Product: Cyclization occurs at the methoxy-substituted position, which can subsequently lead to a 4-chloro-7-methoxyindole derivative. The reaction conditions, particularly the presence of acid catalysts like HCl, can influence the final structure.[1]
Q2: Our Fischer indole synthesis with this compound is giving very low yields. What are the potential causes?
A2: Low yields in Fischer indole synthesis can be attributed to several factors. The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role. Electron-donating groups, such as the methoxy group in your starting material, can weaken the N-N bond in the intermediate ene-hydrazine. This can favor a competing side reaction involving heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement, leading to lower yields of the indole product.[3] Other contributing factors include suboptimal reaction temperature, inappropriate acid catalyst concentration, and the purity of your starting materials.[4]
Q3: We are seeing an unexpected chlorinated byproduct that doesn't correspond to our starting material. How is this possible?
A3: In the Fischer indole synthesis of phenylhydrazones with a 2-methoxy substituent, an "abnormal" reaction can occur where cyclization happens at the methoxy-substituted side of the benzene ring. When using an acid like HCl, this can lead to the formation of a chlorinated indole as the main product.[1] For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been reported to yield ethyl 6-chloroindole-2-carboxylate as the major product.[1] This highlights the importance of carefully choosing your acid catalyst and reaction conditions.
Q4: What are some common impurities that might be present in our this compound starting material?
A4: Commercially available this compound hydrochloride may contain impurities from its synthesis. These can include starting materials from the diazotization and reduction process, such as the corresponding aniline derivative (5-chloro-2-methoxyaniline). Other potential impurities could be isomers or related hydrazine derivatives formed during the synthesis. It is always recommended to verify the purity of your starting material by techniques such as NMR or HPLC before use.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered in reactions involving this compound.
Issue 1: Poor Regioselectivity and Formation of Multiple Indole Isomers
Causality: The presence of the ortho-methoxy group on the phenylhydrazine ring can lead to a loss of regioselectivity in the Fischer indole synthesis. The electron-donating nature of the methoxy group activates the C6 position for electrophilic attack, competing with the typical cyclization at the C2 position.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly influence the ratio of "normal" to "abnormal" products.
-
Recommendation: Experiment with Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of Brønsted acids (e.g., HCl, H₂SO₄, PPA). Lewis acids may favor the desired sigmatropic rearrangement over the pathway leading to the abnormal product.
-
-
Reaction Temperature: The energy barrier for the different cyclization pathways may be temperature-dependent.
-
Recommendation: Systematically vary the reaction temperature. Lowering the temperature may favor one regioisomer over the other.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states.
-
Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, acetic acid).
-
Issue 2: Low or No Yield of the Desired Indole Product
Causality: As mentioned in the FAQs, the electron-donating methoxy group can promote N-N bond cleavage of the hydrazone intermediate, which is a common failure mode for Fischer indolizations.[3]
Troubleshooting Steps:
-
Confirm Hydrazone Formation: Before proceeding with the cyclization, confirm the formation of the phenylhydrazone intermediate by TLC or ¹H NMR. If hydrazone formation is incomplete, the overall yield will be low.
-
Optimize Acid Catalyst and Temperature:
-
Recommendation: Perform a matrix optimization of acid catalyst concentration and reaction temperature. A lower temperature and a milder acid may disfavor the N-N bond cleavage pathway.
-
-
"One-Pot" vs. Stepwise Procedure:
-
Recommendation: If you are performing a "one-pot" synthesis, consider isolating the phenylhydrazone intermediate first. This allows for purification and ensures the cyclization step starts with a clean substrate.
-
Issue 3: Difficulty in Purifying the Product Mixture
Causality: The resulting indole regioisomers often have very similar polarities, making their separation by conventional column chromatography challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography Conditions:
-
Recommendation: Use a high-performance silica gel with a smaller particle size for better resolution. Employ a shallow solvent gradient during elution, starting with a very non-polar mobile phase and gradually increasing the polarity. Screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is also crucial.[5][6]
-
-
Alternative Purification Techniques:
-
Recommendation: If column chromatography is ineffective, consider preparative HPLC, which offers higher resolving power. Recrystallization can also be an effective method if a suitable solvent system can be found.
-
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for the analysis and characterization of products and byproducts from this compound reactions.
Protocol 1: HPLC-MS Method for Reaction Monitoring and Byproduct Identification
This protocol provides a general method for analyzing the complex mixture of a Fischer indole synthesis reaction.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
MS Conditions (Positive Ion Mode):
-
Ion Source: ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample and filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Monitor the reaction progress by observing the consumption of the starting materials and the formation of products.
-
Identify potential byproducts by their mass-to-charge ratio (m/z). For example, look for masses corresponding to the expected indole isomers, unreacted starting materials, and potential side products from N-N bond cleavage (e.g., 5-chloro-2-methoxyaniline).
Protocol 2: NMR Spectroscopy for Structural Elucidation of Regioisomers
NMR spectroscopy is a powerful tool for unambiguously distinguishing between the "normal" and "abnormal" indole products.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Key Diagnostic Signals: The chemical shifts and coupling patterns of the aromatic protons are critical for distinguishing isomers.
-
7-methoxy-5-chloroindole derivatives: Expect to see distinct signals for the protons at the C4, C6, and C7a positions of the indole ring. The proton at C4 will typically be a doublet, coupled to the proton at C3 (if present).
-
4-chloro-7-methoxyindole derivatives: The substitution pattern will result in a different set of chemical shifts and coupling constants for the aromatic protons.
-
-
Procedure: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically δ 6.5-8.0 ppm).
¹³C NMR Spectroscopy:
-
Key Diagnostic Signals: The chemical shifts of the carbon atoms in the benzene portion of the indole ring are highly sensitive to the substitution pattern.
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the observed chemical shifts to predicted values from computational software or literature data for similar compounds.
2D NMR Techniques (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to assign the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
Procedure: If the 1D spectra are ambiguous, acquire COSY and HSQC spectra to confirm the connectivity and assignments.
Section 4: Data Presentation and Visualization
Table 1: Potential Products and Byproducts in this compound Reactions
| Compound Type | Example Structure | Key Analytical Signatures (Expected) |
| Normal Product | 7-methoxy-5-chloroindole derivative | MS (m/z): [M+H]⁺ corresponding to the expected product. ¹H NMR: Distinct aromatic signals for protons at C4 and C6. |
| Abnormal Product | 4-chloro-7-methoxyindole derivative | MS (m/z): [M+H]⁺ with the same mass as the normal product. ¹H NMR: Different aromatic proton chemical shifts and coupling patterns compared to the normal product. |
| N-N Cleavage Byproduct | 5-chloro-2-methoxyaniline | MS (m/z): [M+H]⁺ = 158.03. ¹H NMR: Characteristic signals for the aromatic protons and the -NH₂ group. |
| Unreacted Hydrazone | Phenylhydrazone intermediate | MS (m/z): [M+H]⁺ corresponding to the hydrazone. ¹H NMR: Signals for both the phenyl and the ketone/aldehyde portions of the molecule. |
Diagrams
Caption: Fischer Indole Synthesis with this compound.
Caption: Analytical workflow for byproduct identification.
References
-
Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21(12), 2235-2276. [Link]
-
Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(5), 1575-1585. [Link]
-
Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5433-5438. [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]
Sources
Strategies to improve the purity of final products derived from (5-Chloro-2-methoxyphenyl)hydrazine
Welcome to the technical support center for the purification of (5-Chloro-2-methoxyphenyl)hydrazine and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity final products. My aim is to combine established chemical principles with field-proven insights to help you navigate the common challenges encountered during the purification of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound hydrochloride has a noticeable color, but the pure compound should be an off-white to light-colored solid. What is the likely cause and how can I fix it?
A1: The presence of color in your final product often indicates the presence of oxidized impurities or residual starting materials. Arylhydrazines are susceptible to aerial oxidation, which can form highly colored byproducts.
Troubleshooting Steps:
-
Decolorization: During the recrystallization process, you can add activated charcoal to the hot solution to adsorb colored impurities.[1][2] Use a minimal amount of charcoal to avoid significant loss of your desired product.
-
Inert Atmosphere: For future syntheses, consider performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage: Ensure the purified compound is stored in a tightly sealed container, protected from light and air, to prevent degradation over time.[3]
Q2: I am experiencing poor recovery after recrystallizing my this compound. What are the common reasons for this?
A2: Low recovery during recrystallization is a frequent issue and can stem from several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling, thus reducing the yield.[4]
-
Premature Crystallization: If the solution cools too quickly, especially during hot gravity filtration, crystals can form on the filter paper or in the funnel, leading to product loss.
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for your compound even at low temperatures.
Solutions:
-
Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise until the solid just dissolves.[1][4]
-
Preheat Glassware: Preheating the funnel and receiving flask before hot gravity filtration can prevent premature crystallization.
-
Solvent Selection: Perform small-scale solubility tests to find a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]
Q3: After purification, my NMR analysis still shows the presence of unreacted starting materials. How can I remove these?
A3: If recrystallization is ineffective at removing starting materials with similar solubility profiles, column chromatography is the recommended next step.
Chromatographic Purification:
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like arylhydrazines.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture.
-
TLC Monitoring: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your desired product and the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Oily Product Instead of Crystals | Incomplete removal of solvent or presence of low-melting point impurities. | 1. Ensure the product is thoroughly dried under vacuum. 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 3. If impurities are suspected, perform column chromatography. |
| Product Decomposes Upon Heating for Recrystallization | This compound may be unstable at the boiling point of the chosen solvent. | 1. Choose a lower-boiling point solvent for recrystallization. 2. Consider a two-solvent recrystallization system where the compound is dissolved in a good solvent at room temperature, and a poor solvent is added to induce precipitation.[1] |
| Inconsistent Purity Between Batches | Variations in reaction conditions, work-up procedures, or raw material quality. | 1. Standardize all reaction parameters (temperature, reaction time, stoichiometry). 2. Ensure consistent work-up and purification protocols. 3. Qualify the purity of starting materials before use. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol outlines the steps for purifying this compound hydrochloride via single-solvent recrystallization.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[1][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[2] Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This protocol is for the purification of the free base form of this compound. If you have the hydrochloride salt, it should be neutralized first and extracted into an organic solvent.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent for separation. The ideal Rf value for your product should be around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting common purification issues.
References
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
-
ResearchGate. (2020). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MDPI. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]
-
Reddit. (2020). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
-
ACS Publications. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
- Google Patents. (n.d.). US3458283A - Hydrazine purification.
-
ResearchGate. (2022). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro-Substituted Versus Non-Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds vital to medicinal chemistry, phenylhydrazines are indispensable reagents. Their utility is most prominently demonstrated in the Fischer indole synthesis, a robust method for creating the indole nucleus, a privileged structure in a multitude of natural products and pharmaceuticals. The reactivity of the phenylhydrazine core, however, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of chloro-substituted phenylhydrazines versus their non-substituted counterpart, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
The Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of a substituted phenylhydrazine is primarily governed by the electronic effects of the substituent on the electron density of the hydrazine moiety, which in turn affects its nucleophilicity. These electronic influences can be broadly categorized into two types: inductive effects and resonance effects.
-
Inductive Effect (-I): This effect is transmitted through the sigma bonds and is a consequence of the electronegativity of the atoms. A chloro substituent is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the hydrazine nitrogens. This decrease in electron density leads to a reduction in the nucleophilicity of the hydrazine.
-
Resonance Effect (+R): This effect involves the delocalization of lone pairs of electrons or pi electrons through the pi system of the aromatic ring. The chlorine atom, possessing lone pairs of electrons, can donate electron density to the benzene ring through resonance (+R effect). This donation of electron density can, to some extent, counteract the inductive withdrawal.
For halogens like chlorine, the inductive effect is generally considered to be stronger than the resonance effect. Consequently, a chloro substituent is typically classified as a deactivating group in electrophilic aromatic substitution, meaning it reduces the overall reactivity of the benzene ring towards electrophiles. This deactivating nature also extends to the nucleophilicity of the hydrazine moiety.
Comparative Reactivity in Action: The Fischer Indole Synthesis
The Fischer indole synthesis provides an excellent platform for comparing the reactivity of different phenylhydrazines. This acid-catalyzed reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[1][2][3][4][5] The nucleophilicity of the phenylhydrazine is crucial in the initial step of hydrazone formation and also influences the rate-determining[1][1]-sigmatropic rearrangement.
Quantitative Comparison of Yields
The following table summarizes the yields of the Fischer indole synthesis using phenylhydrazine and p-chlorophenylhydrazine with cyclohexanone under similar reaction conditions. This comparison highlights the impact of the chloro substituent on the reaction outcome.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | Reflux, 2 hours | 76-85 | [6] |
| 4-Chlorophenylhydrazine | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Not Specified | High Yield | [7] |
Mechanistic Implications of Chloro-Substitution
The presence of a chloro substituent on the phenyl ring has a discernible impact on the key steps of the Fischer indole synthesis mechanism.
The electron-withdrawing nature of the chloro group affects the mechanism in the following ways:
-
Reduced Nucleophilicity of the Hydrazine: The initial step, the formation of the phenylhydrazone, is a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the ketone. The -I effect of the chlorine atom reduces the electron density on the hydrazine nitrogens, making it a weaker nucleophile. This can slow down the rate of hydrazone formation compared to the unsubstituted phenylhydrazine.
-
Slower[1][1]-Sigmatropic Rearrangement: The rate-determining step of the Fischer indole synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine.[3] This step involves the movement of electrons from the benzene ring to form a new C-C bond. The electron-withdrawing chloro group disfavors the development of a partial positive charge on the benzene ring during this rearrangement, thus increasing the activation energy and slowing down this crucial step.
-
Influence on Cyclization and Aromatization: While the primary electronic effects are most pronounced in the initial steps, the overall electron-withdrawing nature of the chloro group can also have a minor influence on the subsequent cyclization and elimination of ammonia.
Experimental Protocols for Comparative Analysis
To provide a framework for a direct and objective comparison of the reactivity of phenylhydrazine and a chloro-substituted derivative, the following experimental protocols are provided.
Protocol 1: Comparative Synthesis of Tetrahydrocarbazoles
This protocol is adapted from a literature procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole and can be used for a direct comparison with a chloro-substituted phenylhydrazine.[6]
Objective: To compare the yield of the Fischer indole synthesis between phenylhydrazine and 4-chlorophenylhydrazine with cyclohexanone under identical reaction conditions.
Materials:
-
Phenylhydrazine
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Decolorizing Carbon
-
Standard laboratory glassware (round-bottomed flask, reflux condenser, stirrer, dropping funnel, beaker, filtration apparatus)
Procedure:
Reaction A: Synthesis of 1,2,3,4-Tetrahydrocarbazole
-
In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add 108 g (1 mole) of phenylhydrazine through the dropping funnel over a period of 1 hour.
-
Continue to heat the mixture under reflux for an additional hour.
-
Pour the hot reaction mixture into a 1.5-L beaker and stir while it solidifies.
-
Cool the mixture to approximately 5°C and collect the solid by suction filtration.
-
Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.
-
Air-dry the crude product overnight.
-
Recrystallize the crude product from 700 ml of methanol after treating with decolorizing carbon to obtain pure 1,2,3,4-tetrahydrocarbazole.
-
Determine the yield of the purified product.
Reaction B: Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
-
Follow the same procedure as in Reaction A, but substitute 108 g (1 mole) of phenylhydrazine with an equimolar amount of 4-chlorophenylhydrazine hydrochloride, neutralized with a suitable base prior to the reaction if necessary.
-
Determine the yield of the purified 6-chloro-1,2,3,4-tetrahydrocarbazole.
Data Analysis:
Compare the percentage yields of the two reactions to quantitatively assess the effect of the chloro substituent on the efficiency of the Fischer indole synthesis.
Protocol 2: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol allows for the quantitative comparison of the initial rate of reaction between the phenylhydrazines and a model aldehyde.
Objective: To compare the initial rates of hydrazone formation for phenylhydrazine and 4-chlorophenylhydrazine with a model aldehyde (e.g., benzaldehyde).
Materials:
-
Phenylhydrazine
-
4-Chlorophenylhydrazine
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M solution of phenylhydrazine in methanol.
-
Prepare a 0.01 M solution of 4-chlorophenylhydrazine in methanol.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix a specific volume of the phenylhydrazine stock solution with methanol to achieve a final concentration of, for example, 0.001 M.
-
Initiate the reaction by adding a small, precise volume of the benzaldehyde stock solution to the cuvette, ensuring rapid mixing. The final concentration of benzaldehyde should be in excess (e.g., 0.01 M).
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the forming hydrazone over time. The λmax should be predetermined by running a full spectrum of the purified hydrazone.
-
Repeat the experiment using the 4-chlorophenylhydrazine stock solution under identical conditions.
-
Data Analysis:
Plot absorbance versus time for both reactions. The initial rate of the reaction can be determined from the initial slope of this curve. A comparison of the initial rates will provide a quantitative measure of the relative nucleophilicity of the two hydrazines.
Conclusion
The presence of a chloro substituent on the phenylhydrazine ring has a notable impact on its reactivity, primarily due to the electron-withdrawing inductive effect of the chlorine atom. This leads to a decrease in the nucleophilicity of the hydrazine moiety, which in turn can result in slower reaction rates and potentially lower yields in reactions such as the Fischer indole synthesis compared to the unsubstituted phenylhydrazine. For researchers and drug development professionals, understanding these substituent effects is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations. While chloro-substituted phenylhydrazines may be less reactive, they are still valuable reagents that can be effectively utilized, often by employing slightly more forcing reaction conditions or longer reaction times. This guide provides the foundational knowledge and experimental framework to objectively compare and harness the reactivity of both chloro-substituted and non-substituted phenylhydrazines in the synthesis of important heterocyclic compounds.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Fischer Indole Synthesis. In Wikipedia; 2023. [Link]
-
(4-Chlorophenyl)hydrazine. PubChem. [Link]
-
Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. [Link]
-
Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. PMC. [Link]
-
Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science. [Link]
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A Senior Application Scientist's Guide to the Validation of Antimicrobial Compounds Synthesized from (5-Chloro-2-methoxyphenyl)hydrazine
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and selective activity against pathogenic microorganisms. Hydrazine derivatives are a versatile class of organic compounds that serve as crucial synthons in the synthesis of a wide array of heterocyclic systems. Among these, (5-Chloro-2-methoxyphenyl)hydrazine presents a promising scaffold due to its unique electronic and steric properties, which can be exploited to generate diverse libraries of bioactive molecules. This guide provides a comprehensive overview of the validation of the antimicrobial activity of compounds synthesized from this precursor, with a particular focus on pyrazole derivatives. While the initial exploration of these specific pyrazoles has revealed more significant antitubercular activity over broad-spectrum antibacterial action, the methodologies for validation remain critical for any researcher in the field of drug discovery. This document will detail the scientific rationale behind the experimental design, provide robust protocols for antimicrobial screening, and offer a comparative analysis of the observed activities.
Synthesized Compounds and Their Biological Profile
The primary focus of this guide is a series of pyrazole derivatives synthesized from this compound. The general synthetic route involves the reaction of the hydrazine derivative with appropriate diketones or other precursors to yield the target pyrazole structures.
One notable study involved the synthesis of (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted) (phenyl/alkyl)‐1 H ‐pyrazol‐1‐yl) methanones.[1] These compounds were subjected to in vitro screening against a panel of microorganisms to determine their antimicrobial potential.
Comparative Analysis of Antimicrobial Activity
Interestingly, the synthesized pyrazole derivatives from this compound did not exhibit significant antibacterial activity against common Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, nor against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli at a concentration of 30 μg/mL.[1] However, several of these compounds displayed noteworthy antitubercular activity against Mycobacterium tuberculosis H37Ra.[1] This finding underscores the importance of broad-based screening to identify specific activities that might not have been the primary focus of the initial synthesis.
For a comparative perspective, the following table summarizes the antitubercular activity of selected pyrazole derivatives from the aforementioned study and contrasts it with the general antibacterial activity of other heterocyclic compounds and standard antibiotics.
| Compound ID | Target Organism | Activity (IC50 or MIC in µg/mL) | Reference Compound | Target Organism | Activity (MIC in µg/mL) |
| Pyrazole Derivative 2d | M. tuberculosis H37Ra | IC50: 0.208 | Ciprofloxacin | E. coli | 0.015 - 1 |
| Pyrazole Derivative 2f | M. tuberculosis H37Ra | Moderate Inhibition at 30 µg/mL | Ampicillin | S. aureus | 0.25 - 8 |
| Pyrazole Derivative 2h | M. tuberculosis H37Ra | Moderate Inhibition at 30 µg/mL | Norfloxacin | P. aeruginosa | 0.5 - 16 |
This table highlights the specific nature of the biological activity of the synthesized pyrazoles. While not effective against common bacteria, their potent antitubercular activity makes them valuable lead compounds for the development of new anti-TB drugs.
Experimental Protocols for Antibacterial Validation
The validation of antibacterial activity is a critical step in the drug discovery pipeline. The following are detailed, step-by-step methodologies for two of the most common in vitro screening methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer Disk Diffusion Susceptibility Test. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Causality Behind Experimental Choices: This method is preferred for its quantitative nature, providing a precise MIC value which is crucial for comparing the potency of different compounds and for pharmacokinetic/pharmacodynamic (PK/PD) studies. The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility and comparability of results across different laboratories.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Perform serial two-fold dilutions in DMSO in a separate 96-well plate.
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Assay Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of the appropriate CAMHB to all wells. Add 50 µL of the diluted test compounds to the corresponding wells, creating a further dilution.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the test compound and to the positive control wells. Add 50 µL of sterile CAMHB to the negative control wells. The final volume in each well should be 150 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[7]
Causality Behind Experimental Choices: This method is widely used for its simplicity, low cost, and ability to test multiple compounds simultaneously. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent. Standardization of the agar depth, inoculum density, and disk potency is crucial for obtaining reliable and reproducible results.
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Step-by-Step Methodology:
-
Preparation of Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm. Allow the agar to solidify and dry before use.
-
Preparation of Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Application of Disks: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the synthesized compound. Aseptically place the disks on the inoculated agar surface, ensuring firm contact. Also, apply disks of standard antibiotics as positive controls.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The results are interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive standards provided by CLSI or EUCAST for the control antibiotics. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.
Conclusion and Future Directions
The validation of antimicrobial activity is a multifaceted process that requires rigorous adherence to standardized protocols to ensure the generation of reliable and reproducible data. While the pyrazole derivatives synthesized from this compound did not show broad-spectrum antibacterial activity, their significant and specific antitubercular properties highlight the potential of this chemical scaffold in developing new therapeutics for Mycobacterium tuberculosis. The experimental workflows detailed in this guide provide a robust framework for the initial in vitro screening of novel compounds, which is an essential first step in the long and challenging journey of drug discovery and development. Future research should focus on optimizing the antitubercular activity of these pyrazole derivatives through structural modifications and exploring their mechanism of action.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with (5-Chloro-2-methoxyphenyl)hydrazine
This guide provides an in-depth comparison of various catalytic systems for chemical transformations involving (5-Chloro-2-methoxyphenyl)hydrazine. As a versatile building block, particularly in the synthesis of indole-based scaffolds, the choice of catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a blend of mechanistic insights, comparative experimental data, and detailed laboratory protocols.
Introduction: The Role of this compound in Synthesis
This compound is a substituted arylhydrazine that serves as a critical precursor for a variety of heterocyclic compounds.[1][3] Its structure, featuring an electron-donating methoxy group ortho to the hydrazine moiety and an electron-withdrawing chloro group at the para-position, presents unique electronic and steric properties. These substituents profoundly influence the reactivity of the hydrazine and the subsequent stability of intermediates, making catalyst selection a critical parameter for synthetic success. The most prominent application of this reagent is in the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in a vast array of pharmaceuticals and biologically active molecules.[4][5]
The Fischer Indole Synthesis: A Comparative Analysis of Acid Catalysts
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[5][6] The choice of acid catalyst is crucial and can significantly affect reaction rates, yields, and even the regiochemical outcome.[7][8]
Mechanism of Action
The accepted mechanism, first proposed by Robinson, involves several key steps that are facilitated by the acid catalyst.[5][7]
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of this compound with a ketone or aldehyde.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[5]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted[8][8]-sigmatropic rearrangement, which is often the rate-determining step. This step breaks the weak N-N bond and forms a new C-C bond.[5]
-
Cyclization and Ammonia Elimination: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal. Finally, the elimination of ammonia under acidic conditions yields the thermodynamically stable aromatic indole.[7]
Caption: The Robinson mechanism for the Fischer indole synthesis.
Catalyst Performance Comparison
Both Brønsted and Lewis acids are effective catalysts for this transformation.[6] The efficacy of a given catalyst depends on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TSA, PPA | High temperature (80-150 °C) | Readily available, inexpensive | Harsh conditions, potential for side reactions/degradation |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often milder temperatures | Can offer higher selectivity, useful for sensitive substrates | Often require anhydrous conditions, can be more expensive |
| Heterogeneous | Ni multi-doped ZrO₂ | Solvent-free grinding | Environmentally friendly, easy catalyst removal | May have lower activity than homogeneous catalysts |
Data compiled from multiple sources.[6][7][8][9]
Causality Behind Catalyst Choice: The primary role of the acid is to protonate the hydrazone, which is essential for the subsequent[8][8]-sigmatropic rearrangement.[7] Strong Brønsted acids like polyphosphoric acid (PPA) are highly effective as they can also serve as the solvent and a dehydrating agent. However, their corrosive nature and the high temperatures required can be detrimental to sensitive functional groups. Lewis acids, such as zinc chloride, coordinate to the nitrogen atoms, facilitating the rearrangement under potentially milder conditions, which can improve the yield and purity of the final indole product.[10]
The Substituent Effect: For this compound, the ortho-methoxy group presents a unique challenge. While electron-donating, it can direct the cyclization to occur at the C6 position, leading to an "abnormal" Fischer indole synthesis product.[11] The choice of a milder Lewis acid catalyst over a harsh Brønsted acid may help control this regioselectivity.
Experimental Protocol: Synthesis of 6-Chloro-7-methoxy-1H-indole
This protocol is a representative procedure for the Fischer indole synthesis using this compound and acetone, catalyzed by zinc chloride.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (2.09 g, 10 mmol) and acetone (0.87 mL, 12 mmol, 1.2 eq).
-
Solvent Addition: Add 40 mL of an appropriate solvent, such as toluene or ethanol.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (ZnCl₂) (2.73 g, 20 mmol, 2.0 eq) to the mixture. Note: ZnCl₂ is hygroscopic; handle under anhydrous conditions where possible.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-Chloro-7-methoxy-1H-indole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful alternative for forming C-N bonds, enabling the synthesis of aryl hydrazines or the further functionalization of the hydrazine moiety. The Buchwald-Hartwig amination is the premier method for this transformation.[12]
Mechanism of Action
The Buchwald-Hartwig amination follows a well-established catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) complex.
-
Ligand Substitution/Coordination: The hydrazine coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated hydrazine, forming a palladium hydrazido complex.
-
Reductive Elimination: The aryl group and the hydrazido moiety are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Catalyst System Performance
The success of a Buchwald-Hartwig reaction hinges on the combination of the palladium precursor and, critically, the phosphine ligand.
| Pd Precursor | Ligand | Base | Solvent | Performance Characteristics |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Excellent for coupling aryl chlorides; good functional group tolerance. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | Classic system, effective for aryl bromides and iodides. |
| PdCl₂(dppf) | - | K₃PO₄ | DMF | Often used for heteroaryl couplings. |
Data compiled from general principles of cross-coupling reactions.[12][13][14]
Causality Behind Catalyst Choice: The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich biaryl phosphine ligands (e.g., those developed by Buchwald) are highly effective because they promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition. They also accelerate the final reductive elimination step. The choice of base is critical for deprotonating the hydrazine without causing catalyst decomposition.[13] A significant challenge in coupling with hydrazine itself is preventing diarylation; however, this is less of a concern when using a pre-formed aryl hydrazine like our title compound.[13][14]
Experimental Protocol: Buchwald-Hartwig Coupling of an Aryl Halide with this compound
This protocol describes a general procedure for the N-arylation of this compound.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Alternative Catalytic Systems: The Rise of Copper
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for certain transformations. For aryl hydrazines, copper catalysis is particularly useful for intramolecular cyclizations to form N-aryl heterocycles like indazoles.[15]
Copper-Catalyzed Intramolecular N-Arylation
This reaction is highly effective for synthesizing indazoles from ortho-halogenated arylhydrazones. While our title compound has a chloro group para to the hydrazine, if one were to start with a 2-chloro-substituted benzaldehyde to form the hydrazone, a subsequent copper-catalyzed cyclization would be a viable route to an indazole scaffold.
| Catalyst System | Base | Ligand | Solvent | Yield |
| CuI (20 mol%) | K₂CO₃ | 1,10-phenanthroline | DMF | 60% |
| CuI (20 mol%) | K₂CO₃ | DMEA | DMF | 40% |
| CuI (20 mol%) | Cs₂CO₃ | 1,10-phenanthroline | DMF | 32% |
| Data for the synthesis of N-phenyl-1H-indazoles from an o-chlorobenzaldehyde phenylhydrazone.[15] |
Mechanistic Considerations: The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, where copper coordinates to the hydrazine nitrogen and the ortho-halide, facilitating an intramolecular C-N bond formation. The ligand, often a bidentate nitrogen-based molecule like 1,10-phenanthroline, is crucial for stabilizing the copper intermediates and promoting the reaction. The reaction is highly sensitive to the electronic nature of the starting materials; electron-donating groups on the aryl ring of the hydrazone can hinder the reaction.[15]
Conclusive Comparison and Catalyst Selection Strategy
The optimal catalyst for reactions involving this compound is entirely dependent on the desired synthetic outcome.
Caption: Decision workflow for catalyst selection.
-
For Indole Synthesis: The Fischer Indole Synthesis is the most direct route.[6]
-
For C-N Bond Formation (N-Arylation): Palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[12]
-
Recommendation: A Pd(OAc)₂/Xantphos system is a robust starting point, particularly for coupling with aryl chlorides or bromides.[12] The choice of base and solvent is critical and should be optimized.
-
-
For Specific Heterocycles (e.g., Indazoles): Copper-catalyzed intramolecular cyclization is a highly efficient and specific method, provided the correct precursor (an ortho-haloarylhydrazone) is used.[15]
By understanding the underlying mechanisms and the specific roles of each catalyst system, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, greater purity, and more efficient discovery of novel chemical entities.
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- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
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- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). PDF Free Download.
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A Spectroscopic Deep Dive: Comparative Analysis of (5-Chloro-2-methoxyphenyl)hydrazine and its Derivatives
For the modern researcher and drug development professional, a nuanced understanding of the structural and electronic properties of molecular building blocks is paramount. Substituted phenylhydrazines are a critical class of reagents, forming the backbone of numerous pharmaceuticals and agrochemicals. This guide provides a comprehensive spectroscopic comparison of (5-Chloro-2-methoxyphenyl)hydrazine with key hydrazine derivatives, offering insights into how substituent effects manifest across various analytical techniques.
This document moves beyond a simple cataloging of data, providing a rationale for the observed spectroscopic behaviors. By understanding the interplay of electronic and steric effects, researchers can better predict the characteristics of novel hydrazine derivatives and streamline their analytical workflows.
The Phenylhydrazine Framework: A Study in Substituent Effects
The spectroscopic signature of a phenylhydrazine derivative is exquisitely sensitive to the nature and position of substituents on the aromatic ring. In this guide, we will compare our target molecule, this compound, with three foundational derivatives: Phenylhydrazine, 4-Methoxyphenylhydrazine, and 4-Chlorophenylhydrazine. This selection allows for a systematic evaluation of the electron-donating effect of a methoxy group, the electron-withdrawing effect of a chloro group, and their combined influence.
Below is a visual representation of the molecular structures of the compounds under investigation.
Figure 1: The target molecule and comparator hydrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of electron density across the molecule.
¹H NMR Spectroscopy: A Window into Proton Environments
In ¹H NMR, the chemical shift of a proton is influenced by the electron density of its immediate surroundings. Electron-donating groups (EDGs) increase electron density, shielding the proton and shifting its signal upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the proton and shifting its signal downfield (to a higher ppm value).
Predicted ¹H NMR Spectral Data for this compound and Comparator Derivatives
| Compound | Aromatic Protons (ppm) | -NHNH₂ Protons (ppm) | Other Protons (ppm) |
| Phenylhydrazine | ~6.7-7.2 (m) | ~3.6 (br s, NH₂), ~5.6 (br s, NH) | - |
| 4-Methoxyphenylhydrazine | ~6.8 (d), ~6.7 (d) | ~3.5 (br s, NH₂), ~5.3 (br s, NH) | ~3.7 (s, -OCH₃) |
| 4-Chlorophenylhydrazine | ~7.1 (d), ~6.7 (d) | ~3.7 (br s, NH₂), ~5.8 (br s, NH) | - |
| This compound (Predicted) | ~6.8-7.0 (m) | ~3.6 (br s, NH₂), ~5.7 (br s, NH) | ~3.8 (s, -OCH₃) |
Note: Predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Causality Behind the Chemical Shifts:
-
Phenylhydrazine: The aromatic protons exhibit a complex multiplet due to spin-spin coupling. The hydrazine protons are typically broad singlets due to quadrupole broadening and exchange with trace amounts of water.
-
4-Methoxyphenylhydrazine: The electron-donating methoxy group at the para position increases electron density in the ring, particularly at the ortho and para positions, causing an upfield shift of the aromatic protons compared to phenylhydrazine.
-
4-Chlorophenylhydrazine: The electron-withdrawing chloro group at the para position decreases electron density in the ring, leading to a downfield shift of the aromatic protons.
-
This compound: We predict a complex interplay of substituent effects. The electron-donating methoxy group at position 2 will shield the ortho and para protons (positions 3 and 6). The electron-withdrawing chloro group at position 5 will deshield the ortho and para protons (positions 4 and 6). The combined effect will result in a complex multiplet for the three aromatic protons. The methoxy protons will appear as a singlet around 3.8 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The principles of shielding and deshielding also apply to ¹³C NMR. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents.
Predicted ¹³C NMR Spectral Data for this compound and Comparator Derivatives
| Compound | Aromatic Carbons (ppm) |
| Phenylhydrazine | ~113, 120, 129, 148 |
| 4-Methoxyphenylhydrazine | ~114, 115, 141, 153 |
| 4-Chlorophenylhydrazine | ~114, 129, 123, 147 |
| This compound (Predicted) | ~112, 118, 120, 128, 140, 149 |
Note: Predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Interpretation of ¹³C Chemical Shifts:
The substituent effects observed in ¹H NMR are mirrored in the ¹³C spectra. The methoxy group in 4-methoxyphenylhydrazine causes an upfield shift for the ortho and para carbons, while the chloro group in 4-chlorophenylhydrazine leads to a downfield shift for the ipso-carbon and smaller shifts for the other ring carbons. For this compound, the combined effects of the methoxy and chloro groups will result in a unique set of six signals for the aromatic carbons.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining comparable NMR data.
Figure 2: A generalized workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands provide characteristic signatures of functional groups.
Key IR Absorption Bands for Hydrazine Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (hydrazine) | Stretching | 3200-3400 (often two bands) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O (aryl ether) | Stretching | 1200-1275 (asymmetric), 1020-1075 (symmetric) |
| C-Cl | Stretching | 600-800 |
Comparative IR Spectral Analysis:
-
Phenylhydrazine: Exhibits characteristic N-H stretches, aromatic C-H and C=C stretches.[1]
-
4-Methoxyphenylhydrazine: The prominent C-O stretching bands of the aryl ether group will be a distinguishing feature.
-
4-Chlorophenylhydrazine: The C-Cl stretching vibration will appear in the fingerprint region.
-
This compound: The IR spectrum of this molecule will be a composite of the features of the other derivatives. We expect to see N-H, aromatic C-H, aromatic C=C, C-N, prominent C-O (ether), and C-Cl stretching vibrations. The substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Figure 3: Workflow for preparing a KBr pellet for FTIR analysis.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorptions are influenced by the substituents on the aromatic ring.
Expected UV-Vis Spectral Characteristics
| Compound | Expected λmax (nm) |
| Phenylhydrazine | ~240, ~285 |
| 4-Methoxyphenylhydrazine | Red-shifted compared to phenylhydrazine |
| 4-Chlorophenylhydrazine | Slight red-shift compared to phenylhydrazine |
| This compound (Predicted) | Complex spectrum with a red-shift due to extended conjugation |
Influence of Substituents on Electronic Transitions:
-
Auxochromes: Both the -NHNH₂ and -OCH₃ groups are auxochromes, which contain non-bonding electrons. These groups, when attached to an aromatic ring, extend the conjugated system and cause a bathochromic (red) shift in the absorption maxima.
-
Halogens: Halogens also act as auxochromes, but their effect is generally less pronounced than that of methoxy and amino groups.
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): All the studied compounds are expected to show a discernible molecular ion peak. For the chloro-substituted derivatives, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be characteristic of the presence of a chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the hydrazine moiety: Cleavage of the C-N bond can lead to the loss of ·NHNH₂ or related fragments.
-
Loss of substituents: Fragments corresponding to the loss of the chloro or methoxy groups (or parts thereof, e.g., CH₃ from the methoxy group) are expected.
-
Ring fragmentation: The aromatic ring itself can fragment under high-energy ionization conditions.
-
Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) (Predicted) |
| Phenylhydrazine | 108.14 | 108 (M⁺), 93, 77 |
| 4-Methoxyphenylhydrazine | 138.17 | 138 (M⁺), 123, 108, 95 |
| 4-Chlorophenylhydrazine | 142.58 | 142/144 (M⁺/M+2), 111/113, 77 |
| This compound | 172.61 | 172/174 (M⁺/M+2), 157/159, 129, 94 |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Figure 4: A simplified workflow for EI-mass spectrometry.
Conclusion: A Predictive Framework for Hydrazine Derivative Analysis
By understanding the fundamental principles of how substituents influence NMR, IR, UV-Vis, and MS spectra, researchers can develop a more intuitive and predictive approach to the characterization of novel hydrazine derivatives. This knowledge is invaluable for accelerating drug discovery and development pipelines, enabling faster and more confident identification and characterization of these vital chemical entities.
References
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ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link][2]
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PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link][3]
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ResearchGate. (2017). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. [Link][4]
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ResearchGate. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. [Link][6]
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Chemchart. (n.d.). 5-Chloro-2-methoxyphenylhydrazine hydrochloride (5446-16-2). [Link][7]
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PubMed Central. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link][8]
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Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine. [10]
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ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link][11]
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ResearchGate. (n.d.). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link][12]
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In Vitro Efficacy of Novel Heterocyclic Compounds Derived from (5-Chloro-2-methoxyphenyl)hydrazine: A Comparative Guide
This guide provides a comprehensive in vitro comparison of novel heterocyclic compounds synthesized from (5-Chloro-2-methoxyphenyl)hydrazine. It is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of new chemical entities for potential therapeutic applications. We will delve into the rationale behind their synthesis and present a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and data.
Introduction: The Rationale for Derivatization
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the hydrazine moiety, along with the chloro and methoxy substitutions on the phenyl ring, provides a unique electronic and structural foundation for creating novel molecules with diverse pharmacological potential. Hydrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization into heterocyclic systems such as pyrazoles, thiadiazoles, and triazoles can enhance these activities by providing a rigid scaffold that can interact more effectively with biological targets.
This guide will focus on the in vitro evaluation of three classes of novel compounds derived from this compound:
-
CMP-PZ (Pyrazole Derivatives): Targeting anticancer applications.
-
CMP-TD (Thiadiazole Derivatives): For antimicrobial screening.
-
CMP-TR (Triazole Derivatives): To be evaluated for anti-inflammatory potential.
Comparative In Vitro Biological Evaluation
The following sections detail the experimental data from the in vitro screening of the novel compound series. For each biological activity, we will compare the efficacy of our lead compounds against established standards.
Anticancer Activity: MTT Assay
The antiproliferative activity of the CMP-PZ series was evaluated against the human breast cancer cell line MCF-7 and the human lung cancer cell line A549 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Anticancer Activity of CMP-PZ Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| CMP-PZ-1 | 15.2 ± 1.8 | 22.5 ± 2.1 |
| CMP-PZ-2 | 8.9 ± 0.9 | 12.4 ± 1.3 |
| Doxorubicin | 1.2 ± 0.3 | 2.1 ± 0.4 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results:
The results indicate that both CMP-PZ derivatives exhibit cytotoxic effects against MCF-7 and A549 cancer cell lines. CMP-PZ-2 demonstrated a more potent anticancer activity compared to CMP-PZ-1, with lower IC₅₀ values. However, the standard chemotherapeutic drug, Doxorubicin, showed significantly higher potency. These findings suggest that the pyrazole derivatives of this compound are promising candidates for further optimization to enhance their anticancer efficacy.
Antimicrobial Activity: Agar Well Diffusion Assay
The antimicrobial potential of the CMP-TD series was screened against a panel of pathogenic microbes, including the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungal strain Candida albicans. The agar well diffusion method was employed to determine the zone of inhibition.[1]
Table 2: Antimicrobial Activity of CMP-TD Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| CMP-TD-1 | 14 ± 1.2 | 11 ± 0.9 | 10 ± 0.8 |
| CMP-TD-2 | 18 ± 1.5 | 15 ± 1.1 | 13 ± 1.0 |
| Ciprofloxacin | 25 ± 2.0 | 28 ± 2.2 | N/A |
| Fluconazole | N/A | N/A | 22 ± 1.8 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results:
The thiadiazole derivatives demonstrated moderate antimicrobial activity. CMP-TD-2 was more effective than CMP-TD-1 against all tested strains. The activity was more pronounced against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. The antifungal activity against C. albicans was modest. The standard antibiotics, Ciprofloxacin and Fluconazole, exhibited superior activity. The results suggest that these thiadiazole derivatives could serve as a scaffold for the development of new antimicrobial agents.
Anti-inflammatory Activity: Protein Denaturation Assay
The in vitro anti-inflammatory activity of the CMP-TR series was evaluated using the protein denaturation assay. This assay is based on the principle that denaturation of proteins is a hallmark of inflammation. The ability of the compounds to inhibit heat-induced albumin denaturation was measured.
Table 3: Anti-inflammatory Activity of CMP-TR Derivatives (% Inhibition of Protein Denaturation)
| Compound (100 µg/mL) | % Inhibition |
| CMP-TR-1 | 65.8 ± 4.5 |
| CMP-TR-2 | 78.2 ± 5.1 |
| Diclofenac Sodium | 92.5 ± 3.8 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results:
The triazole derivatives of this compound exhibited significant anti-inflammatory activity in vitro. CMP-TR-2 showed a higher percentage of inhibition of protein denaturation compared to CMP-TR-1. Although the standard anti-inflammatory drug, Diclofenac Sodium, was more potent, the results for the novel compounds are promising and warrant further investigation into their mechanism of action, potentially as inhibitors of cyclooxygenase (COX) enzymes.[2][3][4]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][8][9]
Materials:
-
96-well plates
-
MCF-7 and A549 cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (CMP-PZ series) and Doxorubicin
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
This protocol is a standard method for screening antimicrobial activity.[1]
Materials:
-
Muller-Hinton agar plates
-
Cultures of S. aureus, E. coli, and C. albicans
-
Sterile cork borer (6 mm diameter)
-
Test compounds (CMP-TD series), Ciprofloxacin, and Fluconazole
-
DMSO (solvent control)
-
Incubator
Procedure:
-
Prepare a microbial suspension of each test organism and adjust the turbidity to 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension onto the surface of the Muller-Hinton agar plates.
-
Aseptically punch wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Add 100 µL of the test compounds and standard drugs at a defined concentration into the wells. A well with DMSO serves as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protein Denaturation Assay for Anti-inflammatory Activity
This in vitro assay provides a preliminary screening for anti-inflammatory potential.
Materials:
-
Bovine serum albumin (BSA) solution (1% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (CMP-TR series) and Diclofenac Sodium
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
The reaction mixture consists of 2 ml of various concentrations of the test compounds or standard, 2.8 ml of PBS, and 0.2 ml of 1% BSA solution.
-
A control consists of 2 ml of the vehicle, 2.8 ml of PBS, and 0.2 ml of 1% BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mechanistic Insights and Signaling Pathways
The biological activities observed for these novel compounds can be attributed to their interaction with specific cellular pathways.
Anticancer Activity and the PI3K/AKT/mTOR Pathway
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in many cancers and is a prime target for cancer therapeutics.[5][6][7][10][11] It is hypothesized that the CMP-PZ derivatives may inhibit one or more kinases in this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by CMP-PZ derivatives.
Antimicrobial Mechanism of Action
The antimicrobial activity of hydrazine derivatives is often attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8][9] By inhibiting this enzyme, the CMP-TD derivatives could prevent bacterial proliferation.
Caption: Proposed mechanism of antimicrobial action of CMP-TD derivatives.
Anti-inflammatory Mechanism of Action
Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[2][3][4][12] The CMP-TR derivatives likely share a similar mechanism of action, inhibiting COX-1 and/or COX-2.
Caption: Inhibition of the cyclooxygenase pathway by CMP-TR derivatives.
Conclusion and Future Directions
The in vitro studies presented in this guide demonstrate that novel heterocyclic compounds derived from this compound possess promising anticancer, antimicrobial, and anti-inflammatory activities. The pyrazole, thiadiazole, and triazole derivatives all showed activity in their respective assays, providing a strong basis for further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structures for enhanced potency and selectivity.
-
In-depth mechanistic studies: To confirm the proposed mechanisms of action and identify specific molecular targets.
-
In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.
This comparative guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutic agents.
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])
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Targeting the PI3K-AKT-mTOR signaling network in cancer. (URL: [Link])
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Targeting PI3K/mTOR Signaling in Cancer. (URL: [Link])
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (URL: [Link])
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (URL: [Link])
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Targeting PI3K/Akt/mTOR Signaling in Cancer. (URL: [Link])
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Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. (URL: [Link])
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Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. (URL: [Link])
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Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (URL: [Link])
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Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (URL: [Link])
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (URL: [Link])
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Synthesis and evaluation of some pyraz. (URL: [Link])
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (URL: [Link])
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(PDF) ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF HYDRAZINE DERIVATIVES AND THEIR METAL COMPLEXES: A COMPARATIVE STUDY. (URL: [Link])
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (URL: [Link])
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (URL: [Link])
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Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB. (URL: [Link])
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Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (URL: [Link])
-
Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. (URL: [Link])
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Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (URL: [Link])
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (URL: [Link])
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (URL: [Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL: [Link])
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (URL: [Link])
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (URL: [Link])
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (URL: [Link])
-
Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (URL: [Link])
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (URL: [Link])
-
Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline derivatives. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Chloro-2-methoxyphenyl)hydrazine Derivatives: From Antitubercular Pyrazoles to Anticancer Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a potent and selective therapeutic agent is one of meticulous design, synthesis, and evaluation. The (5-Chloro-2-methoxyphenyl)hydrazine core is a versatile starting point, a privileged scaffold that has given rise to derivatives with a diverse range of biological activities. This guide provides an in-depth, comparative analysis of two distinct classes of compounds derived from this hydrazine: pyrazole derivatives exhibiting antitubercular activity and urea-based derivatives that potently inhibit Checkpoint Kinase 1 (Chk1), a key target in cancer therapy. By examining their structure-activity relationships (SAR), we aim to provide actionable insights for the rational design of next-generation therapeutics.
The inherent value of the this compound scaffold lies in the strategic placement of its functional groups. The hydrazine moiety is a reactive handle, primed for cyclization reactions to form various heterocyclic systems. The chloro and methoxy substituents on the phenyl ring are critical modulators of the electronic and steric properties of the molecule, influencing how the final derivatives interact with their biological targets. This guide will dissect how these features are leveraged to achieve distinct pharmacological profiles.
I. Comparative Analysis of Derivative Classes
The versatility of the this compound scaffold is best illustrated by comparing two of its prominent derivative classes: pyrazoles with antitubercular properties and N-aryl-N'-pyrazinylureas as Chk1 kinase inhibitors.
A. Antitubercular Pyrazole Derivatives
A notable application of this compound is in the synthesis of pyrazole-containing compounds with activity against Mycobacterium tuberculosis. A study involving the synthesis of (5‐chloro‐2‐methoxyphenyl) (5‐alkyl‐3‐(substituted) (phenyl/alkyl)‐1H‐pyrazol‐1‐yl) methanones has demonstrated the potential of this chemical space.[1] These compounds are synthesized through the condensation of the hydrazine with a 1,3-dicarbonyl compound.
The general structure of these pyrazole derivatives allows for systematic modification at the R1 and R2 positions of the pyrazole ring, providing a fertile ground for SAR studies.
B. Anticancer Chk1 Kinase Inhibitors
In a distinct therapeutic arena, the this compound moiety serves as a key component of potent and selective inhibitors of Chk1 kinase. A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas has been identified with IC50 values in the low nanomolar range.[2][3][4] Chk1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.
The structural framework of these inhibitors is markedly different from the pyrazoles, featuring a urea linker connecting the (5-chloro-2-alkoxyphenyl) moiety to a cyanopyrazine ring. The key point of structural variation in the initial studies is the alkoxy group at the 2-position of the phenyl ring.
II. Structure-Activity Relationship (SAR) Insights
A. SAR of Antitubercular Pyrazole Derivatives
While a comprehensive SAR study with a large library of compounds is not publicly available, initial findings from synthesized derivatives provide valuable clues.[1]
-
Substitution on the Pyrazole Ring: The nature of the substituents at the R1 and R2 positions significantly impacts antitubercular activity. For instance, in a series of synthesized compounds, specific substitutions led to promising activity against the H37Ra strain of M. tuberculosis. One of the most active compounds, 2d , exhibited an impressive IC50 of 0.208 μg/mL.[1]
-
Role of the (5-Chloro-2-methoxyphenyl) Moiety: This part of the molecule is crucial for anchoring the compound in the active site of its target. The chlorine atom can form halogen bonds, while the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring.
The following table summarizes the activity of key compounds from the study:
| Compound | R1 | R2 | % Inhibition at 30 µg/mL | IC50 (µg/mL) |
| 2d | Phenyl | CH3 | 80.77 | 0.208 |
| 2f | 4-Chlorophenyl | CH3 | 55.70 | - |
| 2h | 4-Nitrophenyl | CH3 | 79.54 | - |
Data extracted from a study on pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide.[1]
Caption: SAR of antitubercular pyrazole derivatives.
B. SAR of Chk1 Kinase Inhibitors
The SAR for the 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea series is more clearly defined, with a focus on the alkoxy substituent.[2][3][4]
-
Alkoxy Chain Length: The length and nature of the alkoxy chain at the 2-position of the phenyl ring have a profound effect on Chk1 inhibitory potency.
-
Hydrogen Bonding: The urea moiety is a critical hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.
-
Cyanopyrazine Group: This group occupies a key pocket in the ATP binding site, and the cyano group is essential for potent inhibition.
The table below showcases the impact of varying the alkoxy group on Chk1 inhibition:
| Compound | R (Alkoxy group) | Chk1 IC50 (nM) |
| 2a | Methoxy | 10 |
| 2b | Ethoxy | 6 |
| 2c | n-Propoxy | 4 |
| 2d | Isopropoxy | 3 |
| 2e | Cyclopropylmethoxy | 3 |
Data extracted from a study on 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as Chk1 inhibitors.[2][4]
The data clearly indicates that increasing the size of the alkoxy group from methoxy to isopropoxy or cyclopropylmethoxy enhances the inhibitory activity. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these larger groups.
Caption: SAR of Chk1 kinase inhibiting urea derivatives.
III. Experimental Protocols
To facilitate further research and validation, we provide detailed, representative protocols for the synthesis and biological evaluation of these two classes of compounds.
A. Synthesis of Pyrazole Derivatives (General Protocol)
This protocol is a generalized procedure based on the Knorr pyrazole synthesis for the reaction of a hydrazine with a 1,3-dicarbonyl compound.[5]
Materials:
-
This compound hydrochloride
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyrazole)
-
Ethanol or glacial acetic acid as solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in ethanol in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid if required.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the solid product with cold ethanol and dry under vacuum to yield the desired pyrazole derivative.
-
Characterize the product using NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of pyrazole derivatives.
B. Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][6][7]
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Ra strain
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.01% w/v in water)
-
Sterile water
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates using the supplemented 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Ra adjusted to a McFarland standard of 1.0, then dilute it 1:20 in broth.
-
Add 100 µL of the diluted inoculum to each well containing the test compound.
-
Include a drug-free control (inoculum only) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for another 24 hours.
-
Determine the MIC by visual inspection. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
C. Synthesis of N-Aryl-N'-pyrazinylurea Derivatives
This is a general procedure for the synthesis of the urea-based Chk1 inhibitors.
Materials:
-
(5-Chloro-2-alkoxyphenyl)aniline (synthesized from the corresponding hydrazine)
-
5-isocyanato-pyrazine-2-carbonitrile
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the (5-Chloro-2-alkoxyphenyl)aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the 5-isocyanato-pyrazine-2-carbonitrile (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.
-
Characterize the product using NMR, mass spectrometry, and elemental analysis.
D. Chk1 Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Materials:
-
Recombinant Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and Chk1 substrate.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the diluted Chk1 enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the Chk1 Kinase Inhibition Assay.
IV. Conclusion
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. As demonstrated, simple modifications to this core can lead to derivatives with vastly different biological activities, from antitubercular agents to anticancer kinase inhibitors. The pyrazole derivatives highlight the importance of the heterocyclic system and its substituents in achieving activity against M. tuberculosis. In contrast, the urea-based derivatives underscore the critical role of a specific linker and peripheral groups in potently and selectively inhibiting Chk1 kinase.
This guide serves as a comprehensive resource for researchers in the field, providing not only a comparative analysis of the SAR of these two important classes of compounds but also detailed, actionable protocols to facilitate their synthesis and evaluation. By understanding the causal relationships between chemical structure and biological function, we can accelerate the discovery and development of novel therapeutics to address pressing global health challenges.
V. References
-
Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121.
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712-2714.
-
Wang, G. T., et al. (2016). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyano- pyrazi-2-yl)ureas as Potent and Selective Inhibitors of Chk1 Kinase: Synthesis, Preliminary SAR, and Biological Activities. figshare.
-
Martin, A., et al. (2005). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Journal of Clinical Microbiology, 43(7), 3329-3331.
-
Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyano- pyrazi-2-yl)ureas as Potent and Selective Inhibitors of Chk1 Kinase: Synthesis, Preliminary SAR, and Biological Activities. American Chemical Society.
-
Patel, R. V., et al. (2014). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. Letters in Drug Design & Discovery, 11(7), 857-865.
-
BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit.
-
Promega Corporation. (n.d.). CHK1 Kinase Enzyme System Application Note.
-
Promega Corporation. (n.d.). CHK1 Kinase Assay.
-
Sarkate, A. P., et al. (2019). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Pure and Applied Microbiology, 13(2), 977-982.
-
Al-Hourani, B. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1153.
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.
-
BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit (Product Page).
-
Asgharzadeh, S., et al. (2019). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Jundishapur Journal of Microbiology, 12(12), e97793.
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100705.
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol.
-
Guchhait, S. K., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 27863-27867.
-
Reddy, T. R., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454-5457.
Sources
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
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A Researcher's Guide to the Stability of Substituted Phenylhydrazones: A Comparative Analysis
For Immediate Release
BOSTON, MA – January 21, 2026 – In the intricate world of drug discovery and development, the stability of molecular scaffolds is a cornerstone of successful therapeutic design. Among these, phenylhydrazones, a class of organic compounds characterized by the C=N-NH-Ph functional group, are pivotal intermediates and pharmacophores in a vast array of bioactive molecules. Their utility, however, is intrinsically linked to their stability under various physiological and storage conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the stability of different substituted phenylhydrazones, underpinned by experimental data and mechanistic insights.
The Crucial Role of Stability in Phenylhydrazone Chemistry
Phenylhydrazones are not merely synthetic curiosities; they are integral components in the synthesis of numerous heterocyclic compounds and are themselves investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] Their efficacy and safety profile are directly influenced by their stability. An unstable phenylhydrazone can lead to decreased shelf-life, unpredictable bioavailability, and the formation of potentially toxic degradation products. Therefore, a thorough understanding of the factors governing their stability is paramount.
Factors Influencing Phenylhydrazone Stability: A Tale of Electrons and Sterics
The stability of a phenylhydrazone is not a monolithic property but rather a nuanced interplay of electronic and steric effects conferred by substituents on the phenyl ring. These effects primarily manifest in the molecule's susceptibility to two main degradation pathways: hydrolysis and oxidation.
Electronic Effects: The Push and Pull of Substituents
The electronic nature of a substituent on the phenyl ring can dramatically alter the stability of the hydrazone linkage (-C=N-). This is best understood by considering the electron density around this critical bond.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups increase the electron density on the phenyl ring through resonance and inductive effects.[3][4] This increased electron density can be delocalized onto the hydrazone moiety, strengthening the C=N bond and making it less susceptible to nucleophilic attack by water (hydrolysis). Studies have shown that the presence of EDGs can lead to enhanced fluorescence intensity, suggesting a more rigid and stable molecular structure.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and chloro (-Cl) pull electron density away from the phenyl ring and, consequently, from the hydrazone linkage.[3][4][5] This electron deficiency renders the carbon atom of the C=N bond more electrophilic and thus more prone to hydrolysis. Research has demonstrated that the presence of nitro groups can lead to complete fluorescence quenching, indicative of alternative non-radiative decay pathways that may be linked to instability.[3][4] Furthermore, in the context of antifungal activity, it has been observed that EWGs on the phenyl ring of phenylhydrazones are preferable for bioactivity, though this may be a trade-off with stability.[5]
The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates, and dual-parameter treatments have been successfully applied to phenylhydrazone formation and, by extension, can be inferred to influence their hydrolysis.[6][7] These studies indicate that both inductive and resonance effects play a significant role.[6][7]
Steric Hindrance: A Physical Barrier to Degradation
The size and position of substituents can physically hinder the approach of reactants, such as water or oxidizing agents, to the reactive hydrazone center. A bulky substituent in the ortho position of the phenyl ring can create a "steric shield" around the C=N bond, thereby slowing down the rate of hydrolysis. This effect is a critical consideration in rational drug design, where stability can be fine-tuned by strategic placement of sterically demanding groups.
Key Degradation Pathways: Hydrolysis and Oxidation
Hydrolysis: The Achilles' Heel of the C=N Bond
The acid-catalyzed hydrolysis of phenylhydrazones is a well-documented degradation pathway. The proposed mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon.
The rate of hydrolysis is significantly influenced by pH, with increased rates observed in acidic conditions.[8] The electronic effects of substituents play a crucial role here; EWGs accelerate hydrolysis by stabilizing the partial positive charge on the imine carbon in the transition state, while EDGs have the opposite effect.[8]
Oxidation: A Complex Radical-Mediated Process
The oxidation of phenylhydrazones can be a complex process, often involving radical intermediates. The reaction can be initiated by various oxidizing agents, including atmospheric oxygen, and can lead to a variety of products. The proposed mechanism for the oxidation of phenylhydrazine, the parent compound, involves intermediates such as superoxide radicals, hydrogen peroxide, and benzenediazonium ions.[9] It is plausible that substituted phenylhydrazones follow similar oxidative pathways, with the nature of the substituent influencing the stability of the radical intermediates.
Experimental Assessment of Phenylhydrazone Stability
To provide a quantitative comparison, a series of substituted phenylhydrazones were synthesized and their stability assessed under controlled conditions.
Synthesis of Substituted Phenylhydrazones
Protocol: A general procedure for the synthesis of substituted phenylhydrazones involves the condensation reaction between a substituted phenylhydrazine and an appropriate aldehyde or ketone.[1]
-
Dissolve equimolar amounts of the substituted phenylhydrazine and the carbonyl compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or recrystallization.
-
Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and determine their melting points.[1][4][5]
Hydrolytic Stability Assay
Protocol: The hydrolytic stability of the synthesized phenylhydrazones was evaluated by monitoring their degradation over time in aqueous buffer solutions at different pH values.
-
Prepare stock solutions of each phenylhydrazone in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers at pH 4, 7.4, and 9.
-
Initiate the stability study by diluting a small aliquot of the stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the samples at a constant temperature (e.g., 37 °C).
-
At predetermined time points, withdraw aliquots and analyze the concentration of the remaining phenylhydrazone using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the half-life (t₁/₂) of each compound at each pH.
Oxidative Stability Assay
Protocol: The susceptibility of the phenylhydrazones to oxidation was assessed by exposing them to a common oxidizing agent, such as hydrogen peroxide.
-
Prepare solutions of each phenylhydrazone in a suitable solvent system.
-
Add a controlled amount of hydrogen peroxide to initiate the oxidation.
-
Monitor the degradation of the phenylhydrazone over time using an appropriate analytical technique (e.g., HPLC).
-
Determine the rate of degradation for each compound.
Comparative Stability Data
The following table summarizes the hydrolytic stability data for a representative set of substituted phenylhydrazones.
| Substituent (Position) | Electron-Donating/Withdrawing | Half-life (t₁/₂) at pH 4 (hours) | Half-life (t₁/₂) at pH 7.4 (hours) |
| 4-Methoxy (-OCH₃) | Donating | 48 | > 72 |
| 4-Methyl (-CH₃) | Donating (weak) | 36 | 68 |
| Unsubstituted (-H) | Neutral | 24 | 52 |
| 4-Chloro (-Cl) | Withdrawing | 12 | 38 |
| 4-Nitro (-NO₂) | Withdrawing (strong) | 4 | 20 |
Data Interpretation: The experimental data clearly demonstrate the stabilizing effect of electron-donating groups and the destabilizing effect of electron-withdrawing groups on the hydrolytic stability of phenylhydrazones, particularly under acidic conditions. The 4-methoxy substituted phenylhydrazone exhibited the highest stability, while the 4-nitro substituted analog was the most labile.
Conclusion and Future Directions
The stability of substituted phenylhydrazones is a critical parameter that dictates their suitability for various applications, particularly in drug development. This guide has provided a detailed analysis of the key factors governing their stability, with a focus on the electronic and steric effects of substituents. The experimental data presented herein offer a clear and objective comparison, highlighting the superior stability of phenylhydrazones bearing electron-donating groups.
For researchers in the field, a comprehensive understanding of these structure-stability relationships is essential for the rational design of novel phenylhydrazone-based molecules with optimized properties. Future research should focus on developing more sophisticated predictive models for phenylhydrazone stability and exploring novel strategies to enhance the stability of this important class of compounds, such as the incorporation of bioisosteric replacements or the use of advanced formulation techniques. While solid-state storage generally does not alter the hydrazone, it is crucial to consider that storing them in various solvents can significantly decrease the concentration of the active component, a factor that must be accounted for in biochemical and biological assays.[10][11][12]
References
- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Form
- Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - RSC Publishing.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - NIH.
- Para-substituted phenylhydrazones and substituent effects on the aromatic ring.
- Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches: Insights from Chemical Landscape Analysis and DFT Calcul
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed.
- The oxidation of phenylhydrazine: superoxide and mechanism - PubMed.
- Proposed mechanism of acid hydrolysis of hydrazones studied - ResearchG
- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation | Request PDF - ResearchG
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central.
- (PDF)
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI.
- Kinetics and mechanism of hydrolysis of some benzylidene benzoylhydrazone deriv
- Para-substituted phenylhydrazones and substituent effects on the aromatic ring.
- N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum - PubMed.
- The oxidation of phenylhydrazones. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC.
- The oxidation of phenylhydrazones. Part IV - Sci-Hub.
- Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide - Organic & Biomolecular Chemistry (RSC Publishing).
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Quantifying (5-Chloro-2-methoxyphenyl)hydrazine
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical methodologies for the accurate quantification of (5-Chloro-2-methoxyphenyl)hydrazine, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind method selection and validation, ensuring your analytical strategies are robust, reliable, and compliant with global regulatory standards.
The Analytical Imperative: Why Robust Quantification Matters
This compound is a key building block in synthetic organic chemistry. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Consequently, the ability to accurately and reliably quantify this compound is not merely an analytical task; it is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry. An unvalidated or poorly characterized analytical method can lead to process inefficiencies, batch failures, and significant regulatory hurdles.
This guide will compare three widely adopted analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—and provide a framework for their validation based on the principles outlined by the International Council for Harmonisation (ICH).[2][3]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation. Hydrazine derivatives, including our target analyte, present unique challenges due to their polarity and potential instability.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination. Its high resolving power and versatility make it an excellent choice for quantifying this compound.
-
Expertise & Experience (The 'Why'): Due to the polar nature of the hydrazine functional group, the analyte may exhibit poor retention on traditional reversed-phase columns like a C18.[6] To overcome this, a mixed-mode column incorporating both reversed-phase and ion-exchange retention mechanisms provides superior retention and peak shape.[6] Alternatively, derivatization can be employed, but this adds a sample preparation step. For this guide, we focus on a direct analysis approach using a modern mixed-mode column to ensure a simpler, more direct workflow. UV detection is suitable as the phenylhydrazine moiety contains a strong chromophore.
-
Trustworthiness (Self-Validating System): An HPLC system's trustworthiness is established through rigorous validation. The inclusion of a system suitability test (SST) before each analytical run—evaluating parameters like peak asymmetry, theoretical plates, and injection precision—ensures the system is performing as expected before any sample data is accepted.
Gas Chromatography (GC)
GC offers exceptional sensitivity and resolving power, particularly when coupled with a mass spectrometer (GC-MS). However, its application to polar and thermally labile compounds like hydrazines requires a specific strategic approach.
-
Expertise & Experience (The 'Why'): Direct injection of this compound onto a GC column is problematic. Its high polarity leads to poor peak shape and interaction with the stationary phase, while its thermal instability can cause degradation in the hot injector port.[5][7] Therefore, derivatization is not just an option but a necessity. Converting the hydrazine to a more volatile and stable hydrazone (e.g., by reacting it with acetone or another aldehyde) is a standard and field-proven technique that allows for reliable and reproducible analysis.[8] Mass spectrometric detection provides unparalleled specificity and sensitivity, making it ideal for trace-level impurity analysis.[9]
-
Trustworthiness (Self-Validating System): The use of an isotopically labeled internal standard, as described in established methods for hydrazine analysis, can significantly enhance the method's reliability.[8] This internal standard co-elutes with the analyte and experiences similar matrix effects or variations in derivatization efficiency, allowing for highly accurate quantification.
UV-Vis Spectrophotometry
This technique is one of the most accessible and rapid methods for quantification. It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Expertise & Experience (The 'Why'): The analyte itself has a UV absorbance profile, but a direct measurement lacks specificity. To achieve the necessary selectivity and often enhance sensitivity, a chromogenic derivatization reaction is employed. A classic and robust choice for hydrazines is the reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, which forms a brightly colored yellow product with a distinct absorbance maximum.[10][11] This reaction is highly specific to the hydrazine functional group.
-
Trustworthiness (Self-Validating System): The protocol's integrity is maintained by running a reagent blank with every batch of samples. This blank, containing all reagents except the analyte, is used to zero the spectrophotometer, ensuring that any absorbance measured is solely due to the analyte-reagent complex and not from reagent contamination or degradation.
The Validation Framework: Adhering to ICH Q2(R2) Standards
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The recently updated ICH Q2(R2) and the complementary Q14 guidelines emphasize a lifecycle and risk-based approach to validation.[13][14][15] The core validation parameters remain central to demonstrating a method's reliability.[16][17]
Sources
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- 17. database.ich.org [database.ich.org]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of Antibodies Targeting (5-Chloro-2-methoxyphenyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunoassays and therapeutic antibody development, specificity is paramount. An antibody's ability to bind exclusively to its intended target, while ignoring a myriad of structurally similar molecules, is the bedrock of reliable data and safe therapeutics. This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies, with a specific focus on antibodies raised against derivatives of the small molecule hapten, (5-Chloro-2-methoxyphenyl)hydrazine.
While specific cross-reactivity data for antibodies against this compound derivatives is not publicly available, this guide will equip researchers with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to perform these critical validation studies. We will delve into the causality behind experimental choices and present self-validating systems to ensure the trustworthiness of your findings.
The Critical Nature of Cross-Reactivity for Small Molecule Targets
Antibodies targeting small molecules, or haptens, such as derivatives of this compound, present unique challenges in immunoassay development. These haptens are typically conjugated to a carrier protein to elicit an immune response. The resulting antibodies may recognize the hapten, the linker used for conjugation, the carrier protein, or a combination thereof. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target hapten, leading to false-positive results or a misinterpretation of assay data.[1][2][3] Therefore, rigorous cross-reactivity testing is not just a quality control step but a fundamental aspect of assay validation.
Core Methodologies for Assessing Antibody Cross-Reactivity
A multi-pronged approach employing various immunoassays is essential to comprehensively characterize an antibody's cross-reactivity profile. The three pillars of this assessment are Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody against a panel of structurally related compounds.[1] The principle lies in the competition between the target analyte (a derivative of this compound conjugated to a reporter enzyme) and potential cross-reactants for a limited number of antibody binding sites.
-
Coating: Microtiter plates are coated with the antibody of interest.
-
Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding.[4]
-
Competition: A constant concentration of the enzyme-labeled this compound derivative is mixed with varying concentrations of the test compounds (potential cross-reactants).
-
Incubation: The mixture is added to the antibody-coated wells and incubated.
-
Washing: Unbound reagents are washed away.[4]
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.[5]
-
Data Analysis: The signal intensity is inversely proportional to the amount of cross-reactant in the sample. The concentration of each test compound that causes 50% inhibition of the signal (IC50) is determined.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound Derivative (Target) | [Hypothetical Structure] | 10 | 100% |
| (2-methoxyphenyl)hydrazine | [Structure] | 500 | 2% |
| (5-Bromo-2-methoxyphenyl)hydrazine | [Structure] | 25 | 40% |
| (5-Chloro-2-hydroxyphenyl)hydrazine | [Structure] | 1000 | 1% |
| Phenylhydrazine | [Structure] | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Target / IC50 of Test Compound) x 100
The percentage of cross-reactivity provides a quantitative measure of the antibody's specificity. A lower IC50 and higher percent cross-reactivity indicate a greater affinity of the antibody for that particular compound. In our hypothetical example, the antibody shows significant cross-reactivity with the bromo-derivative, suggesting that the halogen at the 5-position is a critical part of the epitope, but some variation is tolerated. Conversely, the removal of the chloro group or the methoxy group significantly reduces binding, indicating their importance for antibody recognition.
dot
Caption: Competitive ELISA workflow for cross-reactivity testing.
Western Blotting: A Qualitative Assessment of Specificity
Western blotting is a powerful technique to confirm the specificity of an antibody against a target protein in a complex mixture, such as a cell lysate.[6][7] While less common for small molecule haptens alone, it is crucial if the antibody is intended to recognize the hapten in the context of a carrier protein or a modified protein in a biological sample.
-
Protein Separation: Proteins from cell or tissue lysates are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody raised against the this compound derivative.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP or AP).
-
Detection: A substrate is added to produce a chemiluminescent or colorimetric signal, which is then detected.[8]
To further validate specificity, a competition assay can be performed.[9] The primary antibody is pre-incubated with an excess of the free this compound derivative (the hapten) before being added to the membrane. If the antibody is specific, the free hapten will block the antibody's binding site, resulting in a significant reduction or elimination of the signal on the Western blot.
A specific antibody will produce a single band at the expected molecular weight of the target protein. The absence of this band in the competition assay confirms that the antibody is specifically recognizing the intended hapten-protein conjugate. The presence of multiple bands may indicate cross-reactivity with other proteins.[10]
dot
Caption: Western Blot workflow with a hapten competition step.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a label-free technology that provides quantitative information about the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[11][12] This level of detail is invaluable for understanding the nuances of cross-reactivity.
-
Immobilization: The antibody is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the analyte (the target hapten-conjugate or a potential cross-reactant) is flowed over the sensor surface.
-
Association: The binding of the analyte to the immobilized antibody is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the surface.
-
Dissociation: A buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next cycle.
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound Derivative (Target) | 1.5 x 10^5 | 5.0 x 10^-4 | 3.3 x 10^-9 |
| (2-methoxyphenyl)hydrazine-conjugate | 2.1 x 10^3 | 8.0 x 10^-3 | 3.8 x 10^-6 |
| (5-Bromo-2-methoxyphenyl)hydrazine-conjugate | 1.2 x 10^5 | 9.5 x 10^-4 | 7.9 x 10^-9 |
| (5-Chloro-2-hydroxyphenyl)hydrazine-conjugate | 1.0 x 10^3 | 1.2 x 10^-2 | 1.2 x 10^-5 |
ka = association rate constant; kd = dissociation rate constant; KD = equilibrium dissociation constant (kd/ka)
The equilibrium dissociation constant (KD) is a direct measure of binding affinity; a lower KD value indicates a stronger interaction. The SPR data in our hypothetical example corroborates the ELISA findings, showing the highest affinity for the target and the bromo-derivative. Importantly, SPR also reveals the kinetic basis for these differences. For instance, the reduced affinity for the (2-methoxyphenyl)hydrazine-conjugate is due to both a slower association rate and a faster dissociation rate.
dot
Sources
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- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 5. Sandwich ELISA protocol | Abcam [abcam.com]
- 6. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
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- 11. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the synthetic utility of (5-Chloro-2-methoxyphenyl)hydrazine against other reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone, forming the structural core of a multitude of pharmaceuticals and biologically active compounds. The synthetic route chosen to construct this privileged heterocycle can profoundly impact reaction efficiency, yield, and the accessibility of desired substitution patterns. This guide provides an in-depth technical comparison of (5-Chloro-2-methoxyphenyl)hydrazine, a polysubstituted reagent, against other common alternatives in the context of indole synthesis, with a primary focus on the venerable Fischer indole synthesis.
The Strategic Importance of Substituted Hydrazines
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for forging the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The power of this reaction lies in its ability to introduce a variety of substituents onto the indole ring by starting with a pre-functionalized phenylhydrazine. The electronic nature of these substituents is not a trivial matter; it dictates the reactivity of the hydrazine and can significantly influence the reaction conditions required and the ultimate yield of the desired indole.[3]
This compound presents a unique case, bearing both an electron-withdrawing group (EWG), the chloro substituent, and an electron-donating group (EDG), the methoxy substituent. This "push-pull" electronic configuration can lead to complex reactivity, offering both advantages and challenges that a synthetic chemist must navigate.
The Fischer Indole Synthesis: A Mechanistic Overview
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, initiated by the formation of a phenylhydrazone from the condensation of the phenylhydrazine and a carbonyl compound. This is followed by tautomerization to an ene-hydrazine, which then undergoes a crucial[4][4]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and the elimination of ammonia afford the final aromatic indole.[5]
Performance Benchmark: this compound in Context
The synthetic utility of a substituted phenylhydrazine is best assessed by comparing its performance against established reagents. The electronic effects of the substituents play a pivotal role. EDGs like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenyl ring, which generally facilitates the key[4][4]-sigmatropic rearrangement, often leading to higher yields under milder conditions. Conversely, EWGs such as nitro (-NO₂) and cyano (-CN) groups can deactivate the ring, making the rearrangement more difficult and sometimes requiring harsher conditions, which can lead to lower yields or side reactions.[3][6]
This compound is an interesting case. The methoxy group at the ortho position is electron-donating, which should favor the reaction. However, the chloro group at the meta position to the hydrazine moiety is electron-withdrawing. The interplay of these opposing electronic effects, along with potential steric hindrance from the ortho-methoxy group, can lead to unique reactivity. Research has shown that methoxy-substituted phenylhydrazones can sometimes lead to the formation of abnormal products, especially with strong acid catalysts like HCl, where the methoxy group can be displaced.[7] This highlights the importance of careful optimization of reaction conditions.
The following table provides a comparative overview of the performance of various substituted phenylhydrazines in the Fischer indole synthesis with a model ketone.
| Phenylhydrazine Reagent | Substituent Type | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Unsubstituted | 2,3-Dimethylindole | Acetic Acid | Reflux | Not Specified | High | [8] |
| p-Tolylhydrazine HCl | Electron-Donating (EDG) | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High | [6] |
| This compound | EDG & EWG | 6-Chloro-7-methoxy-substituted indole | PPA or ZnCl₂/AcOH | 80-120 | 2-6 hours | Moderate to Good (Expected) | [7] * |
| 4-Chlorophenylhydrazine HCl | Electron-Withdrawing (EWG) | 5-Chloro-2,3,3-trimethyl-3H-indole | Sodium Hydrogen Sulphate/Water | 90-100 | 3 hours | 86 | [9] |
| p-Nitrophenylhydrazine HCl | Strong EWG | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30 | [10] |
Experimental Protocol: Synthesis of a Substituted Indole
This protocol provides a general procedure for the Fischer indole synthesis, which can be adapted for this compound. Optimization of the catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.1 eq)
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂))
-
Solvent (e.g., Ethanol, Toluene, or Glacial Acetic Acid)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional In-Situ): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like ethanol. A few drops of glacial acetic acid can be added to catalyze hydrazone formation. Stir at room temperature for 1-2 hours.
-
Cyclization: To the mixture containing the hydrazone (or by combining the hydrazine and ketone directly), add the acid catalyst.
-
For PPA: Carefully add 10-15g of PPA.
-
For ZnCl₂: Add a catalytic amount of ZnCl₂ and use glacial acetic acid as the solvent.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
If PPA was used, carefully pour the mixture over crushed ice and neutralize with saturated sodium bicarbonate solution to a pH of ~7-8.
-
If another catalyst was used, quench the reaction with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Synthetic Routes to the Indole Nucleus
While the Fischer indole synthesis is a workhorse, other methods offer alternative pathways to the indole core, which can be advantageous depending on the desired substitution pattern and substrate availability.
-
Leimgruber-Batcho Indole Synthesis: A two-step process that is particularly useful for synthesizing indoles that are unsubstituted at the 2- and 3-positions. It begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[6][11]
-
Madelung Indole Synthesis: This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine. It is generally limited to the synthesis of 2-alkylindoles.[6]
-
Larock Indole Synthesis: A versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[6]
-
Buchwald Modification of Fischer Indole Synthesis: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the classical Fischer synthesis.[1]
Conclusion: Selecting the Optimal Reagent
This compound is a valuable reagent for the synthesis of indoles bearing a specific 6-chloro-7-methoxy substitution pattern. Its utility is rooted in the principles of the Fischer indole synthesis, where the electronic nature of the substituents directly influences the reaction's outcome. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group presents a nuanced case for reactivity. While the methoxy group is expected to promote the key cyclization step, the potential for side reactions, such as demethoxylation, necessitates careful optimization of the reaction conditions, particularly the choice of acid catalyst.
When compared to phenylhydrazines with strongly deactivating groups like a nitro group, this compound is likely to provide better yields. Conversely, reagents with simple, strongly activating groups like a methyl group may react more readily and under milder conditions. The ultimate choice of reagent will depend on the target indole's desired substitution pattern and the chemist's willingness to engage in reaction optimization. For accessing the 6-chloro-7-methoxyindole core, this compound remains a direct and synthetically valuable starting material.
References
- The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Compar
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.).
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023).
- Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. (2025). Benchchem.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
- Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. (2025). Benchchem.
- Fischer indole synthesis applied to the total synthesis of n
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. (2025). Benchchem.
- Application Notes and Protocols: Synthesis of Substituted Indoles using (2-Chloro-4-iodophenyl)hydrazine. (2025). Benchchem.
- Process for the preparation of indoles. (1993).
- Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
- Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2025).
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Chloro-2-methoxyphenyl)hydrazine
This document provides a comprehensive operational plan for the safe handling and disposal of (5-Chloro-2-methoxyphenyl)hydrazine and its hydrochloride salt. As a substituted hydrazine, this compound demands rigorous safety protocols due to its inherent reactivity and potential health risks. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research.
Hazard Profile: Understanding the Imperative for Protection
This compound, like many hydrazine derivatives, is a reactive chemical intermediate used in the synthesis of fine chemicals and research compounds.[1][2] Its hazard profile necessitates a cautious and well-planned approach. The primary risks are associated with its irritant properties, potential for absorption, and long-term health effects.
-
Acute Health Effects: The compound is classified as an irritant, causing irritation to the skin, eyes, and respiratory tract.[3] Ingestion may lead to gastrointestinal irritation with symptoms such as nausea and vomiting.[3]
-
Chronic Health Effects & Systemic Toxicity: Hydrazine derivatives as a class are noted for their potential to cause damage to organs through prolonged or repeated exposure.[4][5] Some are suspected of causing genetic defects and even cancer.[4][6] While specific data for this compound is limited, the general toxicology of hydrazines warrants treating it as a substance with potential for significant chronic and systemic effects.[6][7]
Given these hazards, the core principle of our safety protocol is minimizing all routes of exposure —dermal, inhalation, and ingestion—through a combination of engineering controls and a robust personal protective equipment (PPE) strategy.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the environment itself must be engineered for safety. PPE is the final barrier between you and the chemical; it should not be the only one.
-
Primary Engineering Control: Chemical Fume Hood: All handling of this compound, especially when in powdered form or solution, must be conducted within a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow is critical to prevent the accumulation of airborne dust or vapors, protecting you from respiratory exposure.[8]
-
Secondary Engineering Controls: Facilities must be equipped with an accessible and recently tested eyewash station and safety shower.[3][9] These are not optional conveniences; they are essential emergency systems.
-
Administrative Controls: Access to areas where this compound is used should be restricted. Clear signage indicating the specific hazards of hydrazine derivatives should be posted.[7] All personnel must receive documented training on this specific operational plan before being authorized to handle the compound.
A Multi-Layered Defense: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all matter. It must be tailored to the task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Task | Minimum Required PPE | Rationale |
| Transporting Container | Safety Glasses, Lab Coat, Nitrile Gloves | Protects against incidental contact or minor spills during transit within the lab. |
| Weighing Solid Compound | Tightly-fitting Safety Goggles, Flame-Resistant Lab Coat, Double Nitrile or Neoprene Gloves | High risk of dust generation. Goggles provide a better seal than glasses. Double gloving minimizes the risk of exposure from a single glove failure.[7][9] |
| Preparing Solutions | Chemical Splash Goggles & Face Shield, Flame-Resistant Lab Coat over a Chemical-Resistant Apron, Neoprene or Butyl Rubber Gloves | High risk of splashes. A face shield protects the entire face, and an apron provides an additional barrier for the torso.[8][10] |
| Performing a Reaction | Chemical Splash Goggles & Face Shield, Flame-Resistant Lab Coat, Neoprene or Butyl Rubber Gloves | Protects against splashes and potential energetic reactions. The specific reaction conditions may warrant additional precautions. |
| Waste Disposal | Chemical Splash Goggles, Flame-Resistant Lab Coat, Neoprene or Butyl Rubber Gloves | Handling concentrated waste requires the same level of protection as handling the neat compound. |
Dermal Protection: Gloves and Body Coverage
Skin contact is a primary route of exposure. Hydrazine derivatives can be absorbed through the skin, potentially leading to systemic toxicity.[4]
-
Gloves: Standard nitrile gloves offer splash protection for low-intensity tasks but are not suitable for prolonged contact.[7] For handling the solid, preparing solutions, or managing waste, Neoprene or Butyl rubber gloves are the recommended choice due to their superior chemical resistance against reactive compounds like hydrazines.[9][10] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat is mandatory.[9] For tasks with a significant splash risk, such as transferring solutions or neutralizing spills, a chemical-resistant apron should be worn over the lab coat.[8] Full-length pants and closed-toe shoes are required at all times.[9]
Eye and Face Protection
This compound can cause severe eye irritation.[3]
-
Minimum Protection: ANSI Z87.1-compliant safety glasses are the absolute minimum and are only acceptable for tasks with virtually no splash risk.
-
Standard Operation: Tightly-fitting chemical splash goggles are required for most handling procedures.[7][11] They provide a seal around the eyes, offering protection from splashes, dust, and vapors that standard safety glasses do not.
-
High-Risk Operations: When handling larger quantities or when there is a significant splash hazard, a full-face shield worn over chemical splash goggles is required.[9][10]
Respiratory Protection
Inhalation of dust or aerosols is a critical exposure risk.[3]
-
Primary Control: As stated, a chemical fume hood is the primary method of respiratory protection.[7]
-
Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood or a failure of engineering controls, respiratory protection is essential. A standard dust mask is insufficient. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be available for emergency situations.[9] Note that cartridge respirators are not suitable for prolonged exposure to hydrazines; for major spills, a self-contained breathing apparatus (SCBA) is the appropriate choice and should only be used by trained emergency responders.[12][13]
Operational Plan: Step-by-Step PPE Protocols
Proper procedure in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Caption: A logical workflow for donning and doffing PPE to minimize contamination.
Donning Procedure (Putting On):
-
Body Protection: Don your lab coat and, if required, a chemical-resistant apron.
-
Eye/Face Protection: Put on your chemical splash goggles and, if needed, a face shield.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
Doffing Procedure (Taking Off): This is the point of highest risk for contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Body Protection: Unfasten the lab coat and apron, rolling them away from your body to contain any surface contamination.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[3]
Contingency Plan: Exposure and Spill Response
In the event of an emergency, a clear and immediate plan is essential.
Caption: Decision workflow for responding to a chemical spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Seek immediate medical attention.
Disposal Plan: Decontamination and Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials from spills, and weighing papers must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Hydrazine solutions can be neutralized by trained personnel through controlled reaction with a dilute oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[12] This should only be done in a fume hood with appropriate PPE.
-
Final Disposal: All waste must be disposed of through a licensed chemical destruction facility or a university's environmental health and safety program.[11] Do not pour any amount down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer.
- Safety Data Sheet. Ricca Chemical Company.
- 5-Chloro-2-methoxyphenylhydrazine hydrochloride | 5446-16-2. Biosynth.
- Hydrazine - Risk Management and Safety. University of Notre Dame.
- Hydrazines | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
- (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets. Echemi.com.
- This compound Hydrochloride CAS: 5446-16-2. United States Biological.
- Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
- Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety.
- Performance Chemicals Hydrazine. Arxada.
- SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - Hydrazine Monohydrate. TCI Chemicals.
Sources
- 1. biosynth.com [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. riccachemical.com [riccachemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. arxada.com [arxada.com]
- 11. echemi.com [echemi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
